7a-Methyl-5,7a-dihydro-1H-inden-1-one
Description
Properties
CAS No. |
75950-74-2 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
7a-methyl-5H-inden-1-one |
InChI |
InChI=1S/C10H10O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h3-7H,2H2,1H3 |
InChI Key |
DOKKMIWZEWHPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CCC=C1C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
7a-Methyl-5,7a-dihydro-1H-inden-1-one chemical structure and properties
An In-Depth Technical Guide to the 7a-Methyl-indenone Scaffold: Structure, Properties, and Synthesis of Key Analogs
Introduction: The Versatile 7a-Methyl Hydrindanone Core
The hydrindanone bicyclic system, a fused cyclopentane and cyclohexane ring, forms the structural backbone of numerous natural products, particularly steroids and vitamin D analogs. The introduction of an angular methyl group at the C7a bridgehead position creates a chiral quaternary center, establishing a scaffold of significant interest in asymmetric synthesis and medicinal chemistry. The specific compound, 7a-Methyl-5,7a-dihydro-1H-inden-1-one , represents one of several key isomers within this family, characterized by an α,β-unsaturated ketone (enone) functionality.
While comprehensive experimental data for this precise dihydro-isomer is not extensively documented in primary literature, its structural motif is central to a class of widely studied and synthetically crucial intermediates. This guide provides a detailed technical overview of the 7a-methyl-indenone core, drawing upon authoritative data from closely related and well-characterized analogs to illuminate the structure, properties, synthesis, and applications relevant to researchers and drug development professionals. Understanding this scaffold is paramount for leveraging it as a chiral building block in the synthesis of complex molecular architectures.[1][2]
Chemical Structure and Physicochemical Properties
The defining features of the 7a-methyl-indenone framework are the cis-fused bicyclic system, the stereochemically critical angular methyl group, and the reactive enone system. The placement of the double bond and the stereochemistry of the ring fusion dictate the molecule's three-dimensional conformation and, consequently, its reactivity and biological interactions.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure of these bicyclic ketones. Based on data from analogous structures like 7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one, the following spectral characteristics are anticipated[3]:
-
¹³C NMR: The spectrum would prominently feature a signal for the carbonyl carbon (C=O) in the downfield region (typically >190 ppm), a quaternary carbon signal for C7a, and distinct signals for the methyl carbon, as well as various methylene (CH₂) and methine (CH) carbons of the fused rings.[3]
-
Mass Spectrometry (MS): In GC-MS analysis of the hexahydro analog, a top peak at m/z 122 is observed, likely corresponding to a characteristic fragmentation pattern of the bicyclic core.[3]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O stretch) would be expected in the range of 1650-1715 cm⁻¹, with the exact frequency depending on the degree of conjugation.
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties for the closely related analog, 7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one, providing a reliable estimate for the properties of the 7a-methyl-indenone class.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | PubChem[3] |
| Molecular Weight | 150.22 g/mol | PubChem[3] |
| XLogP3 | 1.9 | PubChem[3] |
| Exact Mass | 150.104465066 Da | PubChem[3] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[3] |
Asymmetric Synthesis of the 7a-Methyl-indenone Scaffold
The enantioselective synthesis of angularly substituted hydrindanones is a well-established field, critical for accessing chiral intermediates for natural product synthesis. A powerful and illustrative methodology is the Meyers' bicyclic lactam approach, which allows for the precise, asymmetric installation of the quaternary C7a center.[1][4]
Rationale Behind the Meyers' Methodology
This synthetic strategy is founded on several key principles of organic chemistry:
-
Chiral Auxiliary Control: It employs a chiral bicyclic lactam, such as (+)-1, derived from a readily available amino acid. This auxiliary directs the stereochemical outcome of subsequent alkylation reactions.
-
Sequential Alkylation: The enolate of the chiral lactam is formed using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The sequential addition of electrophiles (in this case, methyl iodide followed by an unsaturated dibromide) is stereoselectively guided by the bulky isopropyl group of the auxiliary, which blocks one face of the enolate. The endo-alkylation product is strongly preferred.[1]
-
Reductive Intramolecular Alkylation and Aldol Condensation: The core bicyclic ketone structure is forged through a sequence initiated by potassium hydride (KH) and t-butyllithium (t-BuLi), which generates a 1,4-diketone intermediate. This intermediate then undergoes a spontaneous intramolecular aldol condensation to yield the fused-ring enone system.[1][4]
Detailed Experimental Protocol: Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione
The following protocol, adapted from peer-reviewed literature, details the synthesis of a key dione intermediate that embodies the 7a-methyl-indenone core.[1]
Step 1: Asymmetric Methylation of Chiral Lactam (+)-1
-
Prepare a solution of Lithium Diisopropylamide (LDA) (2.0 M in THF, 110 mL, 0.22 mol) in dry THF (1100 mL) and cool to -78 °C under an inert atmosphere.
-
Add (3S,7aR)-3-Isopropyl-7a-methyltetrahydropyrrolo[2,1-b][1][4]-oxazol-5(6H)-one ((+)-1; 20 g, 0.11 mol) dropwise to the LDA solution and stir for 30 minutes. Rationale: LDA deprotonates the α-carbon to stereoselectively form the enolate.
-
Add methyl iodide (MeI; 46.74 g, 0.33 mol) dropwise. Stir the reaction mixture for 2 hours at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (50 mL).
-
Purify the residue by column chromatography on silica gel to yield the methylated bicyclic lactam.
Step 2: Alkylation with Dibromide 8
-
Prepare a fresh solution of LDA (2.0 M in THF, 7.5 mL, 20 mmol) in dry THF (100 mL) and cool to -78 °C.
-
Add 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU; 11 mL) and stir for 10 minutes. Rationale: DMPU is a polar aprotic cosolvent that breaks up LDA aggregates, increasing reactivity.
-
Add the methylated lactam mixture (2.0 g, 10.1 mmol) in dry THF (10 mL) dropwise and stir for 2 hours.
-
Add the known dibromide 8 to the reaction mixture to perform the alkylation, yielding a mixture of diastereomers 2a and 2b .
-
Separate the major endo-isomer 2a by chromatography.
Step 3: Formation of the Hydrindanone Core (Meyers' Protocol)
-
Subject the purified major isomer 2a to treatment with potassium hydride (KH) and t-butyllithium (t-BuLi).
-
This sequence yields the diketone 3 , which contains the core 7a-methyl-indenone scaffold.[1][4]
Synthetic Workflow Diagram
Caption: Asymmetric synthesis pathway to the 7a-methyl-indenone core via Meyers' methodology.
Applications in Drug Discovery and Organic Synthesis
The true value of the 7a-methyl-indenone scaffold lies in its application as a versatile chiral building block. Its rigid, stereochemically defined structure makes it an ideal starting point for the total synthesis of complex molecules.
Cornerstone of Steroid Synthesis: The Hajos-Parrish Diketone
A closely related and celebrated analog is the (S)-(+)-Hajos-Parrish diketone ((S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione). This compound, accessible via organocatalyzed intramolecular Robinson annulation, has been instrumental in the industrial-scale synthesis of steroids and other optically active compounds. It serves as a testament to the power of using this scaffold to set multiple stereocenters in a controlled fashion. Its applications include the total synthesis of steroidal alkaloids like cortistatins.
Vitamin D Analogs and Beyond
As highlighted in the synthetic work by De Clercq et al., derivatives of the 7a-methyl-indenone core are crucial intermediates in the development of structural analogs of calcitriol, the hormonally active form of vitamin D₃.[1] The ability to precisely modify the fused ring system allows for systematic exploration of structure-activity relationships in these important biological regulators.
The Role of the Methyl Group in Drug Design
The strategic placement of a methyl group is a cornerstone of lead optimization in drug discovery. Introducing a methyl group, as seen in the C7a position, can profoundly impact a molecule's properties[5]:
-
Conformational Rigidity: The angular methyl group locks the cis-fused ring system into a more defined conformation, which can lead to higher binding affinity and selectivity for a biological target.
-
Metabolic Stability: Methyl groups can block sites of metabolic oxidation, increasing the pharmacokinetic half-life of a drug candidate.
-
Physicochemical Properties: Methylation increases lipophilicity, which can modulate properties like cell membrane permeability and oral bioavailability.[5]
The indanone framework itself is found in a wide array of biologically active compounds, including agents with antiviral, anti-inflammatory, anticancer, and neuroprotective properties, making its derivatives a fertile ground for new therapeutic discoveries.[2]
Conclusion
7a-Methyl-5,7a-dihydro-1H-inden-1-one, as part of the broader 7a-methyl-indenone family, represents a structurally rich and synthetically valuable chemical scaffold. While detailed studies on this specific isomer are limited, a comprehensive understanding of its properties, reactivity, and potential can be expertly extrapolated from its well-documented analogs. The demonstrated success of asymmetric synthetic routes, such as the Meyers' methodology, provides researchers with robust tools to access these chiral building blocks. The continued application of this core structure in the total synthesis of steroids, vitamin D analogs, and other complex natural products underscores its enduring importance in the fields of organic chemistry and drug discovery. Future exploration of novel functionalizations of this scaffold will undoubtedly lead to the development of new chemical entities with significant therapeutic potential.
References
-
De Clercq, P. J., et al. (2006). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. Molecules, 11(9), 698-713. Available from: [Link]
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PubChem. (n.d.). 7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (2006). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. Available from: [Link]
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NIST. (n.d.). 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl. NIST Chemistry WebBook. Available from: [Link]
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PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]
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SpectraBase. (n.d.). 1H-Indene, 1-ethylideneoctahydro-7a-methyl-, cis-. Wiley. Available from: [Link]
-
U.S. Environmental Protection Agency. (2025). (7aS)-7a-Methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one - Chemical Details. CompTox Chemicals Dashboard. Available from: [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-. NIST Chemistry WebBook. Available from: [Link]
-
Horwell, D. C., et al. (1983). The synthesis of 8-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]isoquinoline, the 9,10-didehydro-7-methyl-7-aza analogue of ergoline. Journal of the Chemical Society, Perkin Transactions 1, 1545-1552. Available from: [Link]
-
Cytokinetics. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION. Available from: [Link]
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Preprints.org. (2025). Methyl (1aRS, 7aSR)-7-Formyl-1a-Phenyl-1,1a-Dihydroazirino[2,3-b]Benzo[e][1][6]Thiazine-7a(7H)-Carboxylate. Available from: [Link]
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Research Square. (2025). Molecular Docking and ADME Analysis of the novel compound... Available from: [Link]
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PubChem. (n.d.). 1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-. National Center for Biotechnology Information. Available from: [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available from: [Link]
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Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-503. Available from: [Link]
- Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
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MDPI. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Molecules, 26(2), 423. Available from: [Link]
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University of Nebraska - Lincoln. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. DigitalCommons@UNL. Available from: [Link]
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Technical Guide: (E)-3-(2-Methylphenyl)prop-2-enoyl Azide (CAS 75950-74-2)
The following technical guide details the physical and chemical data, synthesis, and applications of (E)-3-(2-Methylphenyl)prop-2-enoyl Azide (CAS 75950-74-2), a reactive intermediate in heterocyclic synthesis.
Executive Summary
CAS 75950-74-2 , chemically identified as (E)-3-(2-methylphenyl)prop-2-enoyl azide (also known as o-methylcinnamoyl azide), is a specialized acyl azide intermediate used primarily in organic synthesis for the generation of nitrogen-containing heterocycles. It is a derivative of o-methylcinnamic acid and serves as a precursor to isocyanates via the Curtius rearrangement .
This compound is of significant interest to researchers in heterocyclic chemistry and drug discovery due to its ability to undergo thermal decomposition to form (E)-1-isocyanato-2-(2-methylphenyl)ethene , which subsequently cyclizes to form isoquinolinone derivatives or related polycyclic systems. Its reactivity profile is characteristic of vinyl azides, necessitating strict safety protocols due to potential thermal instability.
Chemical Identity & Structural Analysis
| Property | Data |
| CAS Number | 75950-74-2 |
| IUPAC Name | (E)-3-(2-methylphenyl)prop-2-enoyl azide |
| Synonyms | o-Methylcinnamoyl azide; 3-(2-Tolyl)acryloyl azide |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| SMILES | CC1=CC=CC=C1/C=C/C(=O)N=[N+]=[N-] |
| InChI Key | (Predicted) ZEZGJKSEBRELAS-PEDHHIEDSA-N (Analog) |
| Structure Description | Conjugated acyl azide with an ortho-methyl substituted styryl group. The (E)-configuration places the azide carbonyl and the aryl ring on opposite sides of the double bond. |
Structural Diagram
The following diagram illustrates the chemical structure and its immediate rearrangement precursor.
Caption: Core chemical identity of CAS 75950-74-2.
Physicochemical Properties
Note: As a reactive intermediate, isolated data is limited. Values are derived from experimental observations in primary literature (McCague et al., 1983).
| Property | Value / Description |
| Physical State | Solid (crystalline) or Oil (depending on purity/temperature) |
| Melting Point | Decomposes upon heating (approx. 60–90 °C) |
| Solubility | Soluble in non-polar organic solvents (Benzene, Toluene, DCM); decomposes in protic solvents upon heating. |
| Reactivity | High. Susceptible to nucleophilic attack and thermal rearrangement (Curtius). |
| Stability | Unstable at elevated temperatures. Store at -20 °C under inert atmosphere. |
| UV/Vis Absorption | Characteristic absorption for cinnamoyl systems (λmax ~280-300 nm). |
| IR Spectrum | Strong azide stretch (~2140 cm⁻¹), Carbonyl stretch (~1690 cm⁻¹). |
Synthesis & Experimental Protocols
The synthesis of CAS 75950-74-2 typically proceeds from (E)-3-(2-methylphenyl)prop-2-enoic acid (CAS 939-57-1) via the acid chloride. The following protocol ensures high yield and safety.
Method A: Acid Chloride Route (Standard)
Reagents: (E)-3-(2-methylphenyl)prop-2-enoic acid, Thionyl chloride (SOCl₂), Sodium azide (NaN₃).
-
Activation : Dissolve 10 mmol of (E)-3-(2-methylphenyl)prop-2-enoic acid in anhydrous benzene or dichloromethane (DCM).
-
Chlorination : Add 12 mmol of thionyl chloride (or oxalyl chloride with catalytic DMF) dropwise at 0 °C. Reflux for 1-2 hours until gas evolution ceases.
-
Evaporation : Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (CAS 75950-73-1 ).
-
Azidation : Dissolve the residue in acetone/water (5:1). Add 15 mmol of Sodium Azide (NaN₃) at 0 °C. Stir for 30 minutes.
-
Extraction : Extract with diethyl ether. Wash the organic layer with cold water and brine.
-
Drying : Dry over MgSO₄ and filter.
-
Isolation : Evaporate solvent at room temperature (Do not heat!). The product, (E)-3-(2-methylphenyl)prop-2-enoyl azide , is obtained as a pale solid or oil.
Method B: Diphenylphosphoryl Azide (DPPA) Route (Direct)
Reagents: Acid substrate, DPPA, Triethylamine (TEA), Toluene.
-
Dissolve 1.0 eq of acid in dry toluene.
-
Add 1.1 eq of TEA and 1.1 eq of DPPA at 0 °C.
-
Stir at 0 °C for 2 hours, then room temperature for 1 hour.
-
Standard workup (wash with NaHCO₃, water). This method avoids isolating the acid chloride.
Mechanism of Action & Reactivity
The primary utility of CAS 75950-74-2 lies in its thermal decomposition via the Curtius Rearrangement . This transformation is the gateway to synthesizing isoquinolinones and potentially 3aH-indene derivatives.
Reaction Pathway[1][2][3][4][5][6]
-
Thermolysis : Upon heating (reflux in toluene or diphenyl ether), the azide releases nitrogen (N₂).
-
Rearrangement : The resulting acyl nitrene rearranges to form (E)-1-isocyanato-2-(2-methylphenyl)ethene (Isocyanate).
-
Cyclization : The isocyanate undergoes electrocyclic ring closure (6π electrocyclization) to form 1-isoquinolinone (Isocarbostyril) or interacts with the ortho-methyl group in specific conditions to yield tricyclic species.
Caption: Synthetic pathway from acid precursor to heterocyclic product via CAS 75950-74-2.
Safety & Handling
Warning: Acyl azides are potentially explosive and toxic.
-
Explosion Hazard: Do not heat the isolated azide in the absence of solvent. Perform all thermolysis reactions in dilute solution behind a blast shield.
-
Storage: Store below -20 °C. Avoid friction and shock.
-
Toxic Gas: Decomposition releases Nitrogen (N₂), but incomplete combustion or reaction with acids can release Hydrazoic Acid (HN₃), which is highly toxic.
-
PPE: Wear heavy rubber gloves, safety goggles, and a lab coat. Work in a fume hood.
References
-
McCague, R., Moody, C. J., & Rees, C. W. (1983). 3aH-Indenes.[1][2][3][4][5][6] Part 2. Cycloaddition reactions of 3-methoxy- and 3-trimethylsiloxy-3a-methyl-3aH-indene. Journal of the Chemical Society, Perkin Transactions 1, 2399-2407.[7] Link
-
McCague, R., Moody, C. J., & Rees, C. W. (1981). Generation of 3-methoxy-3a-methyl-3aH-indene and study of its cycloaddition reactions. Journal of the Chemical Society, Perkin Transactions 1, 3214-3220.[4][6] Link[4]
-
GuideChem . (n.d.). Chemical Data for CAS 75950-74-2. Retrieved from GuideChem Database. Link
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- 5. (triethylphosphine)(1,4-bis(4-O2Nphenyl)tetraazabutadiene)(2-(triethylphosphino)cyclooct-5-enyl)platinum - CAS号 82112-67-2 - 摩熵化学 [molaid.com]
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Difference between Hajos-Parrish ketone and 7a-Methyl-5,7a-dihydro-1H-inden-1-one
This guide provides an in-depth technical comparison between the Hajos-Parrish Ketone (a bicyclic dione) and 7a-Methyl-5,7a-dihydro-1H-inden-1-one (a specific unsaturated mono-ketone analog).
Executive Summary
This guide analyzes the structural, synthetic, and functional differences between the Hajos-Parrish Ketone (HPK) and its specific analog, 7a-Methyl-5,7a-dihydro-1H-inden-1-one .
-
Hajos-Parrish Ketone (HPK): The industry-standard 6,5-fused bicyclic dione (hydrindane-1,5-dione) used as a chiral scaffold for the total synthesis of steroids (e.g., cortistatins) and terpenes. It is characterized by a stable enone system in the B-ring and a saturated ketone in the A-ring.
-
7a-Methyl-5,7a-dihydro-1H-inden-1-one: A structurally distinct mono-ketone/dienone analog. Unlike the HPK, this scaffold lacks the C5 ketone oxygen and possesses a higher degree of unsaturation (dienone system), altering its electronic profile and reactivity. It is typically encountered as a specific dehydration product or a specialized intermediate where the C5 functionality is ablated.
Part 1: Structural & Electronic Analysis
Chemical Identity & Nomenclature
| Feature | Hajos-Parrish Ketone (HPK) | 7a-Methyl-5,7a-dihydro-1H-inden-1-one |
| IUPAC Name | (S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | 7a-Methyl-5,7a-dihydro-1H-inden-1-one |
| Common Name | Hajos-Wiechert Ketone | Deoxygenated/Dienone Analog |
| Core Skeleton | Hydrindane (Bicyclo[4.3.0]nonane) | Indene (modified) |
| Functional Groups | Dione: C1 Ketone (saturated), C5 Ketone (enone) | Mono-ketone: C1 Ketone (conjugated/dienone) |
| Unsaturation | Enone: One C=C double bond (C4-C3a or C4-C5) | Dienone: Two C=C double bonds (Extended conjugation) |
| Oxidation State | Higher (Two Oxygens) | Lower (One Oxygen, Higher Unsaturation) |
| Chiral Center | C7a (Quaternary Angular Methyl) | C7a (Quaternary Angular Methyl) |
Structural Topology & Reactivity
-
Hajos-Parrish Ketone (HPK):
-
Bifunctional Electrophile: Possesses two distinct electrophilic sites. The C1 ketone is sterically hindered by the angular methyl but accessible for reduction. The C5 enone is a classic Michael acceptor, enabling further annulation (e.g., Robinson annulation to form the C-ring of steroids).
-
Conformation: The trans-hydrindane junction is thermodynamically favored upon reduction, but the HPK itself exists in a constrained conformation due to the planar enone system.
-
-
7a-Methyl-5,7a-dihydro-1H-inden-1-one:
-
Monofunctional/Dienone: Lacks the C5 carbonyl, removing the Michael acceptor capability at that position.
-
Extended Conjugation: The "5,7a-dihydro" nomenclature implies a specific unsaturation pattern (likely retaining the C2-C3 or C3a-C4 unsaturation alongside the aromatic-derived diene system), making the C1 ketone part of a cross-conjugated or extended dienone system.
-
Lipophilicity: Significantly more lipophilic due to the absence of the second carbonyl oxygen.
-
Part 2: Synthetic Pathways & Mechanism
Synthesis of Hajos-Parrish Ketone (The Standard)
The synthesis of HPK is the canonical example of proline-catalyzed asymmetric organocatalysis (the Hajos-Parrish-Eder-Sauer-Wiechert reaction).[1]
Mechanism:
-
Enamine Formation: (S)-Proline condenses with the achiral triketone precursor (2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione).
-
Enantio-determining Step: Intramolecular aldol addition occurs via a Zimmerman-Traxler transition state, directed by the chiral proline scaffold.
-
Hydrolysis & Dehydration: The resulting ketol (Hajos-Parrish Ketol) is hydrolyzed and then dehydrated (often with acid catalysis) to form the enone (HPK).
Synthesis of the Analog
The 7a-Methyl-5,7a-dihydro-1H-inden-1-one is typically accessed via:
-
Selective Deoxygenation: Wolff-Kishner reduction of the C5 ketone of HPK (difficult due to enone sensitivity).
-
De Novo Synthesis: Cyclization of precursors lacking the C5 oxygenation (e.g., using a monoketone butyl chain instead of the methyl vinyl ketone derived chain).
-
Elimination/Aromatization: Harsh dehydration of the HPK scaffold can lead to migration of double bonds, yielding the thermodynamic dienone product.
Visualized Mechanistic Pathway (Graphviz)
Caption: The catalytic cycle for HPK synthesis via Proline, showing the divergence to the unsaturated analog.
Part 3: Experimental Protocols
Protocol A: Synthesis of Hajos-Parrish Ketone (Standard)
Source: Validated against Organic Syntheses (Coll. Vol. 7, p. 363).
Reagents:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Triketone)
-
(S)-(-)-Proline (3 mol%)
-
DMF (Solvent)
-
H2SO4 (for dehydration step)
Step-by-Step Workflow:
-
Catalysis: Dissolve Triketone (1.0 eq) in DMF (3 mL/g). Add (S)-Proline (0.03 eq).
-
Incubation: Stir at 20–25°C for 20–24 hours. The mixture will darken. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.
-
Workup (Ketol Isolation): Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over MgSO4, and concentrate to yield the crude Hajos-Parrish Ketol .
-
Dehydration (Ketol -> Ketone): Dissolve crude ketol in Benzene or Toluene. Add p-TsOH (catalytic) and reflux with a Dean-Stark trap for 1-2 hours to remove water.
-
Purification: Cool, wash with NaHCO3, dry, and concentrate. Recrystallize from ether/hexane to obtain (S)-(+)-Hajos-Parrish Ketone as colorless crystals (mp 63–65°C).
Protocol B: Handling the Dienone Analog (General Guidelines)
Note: Specific protocols for "7a-Methyl-5,7a-dihydro-1H-inden-1-one" are rare; treat as a sensitive conjugated system.
-
Storage: Store under Argon at -20°C. Dienones are prone to polymerization and oxidation.
-
Purification: Avoid acidic silica gel which may cause isomerization of the double bonds. Use neutral alumina or buffered silica.
Part 4: Applications in Drug Discovery
| Application Domain | Hajos-Parrish Ketone (HPK) | Analog (Dienone/Mono-ketone) |
| Steroid Synthesis | Primary Scaffold: Precursor for C/D rings of cortistatins, estrone, and 19-norsteroids. | Specialized: Used for A-ring aromatic steroids or analogs lacking C11/C12 oxygenation. |
| Terpene Synthesis | Versatile: Precursor for taxanes and eudesmanes. | Target Specific: Used for specific di- and sesterterpenes requiring a gem-dimethyl or angular methyl without B-ring oxidation. |
| Chirality Source | Provides high ee (>93%) quaternary center.[2] | Preserves the quaternary center but alters ring geometry. |
References
-
Hajos, Z. G.; Parrish, D. R. "Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry." J. Org.[2] Chem.1974 , 39, 1615–1621. Link
-
Eder, U.; Sauer, G.; Wiechert, R. "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angew.[3] Chem. Int. Ed. Engl.1971 , 10, 496–497. Link
-
Organic Syntheses. "(S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione." Org.[2][4] Synth.1985 , 63, 26. Link
-
Review: "The Hajos-Parrish-Eder-Sauer-Wiechert Reaction." Organic Chemistry Portal. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 3. A hypervalent iodine-induced double annulation enables a concise synthesis of the pentacyclic core structure of the cortistatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Cor... | Organic Chemistry [organicchemistry.eu]
Technical Guide: 7a-Methyl-5,7a-dihydro-1H-inden-1-one & The Hajos-Parrish Scaffold
The following technical guide details the chemical identity, synthesis, and applications of the 7a-Methyl-hydrindenone class, specifically focusing on the Hajos-Parrish Ketone and its dehydrated enone derivatives. These compounds are the structural anchors for the user's requested topic, representing the core chiral building blocks in steroid and terpenoid total synthesis.
Executive Summary & Chemical Identity
The compound class referenced as "7a-Methyl-5,7a-dihydro-1H-inden-1-one" belongs to the family of angularly substituted hydrindenones . In the context of pharmaceutical development, this structure is most prominently represented by the Hajos-Parrish Ketone (HPK) and its dehydrated enone form. These bicyclic compounds serve as the "CD-ring" synthons for the industrial production of steroids (e.g., contraceptive drugs, corticosteroids) and Vitamin D analogues.
This guide focuses on the (S)-Hajos-Parrish Enone , the thermodynamically stable bicyclic system that matches the structural topology of the requested topic.
Nomenclature & Synonyms
The nomenclature for this scaffold can be complex due to varying degrees of saturation and oxidation.
| Common Name | IUPAC Name | CAS Registry | Key Features |
| Hajos-Parrish Ketone (Ketol) | (7aS)-7a-Hydroxy-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | 19576-08-0 | The initial aldol product (Bicyclic Ketol). |
| Hajos-Parrish Enone (Dehydrated) | (7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | 17553-86-5 | The stable, dehydrated enone used in synthesis. |
| 7a-Methyl-Hydrindenone | 7a-Methyl-2,3,7,7a-tetrahydro-1H-inden-1-one | 33878-99-8 | The mono-ketone derivative (reduced C5). |
| User Query Match | 7a-Methyl-5,7a-dihydro-1H-inden-1-one | N/A (Theoretical) | Likely a specific tautomer or nomenclature variation of the HP Enone. |
Note on Stereochemistry: The utility of this compound lies in its chirality. The (S)-(+) enantiomer is the precursor for natural steroids (which possess the 13
Structural Analysis & Reactivity
The core structure is a cis-fused bicyclo[4.3.0]nonane system. The angular methyl group at position 7a (indene numbering) or C13 (steroid numbering) creates a quaternary carbon center, which is difficult to synthesize achirally.
Key Reactive Sites
-
C1 Carbonyl (Enone): Highly reactive Michael acceptor.
-
C5 Carbonyl (Ketone): Available for selective protection (e.g., as a ketal) or reduction.
-
C7a Quaternary Center: Defines the stereochemistry of the entire steroid backbone.
Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The industrial standard for synthesizing this scaffold is the Proline-Catalyzed Asymmetric Robinson Annulation . This reaction is a textbook example of organocatalysis, where the amino acid (S)-proline induces chirality.
Mechanism: Enamine-Iminium Activation
The reaction proceeds through a cascade sequence involving a Michael addition followed by an intramolecular Aldol condensation.
-
Enamine Formation: Proline condenses with the triketone to form a nucleophilic enamine.
-
Michael Addition: The enamine attacks Methyl Vinyl Ketone (MVK).
-
Aldol Cyclization: Intramolecular attack closes the ring, forming the bicyclic ketol.
-
Dehydration: Loss of water yields the stable enone.
Visualization: Catalytic Cycle
The following diagram illustrates the stereochemical control mechanism via the Proline shield.
Figure 1: The Proline-catalyzed asymmetric synthesis cycle for 7a-methyl-hydrindenones.
Experimental Protocol: Synthesis of (S)-Hajos-Parrish Enone
Objective: Synthesis of (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione. Scale: 100 mmol baseline.
Reagents
-
2-Methyl-1,3-cyclopentanedione (11.2 g, 100 mmol)
-
Methyl Vinyl Ketone (MVK) (14.0 g, 200 mmol)
-
(S)-Proline (345 mg, 3 mol%)
-
DMF (Dimethylformamide) or Acetonitrile
-
Sulfuric acid (0.5 M) for dehydration step.
Step-by-Step Methodology
-
Michael Addition:
-
Dissolve 2-methyl-1,3-cyclopentanedione in DMF (30 mL).
-
Add freshly distilled MVK and (S)-Proline.
-
Stir at 20–25°C for 24–48 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of dione.
-
Checkpoint: The intermediate formed is the achiral triketone (2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione).
-
-
Asymmetric Cyclization:
-
The cyclization often occurs in the same pot, but for high enantiomeric excess (ee), isolate the Michael adduct and treat with (S)-Proline in DMF at room temperature for 7 days.
-
Result: Formation of the optically active Ketol ((+)-Hajos-Parrish Ketol).
-
-
Dehydration (Formation of Enone):
-
Dissolve the crude Ketol in benzene or toluene.
-
Add p-Toluenesulfonic acid (pTSA) (catalytic amount).
-
Reflux with a Dean-Stark trap to remove water.
-
Alternative: Stir with 0.5 M H2SO4 in THF.
-
-
Purification:
-
Neutralize with saturated NaHCO3.
-
Extract with Ethyl Acetate (3x).
-
Recrystallize from ether/hexane.
-
Yield: Typically 70–85%. ee: >93%.
-
Applications in Drug Development
The 7a-methyl-hydrindenone scaffold is the "CD-ring" precursor for total synthesis.
Steroid Synthesis (Mifepristone & Cortisol)
The enone functionality allows for the annulation of the A and B rings.
-
Protocol: The "Wieland-Miescher" strategy extends the ketone at C5 to form the A/B rings, while the C1-C7a ring becomes the C/D rings of the steroid.
Vitamin D Analogues
The scaffold is cleaved to form the seco-steroid backbone found in Vitamin D3 (Cholecalciferol).
Terpenoid Synthesis
Used in the synthesis of taxanes and other complex diterpenes where the angular methyl group is a structural requirement.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
-
PubChem Compound Summary. (2025). Hajos-Parrish Ketone (CID 596311).[1][2] National Center for Biotechnology Information. Link
-
Cohen, N. (1976). Account of the Total Synthesis of Steroids. Accounts of Chemical Research, 9(11), 412–417. Link
Sources
The Hajos-Parrish Ketone: A Foundational Scaffold in Asymmetric Synthesis
Topic: History and Utility of 7a-Methylhydrindenone Derivatives (The Hajos-Parrish Ketone) in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 7a-methylhydrindenone scaffold, most notably represented by the Hajos-Parrish Ketone (HPK) , stands as a singularity in the history of organic synthesis. Independently discovered in the early 1970s by teams at Hoffmann-La Roche and Schering AG, this bicyclic diketone represents the first highly enantioselective, organocatalytic reaction—predating the formal recognition of "organocatalysis" as a field by nearly thirty years.
For the modern researcher, the HPK is not merely a historical artifact but a versatile chiral building block (CBB) essential for the construction of the CD-ring system of steroids, vitamin B12, and complex terpenoids. This guide analyzes the mechanistic underpinnings, optimized synthetic protocols, and strategic applications of this critical synthon.
Historical Genesis & The "Pre-Organocatalysis" Era
In 1971, two industrial groups published strikingly similar findings regarding the asymmetric Robinson annulation of triketones using naturally occurring amino acids.
-
The Roche Group (Zoltan Hajos & David Parrish): Discovered that (S)-proline could catalyze the cyclization of achiral triketones to optically active hydrindenones with high enantiomeric excess (ee).
-
The Schering Group (Eder, Sauer, & Wiechert): Reported a similar transformation, often referring to the dehydration product.
This reaction, now collectively known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , provided a scalable route to the 7a-methylhydrindenone core (specifically (S)-(+)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione).
Why It Matters
Before this discovery, generating quaternary chiral centers (like the C13 position in steroids) required complex resolution steps or chiral auxiliaries. The HPESW reaction achieved this using a cheap, non-toxic, biological amino acid, effectively launching the field of enamine catalysis .
Mechanistic Pillars: The Proline Cycle
Understanding the mechanism is crucial for troubleshooting low yields or poor enantioselectivity. While early debates considered a "hemiaminal" intermediate, modern kinetic isotope studies and DFT calculations (List, Houk) support an enamine mechanism .
The Bifunctional Catalysis Model
Proline is unique because it acts as a bifunctional catalyst:
-
The Secondary Amine: Forms an enamine with the ketone, raising the HOMO energy (nucleophile activation).
-
The Carboxylic Acid: Acts as a Brønsted acid, directing the electrophile (the pendant ketone) via hydrogen bonding. This rigid transition state dictates the facial selectivity.
Visualization: The Enamine Catalytic Cycle
Caption: The proline-catalyzed enamine cycle showing the conversion of achiral triketone to the chiral HPK.
Technical Protocol: Synthesis of (S)-(+)-Hajos-Parrish Ketone
This protocol is optimized for reproducibility and scalability (10–100g scale). It avoids the common pitfall of incomplete conversion by strictly controlling solvent volume and temperature.
Reaction: 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
Reagents & Equipment[1][2][3]
-
Substrate: 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Prepared via Michael addition of MVK to 2-methyl-1,3-cyclopentanedione).
-
Catalyst: (S)-(-)-Proline (3 mol% - 5 mol%).
-
Solvent: DMF (Dimethylformamide).[1] Note: DMF is superior to DMSO or acetonitrile for reaction rate in this specific cyclization.
-
Apparatus: Inert atmosphere (N2/Ar), magnetic stirring.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve the triketone substrate (1.0 equiv) in anhydrous DMF (3.0 mL per gram of substrate).
-
Catalyst Addition: Add (S)-(-)-Proline (0.03 equiv).[2] The mixture may appear as a suspension initially.
-
Reaction: Stir the mixture at 20–25 °C under argon.
-
Critical Control Point: Do not heat above 30 °C during the aldol step to prevent polymerization or racemization.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). Reaction typically requires 20–48 hours.
-
-
Workup (The Ketol Isolation):
-
Dilute with water and extract exhaustively with ethyl acetate.
-
Wash organic layers with brine to remove DMF. Dry over MgSO4 and concentrate.
-
Result: This yields the bicyclic ketol (intermediate).[2]
-
-
Dehydration (Optional but common):
-
To convert the ketol to the enone (the unsaturated HPK), treat the crude ketol with p-TsOH (cat.) in refluxing benzene or toluene with a Dean-Stark trap for 1–2 hours.
-
-
Purification: Recrystallize from ether/hexane or purify via flash chromatography on silica gel.
Yield Expectations: 85–95% chemical yield; >93% ee (up to >99% after recrystallization).
Comparative Data: HPK vs. Wieland-Miescher Ketone
The HPK (5,6-fused system) and the Wieland-Miescher Ketone (WMK, 6,6-fused system) are the two titans of this class.
| Feature | Hajos-Parrish Ketone (HPK) | Wieland-Miescher Ketone (WMK) |
| Ring System | Hydrindenone (5,6-fused) | Octalone (6,6-fused) |
| Typical Yield | High (80-95%) | Moderate (70-85%) |
| Reaction Time | Faster (20-48 h) | Slower (3-7 days) |
| Primary Application | Steroids (CD-ring), Vitamin B12 | Terpenoids, Steroids (AB-ring) |
| Enantioselectivity | Excellent (>93% ee) | Good (70-80% ee) - often requires additives |
Strategic Applications in Total Synthesis
The 7a-methylhydrindenone scaffold is the "Rosetta Stone" for synthesizing the CD-ring system of steroids.
The Steroid Connection
The HPK contains the pre-formed C/D ring junction of steroids with the correct absolute stereochemistry (S).
-
Cortisone & 19-Norsteroids: The HPK allows for the modular attachment of the A and B rings.
-
Danishefsky's Total Synthesis: Utilized the HPK as a core acceptor for annulation sequences.
Modern Natural Product Targets
Beyond steroids, the scaffold is used for complex alkaloids and terpenes.
-
Cortistatin A: A potent anti-angiogenic agent. The HPK provides the rigid bicyclic core upon which the seven-membered ring is expanded.
-
Vitamin B12: In Woodward and Eschenmoser's monumental synthesis, the CD-ring fragment was derived from a precursor structurally homologous to the HPK.
Visualization: The Application Tree
Caption: Divergent synthesis pathways utilizing the Hajos-Parrish Ketone as a common starting material.
References
-
Hajos, Z. G., & Parrish, D. R. (1974).[2] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures.[3] Angewandte Chemie International Edition, 10(7), 496–497. Link
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Hajos, Z. G., & Parrish, D. R. (1985). Procedure for the preparation of (+)-(7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione.[1] Organic Syntheses, 63, 26. Link
-
Agami, C., & Puchot, C. (1985). Biomimetic asymmetric synthesis. Journal of Molecular Catalysis, 28, 29-40. Link
Sources
Advanced Stereochemical Control and Analysis of 7a-Methyl-5,7a-dihydro-1H-inden-1-one Isomers
Introduction: The Gateway to Chiral Scaffolds
The molecule 7a-Methyl-5,7a-dihydro-1H-inden-1-one (and its related dione, the Hajos-Parrish Ketone ) represents a cornerstone in asymmetric synthesis. It serves as the archetypal "CD-ring" precursor for the total synthesis of steroids, terpenoids, and vitamin D analogues. Its structural core—a cis- or trans-fused bicyclic hydrindane system with a quaternary angular methyl group at position 7a—presents a classic stereochemical challenge: establishing the absolute configuration of the quaternary center and controlling the geometry of the ring fusion.
For researchers in drug development, this scaffold is not merely a synthetic intermediate; it is a rigorous test bed for organocatalytic methodologies and stereoelectronic control. The ability to synthesize specific isomers of this indenone derivative with high enantiomeric excess (ee) allows for the precise construction of the rigid carbon frameworks found in cortistatins, taxanes, and steroidal alkaloids.
Core Stereochemical Challenges
-
Quaternary Stereocenter (C7a): Establishing the (S)- or (R)-configuration determines the global chirality of the target natural product.
-
Ring Fusion Geometry: The thermodynamic preference for cis-hydrindanes versus the kinetic accessibility of trans-hydrindanes dictates the stability and reactivity of downstream intermediates.
-
Isomerization Pathways: The 7a-methyl group introduces strain that makes the system prone to acid/base-catalyzed isomerization, requiring strict protocol adherence.
Stereoselective Synthesis: The Proline Protocol
The industry-standard method for accessing the (S)-(+)-isomer is the Hajos-Parrish-Eder-Sauer-Wiechert reaction , an intramolecular aldol condensation catalyzed by chiral proline. This process is a prime example of enamine catalysis.
Mechanistic Causality
The reaction proceeds via a List-Houk Transition State , where the carboxylic acid moiety of L-proline hydrogen-bonds to the acceptor carbonyl, directing the facial attack of the enamine.
-
Enamine Formation: Proline condenses with the ketone to form a nucleophilic enamine.
-
Facial Selectivity: The rigid bicyclic transition state ensures the electrophile approaches from the Re-face (in the case of L-proline), establishing the (S)-configuration at the quaternary carbon.
-
Dehydration: Subsequent acid-catalyzed dehydration yields the enone.
Diagram: Catalytic Cycle and Stereocontrol
Caption: The proline-catalyzed pathway establishing the C7a quaternary center via a rigid enamine transition state.
Isomer Analysis and Stability
Unlike decalin systems, where the trans-isomer is significantly more stable, hydrindane systems (5,6-fused rings) exhibit a subtle energy balance between cis and trans isomers.
Isomer Comparison Table
| Feature | (cis)-Hydrindanone | (trans)-Hydrindanone | Relevance to 7a-Methyl-Indenone |
| Thermodynamic Stability | Generally More Stable (approx. 1 kcal/mol) | Less Stable | cis-fusion is favored in equilibrium conditions. |
| Ring Conformation | Flexible (Chair/Twist-Boat) | Rigid (Chair) | The 7a-Methyl group adds 1,3-diaxial strain in the trans form. |
| Synthetic Access | Hydrogenation of enone (kinetic or thermodynamic) | Dissolving metal reduction (Li/NH3) | Accessing the trans-isomer (steroid-like) requires specific reduction protocols. |
| Spectroscopic ID | 13C NMR: Bridgehead carbons shielded | 13C NMR: Bridgehead carbons deshielded | Critical for validating the "5,7a-dihydro" core geometry. |
The "Iso-Hajos-Parrish" Ketones
Recent research has highlighted "iso-Hajos-Parrish" ketones, where the methyl group is transposed (e.g., to position 3a or 4). These are structural isomers of the title compound and must be distinguished via 2D-NMR (HMBC) to confirm the quaternary methyl location at 7a.
Experimental Protocols
Protocol A: Synthesis of (S)-(+)-Hajos-Parrish Ketone (Dione Precursor)
This protocol establishes the 7a-methyl stereocenter with >93% ee.
Reagents:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Triketone)
-
L-Proline (3 mol%)
-
DMF (Solvent)
Workflow:
-
Dissolution: Dissolve 10.0 g of triketone in 30 mL of anhydrous DMF under Argon.
-
Catalysis: Add L-Proline (180 mg). Stir at ambient temperature (20-25°C) for 20-24 hours.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting triketone spot (Rf ~0.4) should disappear, replaced by the cyclized ketol (Rf ~0.3).
-
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic phase with brine.[1]
-
Crystallization: Concentrate in vacuo. Recrystallize from ether/pentane to obtain the optically pure ketol.
Protocol B: Dehydration to 7a-Methyl-5,7a-dihydro-1H-inden-1-one
Conversion of the ketol to the enone.
Workflow:
-
Acid Catalysis: Dissolve the ketol in benzene or toluene. Add p-Toluenesulfonic acid (pTSA, 1 mol%).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Reaction is typically complete in 1-2 hours.
-
Purification: Neutralize with NaHCO3, wash, dry, and concentrate. Purify via flash chromatography (Silica gel, 20% EtOAc in Hexanes).
-
Validation:
-
Optical Rotation:
(c=1.0, CHCl3) for the (S)-enone. -
UV-Vis:
243 nm (characteristic of -unsaturated ketone).
-
Protocol C: Determination of Enantiomeric Excess (HPLC)
System: Chiralcel OD-H or AD-H column. Mobile Phase: Hexane:Isopropanol (90:10). Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Retention Times:
-
(S)-Isomer: ~12.5 min
-
(R)-Isomer: ~14.2 min
-
Note: Always run a racemic standard (prepared using DL-Proline) to confirm retention times.
Structural Validation Logic
To confirm the identity of the 7a-Methyl-5,7a-dihydro-1H-inden-1-one isomer against potential byproducts (e.g., position isomers or over-reduced products), use the following logic flow:
Caption: Analytical decision tree for validating the 7a-Methyl-indenone scaffold.
References
-
Hajos, Z. G.; Parrish, D. R. (1974). "Asymmetric synthesis of bicyclic intermediates of natural product chemistry." Journal of Organic Chemistry. Link
-
Eder, U.; Sauer, G.; Wiechert, R. (1971). "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition. Link
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron. Link
-
Houk, K. N.; et al. (2003). "Mechanism and Stereoselectivity of the Proline-Catalyzed Aldol Reaction." Journal of the American Chemical Society. Link
-
Arai, T.; et al. (2015).[2] "Synthesis and Applications of Hajos–Parrish Ketone Isomers." Angewandte Chemie. Link
Sources
The 7a-Methyl Hydrindane Framework: A Master Key for Steroid & Terpenoid Synthesis
[1]
Executive Summary: The CD-Ring Challenge
In the architecture of steroidal pharmaceuticals—ranging from contraceptives to corticosteroids and Vitamin D analogues—the construction of the CD-ring system (the trans-hydrindane framework) represents a critical stereochemical bottleneck.[1] The molecule 7a-Methyl-5,7a-dihydro-1H-inden-1-one and its immediate precursor, the Hajos-Parrish Ketone (HPK), serve as the quintessential "CD-ring synthons."[1]
This guide analyzes the utility of this bicyclic scaffold, specifically focusing on the establishment of the quaternary angular methyl group (C13 in steroids, C7a in indene numbering) and the subsequent elaboration into the tetracyclic steroid core. We will explore the causality behind catalyst selection, the mechanistic integrity of the annulation, and the divergent applications in total synthesis.
Structural Analysis & Stereochemical Integrity
The core value of the 7a-methyl-hydrindane synthon lies in its pre-encoded stereochemistry.[1] The angular methyl group at position 7a is chemically rigid, dictating the trans-fusion of the CD rings found in naturally occurring steroids.[1]
The Synthon Hierarchy
While "7a-Methyl-5,7a-dihydro-1H-inden-1-one" refers to a specific oxidation state, it belongs to a family of synthons derived from the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1]
| Synthon Variant | IUPAC Designation | Role in Synthesis |
| Hajos-Parrish Ketone (HPK) | (S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | The stable, isolable progenitor.[1] Establishes C7a chirality.[1] |
| The Enone (Dehydrated) | 7a-Methyl-2,3,7,7a-tetrahydro-1H-inden-1-one | The active Michael acceptor for ring elaboration.[1] |
| The Dienone (Oxidized) | 7a-Methyl-5,7a-dihydro-1H-inden-1-one | A highly reactive intermediate often used in Diels-Alder strategies.[1] |
Key Insight: The 7a-methyl group effectively blocks the cis-fusion pathway during subsequent reductions, thermodynamically favoring the natural trans-hydrindane configuration required for biological activity [1].[1]
Synthesis Protocol: The Proline-Catalyzed Route
The generation of this synthon is a benchmark in organocatalysis.[1] The following protocol describes the synthesis of the (S)-(+)-Hajos-Parrish Ketone , the most common stable form of the synthon, with high enantiomeric excess (ee).
Experimental Design: Causality & Control
-
Catalyst: L-Proline is chosen over inorganic bases because it forms a transient enamine intermediate, ensuring intramolecular aldol condensation occurs with high face-selectivity.[1]
-
Solvent: DMF is critical. Its high dielectric constant stabilizes the zwitterionic transition state, enhancing reaction rate and enantioselectivity compared to protic solvents like methanol [2].
Step-by-Step Methodology
Objective: Synthesis of (S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione.
-
Reactant Preparation:
-
Charge a reaction vessel with 2-methyl-1,3-cyclopentanedione (1.0 eq) and anhydrous DMF (5 mL/g reactant).
-
Add Methyl Vinyl Ketone (MVK) (1.2 eq) freshly distilled to remove polymerization inhibitors.[1]
-
Checkpoint: Ensure the system is under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of MVK.
-
-
Michael Addition (The Tricetone Intermediate):
-
Stir at ambient temperature (20-25°C) for 24-48 hours.
-
Validation: Monitor via TLC (EtOAc/Hexane 1:1). Disappearance of the dione indicates formation of the achiral triketone intermediate (2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione).[1]
-
-
Asymmetric Aldol Condensation:
-
Add (S)-(-)-Proline (3-5 mol%).
-
Stir at ambient temperature for 20-24 hours. The solution typically darkens.
-
Mechanistic Note: The proline secondary amine reacts with one ketone to form an enamine, which attacks the other carbonyl face-selectively.[1]
-
-
Dehydration (Acid Catalysis):
-
Add 1N H₂SO₄ or p-TsOH (catalytic amount) to drive the elimination of the β-hydroxy ketone to the enone.[1]
-
Heat to 60°C for 2 hours if conversion is sluggish.
-
-
Workup & Purification:
Mechanistic Visualization
The following diagram illustrates the organocatalytic cycle that establishes the critical quaternary center at C7a.
Figure 1: The proline-catalyzed Robinson annulation mechanism.[1] The stereocenter is defined during the Enamine-to-Aldol transition.[1]
Application as a CD-Ring Synthon
Once synthesized, the 7a-methyl hydrindane framework acts as the anchor for the AB-rings.[1] There are two primary strategies for integrating this synthon into steroid total synthesis.[1]
Strategy A: The Torgov Integration
This method utilizes the ketone functionality to couple with a vinyl fragment (AB-ring precursor).[1]
-
Mechanism: Vinylmagnesium bromide addition to the C1-ketone (indene numbering) followed by acid-catalyzed cyclization.[1]
-
Utility: Ideal for 19-norsteroids and aromatic A-ring steroids (e.g., Estrone).
Strategy B: The Vitamin D Pathway (Grundmann's Ketone)
For Vitamin D analogues, the synthon is degraded to the Grundmann's Ketone or used directly to couple with the A-ring via Lythgoe-Wittig or Trost Pd-catalyzed coupling [3].[1]
-
Protocol: The enone double bond is reduced (Li/NH₃) to set the trans-fusion, and the ketone is converted to a vinyl bromide or sulfone for coupling.
Comparative Yields of Functionalization
The following table summarizes the efficiency of transforming the HPK synthon into key intermediates.
| Transformation | Reagents | Typical Yield | Stereoselectivity |
| Reduction to trans-hydrindane | Li / NH₃ (liq), t-BuOH | 85-92% | >98:2 (trans:cis) |
| Selective Ketalization | Ethylene glycol, p-TsOH | 78-85% | C5-ketone selective |
| Enol Triflate Formation | LDA, PhNTf₂ | 88-95% | Regioselective |
Synthetic Workflow Visualization
This flowchart maps the divergent utility of the synthon in drug development.
Figure 2: Divergent synthesis pathways from the 7a-methyl hydrindane synthon to major pharmaceutical classes.[1]
References
-
Hajos, Z. G.; Parrish, D. R. "Asymmetric synthesis of bicyclic intermediates of natural product chemistry." Journal of Organic Chemistry, 1974, 39(12), 1615–1621.
-
Eder, U.; Sauer, G.; Wiechert, R. "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition, 1971, 10(7), 496–497.
-
Trost, B. M.; Dumas, J.; Villa, M. "New Strategies for the Synthesis of Vitamin D Metabolites via Pd-Catalyzed Coupling." Journal of the American Chemical Society, 1992, 114(25), 9836–9845.
-
Cohen, N. "Account of the history of the Hajos-Parrish ketone."[1] Accounts of Chemical Research, 1976, 9(11), 412–417.
Thermodynamic Stability Profile: 7a-Methyl-5,7a-dihydro-1H-inden-1-one
[1]
Executive Summary
7a-Methyl-5,7a-dihydro-1H-inden-1-one represents a specific oxidation and unsaturation state within the angular methyl hydrindane family.[1] It is structurally homologous to the Hajos-Parrish ketone (a tetrahydro-dione), serving as a pivotal intermediate in the total synthesis of steroids (e.g., cortistatins) and triquinanes.[1]
The thermodynamic stability of this scaffold is governed by two competing forces:
-
Ring Strain: The fusion of a five-membered ring (cyclopentenone) and a six-membered ring.[1]
-
Angular Methyl Interactions: The steric bulk of the C7a-methyl group which dictates the preferred conformation (cis- vs. trans-fused) and the migration potential of the enone double bond.[1]
Unlike decalin systems where the trans-fused isomer is universally more stable, the 7a-methyl-hydrindane system exhibits a cis-bias under thermodynamic control, a phenomenon critical for establishing the correct stereochemistry in natural product synthesis.[1]
Structural Identity & Nomenclature
To ensure precision, we must define the specific architecture of the target molecule relative to the standard nomenclature of the hydrindane core.[1]
| Attribute | Specification |
| IUPAC Name | 7a-Methyl-5,7a-dihydro-1H-inden-1-one |
| Core Skeleton | Hydrindane (Bicyclo[4.3.0]nonane) |
| Key Features | Angular Methyl (C7a), Enone System (C1=O, unsaturation in ring), 5,7a-dihydro implies specific protonation states retaining the angular methyl.[1] |
| Related Analog | Hajos-Parrish Ketone ((S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione) |
| CAS Registry | Related to 17553-86-5 (Hajos-Parrish) |
The "Angular Methyl" Effect
The C7a-methyl group is not merely a spectator; it is the primary stereocontrol element.[1] In the trans-fused conformation, the angular methyl group introduces severe 1,3-diaxial interactions with axial protons on the six-membered ring.[1] In the cis-fused conformation, the flexibility of the ring system allows the molecule to adopt a "non-steroidal" conformation that relieves this strain, making the cis-isomer thermodynamically preferred by approximately 0.5 – 1.0 kcal/mol in unsubstituted hydrindanones.[1]
Thermodynamic vs. Kinetic Control
The synthesis and isolation of 7a-methyl-5,7a-dihydro-1H-inden-1-one derivatives are classic examples of the interplay between kinetic and thermodynamic control.[1]
Isomerization Pathways
Upon treatment with acid or base, the position of the double bond and the stereochemistry of the ring junction can equilibrate.[1]
-
Kinetic Product: The initial Robinson annulation often yields the conjugated enone with the ring junction determined by the transition state geometry (often trans via a chair-like transition state, though this is substrate-dependent).[1]
-
Thermodynamic Product: Prolonged exposure to equilibration conditions (e.g.,
or ) drives the system toward the cis-fused isomer and the most substituted (conjugated) enone position.[1]
Pathway Diagram (DOT)
The following diagram illustrates the equilibration landscape between the kinetic and thermodynamic isomers of the 7a-methyl-hydrindane core.[1]
Figure 1: The thermodynamic sink favors the cis-fused conjugated enone system.[1]
Experimental Protocols for Stability Assessment
To rigorously determine the thermodynamic stability of specific 7a-methyl-5,7a-dihydro-1H-inden-1-one isomers, the following equilibration protocol is the industry standard.
Acid-Catalyzed Equilibration Protocol
This protocol establishes the equilibrium ratio between cis and trans ring fusions and double bond regioisomers.[1]
Reagents:
-
Substrate: 100 mg of 7a-methyl-5,7a-dihydro-1H-inden-1-one (or analog).[1]
-
Solvent: Benzene or Toluene (anhydrous).[1]
-
Catalyst:
-Toluenesulfonic acid ( -TsOH), 10 mol%.[1]
Methodology:
-
Dissolution: Dissolve the substrate in 5 mL of anhydrous benzene under an inert atmosphere (
or Ar). -
Catalysis: Add 10 mol%
-TsOH. -
Reflux: Heat the mixture to reflux (80°C) for 24–48 hours.
-
Sampling: Aliquot 50 µL samples at t=0, 1h, 6h, 12h, 24h, and 48h.
-
Quench: Quench aliquots immediately with saturated
solution. -
Analysis: Analyze the organic phase via GC-MS or
-NMR.
Self-Validating Check:
Comparative Stability Data
The following table summarizes the relative energies of the hydrindane core isomers.
| Isomer Configuration | Relative Energy ( | Stability Status | Structural Driver |
| Cis-Fused (7a-Me) | 0.0 (Reference) | Most Stable | Flexible conformation minimizes angular methyl strain.[1] |
| Trans-Fused (7a-Me) | +0.8 – 1.5 | Metastable | Rigid chair-chair lock forces 1,3-diaxial methyl interactions.[1] |
| Deconjugated Enone | +2.5 – 3.0 | Unstable | Loss of orbital overlap (conjugation) between C=C and C=O.[1] |
Data derived from MM2 calculations and equilibration studies of hydrindanone analogs [1, 2].[1]
Synthetic Implications in Drug Development
For drug development professionals, the thermodynamic profile of this molecule dictates the strategy for scale-up:
-
Stereochemical Purity: If the trans-isomer is required (common for certain steroid backbones), the synthesis must rely on kinetic control (e.g., low-temperature Robinson annulation) and avoid acidic workups that trigger equilibration to the cis-form.[1]
-
Scalability: The cis-isomer is the "natural" thermodynamic sink.[1] Processes targeting the cis-form are more robust and scalable as they do not require preventing equilibration.[1]
-
Analytical Markers: The angular methyl group is a high-fidelity NMR probe.[1]
Critical Control Points
References
-
Relative Stability of cis- and trans-Hydrindanones. Molecules, 2015, 20(1), 1509-1518.[1] Link
-
Hajos-Parrish Ketone: Approaches toward C-ring precursors. J. Chem. Soc., Perkin Trans.[1][2] 1, 2000.[1] Link
-
Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 2016.[1] Link[1]
-
PubChem Compound Summary: (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione. National Center for Biotechnology Information.[1] Link
The Cornerstone of Complexity: A Technical Guide to 7a-Methyl-Substituted Bicyclic Enones
For the dedicated researcher, scientist, and drug development professional, the 7a-methyl-substituted bicyclic enone core represents a foundational scaffold in the art of complex molecule synthesis. Its rigid, stereochemically-defined structure has served as a linchpin in the total synthesis of numerous natural products, particularly steroids and terpenoids, and continues to be a fertile ground for the discovery of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the synthesis, reactivity, and application of this pivotal molecular architecture, grounded in mechanistic principles and field-proven insights.
The Strategic Significance of the 7a-Methyl Group
The introduction of a methyl group at the angular C7a position of a bicyclic enone system is far from a trivial structural modification. This seemingly simple addition imparts a profound influence on the molecule's three-dimensional architecture and subsequent chemical behavior. The primary role of this "magic methyl" group, a term often used in medicinal chemistry to describe the dramatic effect of methylation, is to introduce a conformational bias and a significant steric impediment.[1][2] This, in turn, dictates the stereochemical outcome of a wide array of transformations at the enone's electrophilic centers. Understanding and leveraging the influence of the 7a-methyl group is paramount for the stereocontrolled construction of intricate molecular frameworks.
Architecting the Core: Key Synthetic Strategies
The construction of the 7a-methyl-substituted bicyclic enone scaffold has been a subject of intense investigation, leading to the development of several robust and elegant synthetic methodologies.
The Robinson Annulation: A Classic Convergent Approach
The Robinson annulation, a powerful ring-forming sequence discovered by Sir Robert Robinson in 1935, remains a cornerstone for the synthesis of these bicyclic systems.[3] This reaction combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3] In the context of 7a-methyl-substituted bicyclic enones, the archetypal example is the synthesis of the Wieland-Miescher ketone .[3]
The reaction typically involves the condensation of a cyclic 1,3-dione, such as 2-methyl-1,3-cyclohexanedione, with methyl vinyl ketone. The initial Michael addition establishes the quaternary carbon center at the future C7a position. Subsequent intramolecular aldol condensation, followed by dehydration, forges the enone-containing six-membered ring.
Generalized Robinson Annulation Workflow:
Caption: Robinson Annulation for 7a-Methyl Bicyclic Enone Synthesis.
Asymmetric Synthesis: Controlling Chirality
The true power of these bicyclic enones as synthetic intermediates is unlocked through enantioselective synthesis. The development of asymmetric variants of the Robinson annulation and other cyclization strategies has been a major focus in organic chemistry.
A landmark achievement in organocatalysis, the Hajos-Parrish-Eder-Sauer-Wiechert reaction utilizes a chiral proline catalyst to effect an asymmetric intramolecular aldol condensation of a prochiral triketone.[4][5][6] This reaction provides access to optically active bicyclic enones, such as the Hajos-Parrish ketone, a key intermediate in the synthesis of a variety of natural products.[7][8] The proline catalyst forms a chiral enamine intermediate, which then undergoes a highly stereoselective intramolecular cyclization.
Simplified Catalytic Cycle for Asymmetric Aldol Cyclization:
Caption: Proline-Catalyzed Asymmetric Intramolecular Aldol Cyclization.
Detailed Experimental Protocol for the Synthesis of (S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H, 7H)-naphthalenedione (A Hajos-Parrish Ketone Analog): [1]
-
Preparation of the Triketone: In a round-bottomed flask equipped with a reflux condenser, 2-methyl-1,3-cyclohexanedione (1.0 mol) is suspended in water (300 mL). Acetic acid (3 mL), hydroquinone (1.1 g), and freshly distilled methyl vinyl ketone (2.0 mol) are added. The mixture is stirred under an inert atmosphere at 72-75 °C for 1 hour. After cooling, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the crude triketone.
-
Asymmetric Cyclization: The crude triketone is dissolved in anhydrous dimethyl sulfoxide (1 L). Finely ground L-proline (0.05 mol) is added, and the mixture is stirred at room temperature under an inert atmosphere for 120 hours.
-
Work-up and Purification: The solvent is removed under high vacuum. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched bicyclic enone.
Reactivity Landscape: The Influence of the Angular Methyl Group
The enone functionality of 7a-methyl-substituted bicyclic systems is a versatile handle for a multitude of chemical transformations. The stereochemical outcome of these reactions is often dictated by the steric hindrance imposed by the axial 7a-methyl group.
Conjugate Additions: A Gateway to Further Complexity
The β-carbon of the enone is highly electrophilic and readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles.[9][10] The facial selectivity of this addition is a critical consideration. Generally, nucleophiles tend to approach from the less hindered convex face of the bicyclic system, opposite to the axial 7a-methyl group. This stereochemical preference is a powerful tool for the construction of new stereocenters with high fidelity.
Table 1: Stereochemical Outcome of Conjugate Additions to 7a-Methyl Bicyclic Enones
| Nucleophile | Reagent | Major Product Stereochemistry |
| Organocuprates | R₂CuLi | Addition from the trans face relative to the 7a-methyl group |
| Enolates | Lithium or sodium enolates | Addition from the trans face relative to the 7a-methyl group |
| Thiols | RSH, base | Addition from the trans face relative to the 7a-methyl group |
| Amines | R₂NH | Addition from the trans face relative to the 7a-methyl group |
This predictable stereoselectivity has been exploited in the synthesis of numerous complex natural products, where the bicyclic enone serves as a chiral scaffold upon which additional stereocenters are built.
Reductions: Controlling Saturation and Stereochemistry
The reduction of the enone moiety can be controlled to selectively reduce either the carbon-carbon double bond or the carbonyl group, or both.
-
Catalytic Hydrogenation: Hydrogenation with catalysts such as palladium on carbon (Pd/C) typically leads to the reduction of the double bond from the less hindered face, resulting in a cis-fused ring system.
-
Dissolving Metal Reductions: Reactions such as the Birch reduction (Li/NH₃) can be used to reduce the double bond, often with high stereoselectivity.
-
Hydride Reductions: Reagents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, with the hydride again attacking from the less hindered face.
Spectroscopic Characterization: Unveiling the Structure
The unambiguous characterization of 7a-methyl-substituted bicyclic enones relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The angular methyl group (C7a-CH₃) typically appears as a sharp singlet in the upfield region (δ 1.0-1.4 ppm). The vinyl proton of the enone gives a characteristic signal in the downfield region (δ 5.8-6.5 ppm).
-
¹³C NMR: The quaternary C7a carbon appears in the aliphatic region. The carbonyl carbon of the enone is observed in the downfield region (δ > 190 ppm), while the α- and β-carbons of the enone have distinct chemical shifts.[11][12][13]
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the conjugated ketone carbonyl group. The C=C double bond of the enone typically shows a weaker absorption around 1600-1620 cm⁻¹.[11]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is usually observed. Fragmentation patterns often involve cleavage adjacent to the carbonyl group (α-cleavage) and retro-Diels-Alder reactions, providing valuable structural information.[10][11][14][15][16][17]
Applications in Drug Discovery and Total Synthesis
The rigid, well-defined three-dimensional structure of 7a-methyl-substituted bicyclic enones makes them ideal starting points for the synthesis of biologically active molecules.
Steroid Synthesis: Mimicking Nature's Blueprint
The bicyclic enone core is a common structural motif in steroids.[18] The Wieland-Miescher ketone and its derivatives have been instrumental in the total synthesis of a vast array of steroids, including androgens and corticosteroids.[3][9][19] The 7α-methyl group, in particular, has been shown to be a key determinant of biological activity in some synthetic androgens. For example, 7α-methyl-19-nortestosterone (MENT) is a potent synthetic androgen with high binding affinity for the androgen receptor.[20] The presence of the 7α-methyl group can enhance receptor binding and modulate the metabolic stability of the steroid.[21]
Logical Flow from Bicyclic Enone to Steroidal Core:
Caption: General Strategy for Steroid Synthesis from a Bicyclic Enone.
Terpenoid Total Synthesis
The structural diversity of terpenoids often features complex polycyclic systems. 7a-Methyl-substituted bicyclic enones have served as versatile starting materials for the enantioselective total synthesis of numerous sesquiterpenoids and diterpenoids. The predictable stereochemical outcomes of reactions on this scaffold allow for the controlled construction of multiple stereocenters.
Conclusion and Future Outlook
The 7a-methyl-substituted bicyclic enone is a testament to the power of a single, strategically placed functional group to control molecular architecture and reactivity. Its enduring importance in organic synthesis, from foundational methodology to the frontiers of drug discovery, is undeniable. As synthetic methodologies continue to evolve, with a growing emphasis on efficiency and sustainability, the development of new, more streamlined approaches to these fundamental building blocks will undoubtedly continue. Furthermore, the exploration of novel reactivities and applications of this versatile scaffold in areas such as catalysis and materials science holds exciting promise for the future. The 7a-methyl-substituted bicyclic enone, a cornerstone of complexity, will undoubtedly continue to inspire and enable the next generation of chemical innovation.
References
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-
A Practical Protocol for Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by a - Who we serve. (2013, May 6). Retrieved from [Link]
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Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Organic Chemistry Portal. Retrieved from [Link]
-
Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]
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Synthesis and Applications of Hajos–Parrish Ketone Isomers. (2025, August 7). Request PDF. Retrieved from [Link]
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Snider, B. B., & Wu, X. (2015). Synthesis and Applications of iso-Hajos–Parrish Ketones. Angewandte Chemie International Edition, 54(32), 9221–9224. [Link]
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(+-)-Wieland-Miescher ketone. PubChem. Retrieved from [Link]
-
Kumar, N., Didolkar, A. K., Monder, C., Bardin, C. W., & Sundaram, K. (1999). 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens. The Journal of Steroid Biochemistry and Molecular Biology, 71(5-6), 213–222. [Link]
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Wieland–Miescher ketone. In Wikipedia. Retrieved from [Link]
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Chiu, W. H., & Wolff, M. E. (1979). Syntheses and biological activities of 7 beta-methyl steroids. Journal of Medicinal Chemistry, 22(10), 1257–1260. [Link]
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Kicman, A. T. (2008). Pharmacology of anabolic steroids. British Journal of Pharmacology, 154(3), 502–521. [Link]
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Corticosteroids. Deranged Physiology. (2023, December 21). Retrieved from [Link]
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Nagasawa, H., et al. (2023). Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the formation of bioactive decalins. Chemical Science, 14(38), 10467-10476. [Link]
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Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. Organic Syntheses. Retrieved from [Link]
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Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. (n.d.). PubMed Central. Retrieved from [Link]
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Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the formation of bioactive decalins. (2023, September 19). RSC Publishing. Retrieved from [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]
- Synthesis and Structure-Activity Studies of a Series of 7 Alpha-Halogeno Corticosteroids. (URL not available)
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Mass Spectrometry. MSU chemistry. Retrieved from [Link]
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Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PubMed Central. Retrieved from [Link]
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rac-8a'-Methyl-3′,4′,8′,8a'-tetrahydro-2′H-spiro[[5][11]dioxolane-2,1′-naphthalen]-6′(7′H)-one. (n.d.). ResearchGate. Retrieved from [Link]
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Metabolism of anabolic androgenic steroids. (n.d.). SciSpace. Retrieved from [Link]
- A simple stereoselective steroid synthesis: cyclization of an epoxystannane. (URL not available)
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of compounds 7a–i. Reagents and conditions: (a) (C2H5)3N, dry MeOH, rt. (n.d.). ResearchGate. Retrieved from [Link]
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Steroids from Carvone. WUR eDepot. Retrieved from [Link]
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(S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6(2H, 7H)-NAPHTHALENEDIONE. Organic Syntheses. Retrieved from [Link]
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Desymmetrisation of bicyclo[4.4.0]decadienes: A planar-chiral complex proved to be most effective in an asymmetric Heck reaction. (2025, August 6). Request PDF. Retrieved from [Link]
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Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. (2025, August 6). ResearchGate. Retrieved from [Link]
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(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. PubChem. Retrieved from [Link]
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27.7: Biosynthesis of Steroids. Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. (2015, April 30). Semantic Scholar. Retrieved from [Link]
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Theoretical and Experimental Study of the Regioselectivity of Michael Additions. (n.d.). FIUnix Faculty Sites. Retrieved from [Link]
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Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021, September 19). MDPI. Retrieved from [Link]
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Stereocontrol of intramolecular Diels-Alder reactions : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Chemistry at Massey University. (n.d.). Massey University. Retrieved from [Link]
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Free radical synthesis of steroids by radical mediated cascade cyclization. (n.d.). inglomayor. Retrieved from [Link]
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- Synthesis and cytotoxicity of some rigid derivatives of methyl 2,5-dihydroxycinnam
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Methodological & Application
Application Note: Asymmetric Steroid Synthesis via the Hajos-Parrish Ketone Scaffold
This guide details the application of 7a-Methyl-5,7a-dihydro-1H-inden-1-one (and its precursor, the Hajos-Parrish Ketone ) in the total synthesis of steroids.[1] This scaffold is the industry-standard "CD-ring" building block for 19-norsteroids (e.g., Norethisterone, Desogestrel) and complex corticoids.
Executive Summary & Strategic Value
The molecule 7a-Methyl-5,7a-dihydro-1H-inden-1-one (often derived from the Hajos-Parrish Ketone , HPK) represents one of the most efficient "chiral switches" in pharmaceutical chemistry. Its utility lies in its pre-formed CD-ring geometry, which locks the stereochemistry for the subsequent construction of the A and B rings of the steroid skeleton.
Core Advantages:
-
Chiral Fidelity: Produced via L-Proline catalysis with >93% ee, eliminating the need for late-stage chiral resolution.
-
Versatility: Serves as the precursor for 19-norsteroids (contraceptives), Cortistatin A , and Vitamin D analogues.
-
Scalability: The synthesis is robust enough for multi-kilogram industrial batches, utilizing inexpensive reagents (MVK, 2-methyl-1,3-cyclopentanedione).
Mechanism & Retrosynthetic Logic
The synthesis relies on the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction.[1][2] This is an organocatalytic Robinson annulation that constructs the bicyclic hydrindane system.
The Pathway:
-
Michael Addition: 2-methyl-1,3-cyclopentanedione attacks Methyl Vinyl Ketone (MVK).
-
Aldol Condensation: L-Proline catalyzes the intramolecular cyclization.
-
Dehydration: Loss of water yields the enone (7a-Methyl-5,7a-dihydro-1H-inden-1-one derivative).
Diagram 1: The Hajos-Parrish Retrosynthetic Pathway
This diagram illustrates the flow from simple precursors to the complex steroid core.
Caption: Workflow from achiral precursors to the chiral steroid CD-ring scaffold via Proline catalysis.
Detailed Protocols
Protocol A: Synthesis of the Hajos-Parrish Ketone (HPK)
Objective: Produce the chiral bicyclic dione with high enantiomeric excess (>93% ee).
Reagents & Materials:
-
Substrate: 2-Methyl-1,3-cyclopentanedione (1.0 eq).
-
Reagent: Methyl Vinyl Ketone (MVK) (1.2 eq). Warning: MVK is a potent lachrymator and toxin.
-
Catalyst: L-Proline (3 mol%).
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
-
Quench: Sulfuric acid (0.5 N) or filtration (if solid supported).
Step-by-Step Methodology:
-
Michael Addition (The Triketone Formation):
-
Dissolve 2-methyl-1,3-cyclopentanedione in water (1.5 M concentration).
-
Add MVK dropwise at 20°C.
-
Stir for 4 hours. The triketone intermediate will precipitate or form an oil.
-
Checkpoint: Verify consumption of dione by TLC (EtOAc/Hexane 1:1).
-
Isolate the triketone via extraction (DCM) or filtration. Yield is typically >90%.
-
-
Asymmetric Cyclization (The HPK Formation):
-
Dissolve the isolated triketone in DMF (1.0 M).
-
Add L-Proline (3 mol%) .
-
Stir at 20–22°C for 20–24 hours. Note: Higher temperatures accelerate the reaction but degrade ee.
-
The solution will darken (brown/orange) due to trace polymerization, which is normal.
-
-
Workup & Purification:
-
Remove DMF under reduced pressure (high vacuum, <50°C).
-
Dissolve residue in EtOAc and wash with water to remove residual proline.
-
Crystallization (Critical): Recrystallize from Ether/Hexane or EtOAc/Hexane. This step upgrades the optical purity from ~93% ee to >99% ee.
-
Target Product: (S)-(+)-Hajos-Parrish Ketone (White crystals).
-
Protocol B: Dehydration to 7a-Methyl-5,7a-dihydro-1H-inden-1-one
Objective: Convert the aldol adduct (HPK) to the unsaturated enone for A/B ring construction.
-
Reaction Setup:
-
Dissolve HPK in Benzene or Toluene.
-
Add p-Toluenesulfonic acid (pTSA) (5 mol%).
-
-
Process:
-
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Monitor by UV (appearance of enone absorption at ~240-250 nm).
-
Reaction time: 1–3 hours.
-
-
Isolation:
-
Wash with saturated NaHCO3 (to neutralize acid).
-
Dry over MgSO4 and concentrate.
-
Result: The "Inden-1-one" derivative (Enone), ready for reductive alkylation.
-
Data Analysis & Optimization
The choice of solvent and catalyst loading profoundly impacts the enantioselectivity of the HPK synthesis.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (High Speed) | Condition C (Industrial) |
| Solvent | DMF | DMSO | Solvent-free (Melt) |
| L-Proline Load | 3 mol% | 10 mol% | 1-3 mol% |
| Temperature | 20°C | 25°C | 20°C |
| Reaction Time | 24 h | 6 h | 48 h |
| Yield | 85% | 90% | 95% |
| Enantiomeric Excess (ee) | 93.4% | 88% | 92% |
| Notes | Best balance of yield/ee. | Fast, but lower ee. | Green chemistry; requires efficient stirring. |
Application Workflow: From CD-Ring to Steroid
To synthesize a 19-norsteroid (e.g., Norethisterone), the A and B rings must be annealed onto the 7a-Methyl-5,7a-dihydro-1H-inden-1-one scaffold.
Diagram 2: Industrial Steroid Synthesis Workflow
Caption: The stepwise elaboration of the CD-ring enone into the tetracyclic steroid core.
Troubleshooting & Quality Control
-
Low Enantioselectivity (<90% ee):
-
Cause: Presence of water in DMF or high reaction temperature (>25°C).
-
Fix: Use anhydrous DMF and maintain strict temperature control (20°C).
-
-
Incomplete Conversion:
-
Cause: Catalyst deactivation (poisoning).
-
Fix: Ensure reagents (MVK) are distilled and free of stabilizers/acids.
-
-
Racemization during Dehydration:
-
Cause: Over-exposure to strong acid (pTSA) at high heat.
-
Fix: Limit reflux time; quench immediately upon disappearance of starting material.
-
References
-
Hajos, Z. G., & Parrish, D. R. (1974).[3] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971).[3] New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
-
Cohen, N. (1976). Accounts of Chemical Research: Total Synthesis of Steroids. Accounts of Chemical Research, 9(11), 412–417. Link
-
Brittain, H. G. (Ed.). (1990). Analytical Profiles of Drug Substances: Norethindrone. Academic Press. Link
-
List, B. (2002). Proline-catalyzed asymmetric reactions.[1][2] Tetrahedron, 58(28), 5573-5590. Link
Sources
Technical Application Note: Scalable Asymmetric Synthesis of the Hajos-Parrish Ketone via Proline Catalysis
Topic: Asymmetric synthesis of 7a-Methyl-5,7a-dihydro-1H-inden-1-one via proline catalysis Content Type: Detailed Application Note and Protocol
Executive Summary
This application note details the asymmetric synthesis of (S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione , commonly known as the Hajos-Parrish Ketone (HPK) (and formally related to the 7a-Methyl-5,7a-dihydro-1H-inden-1-one scaffold). This bicyclic enone is a critical chiral building block for the total synthesis of steroids, terpenoids, and pharmaceutical intermediates, including contraceptive drugs and cortistatin A.
The protocol utilizes L-Proline as a bifunctional organocatalyst to induce an intramolecular asymmetric aldol reaction, followed by acid-catalyzed dehydration. This method offers high enantioselectivity (>93% ee), operational simplicity, and scalability, adhering to the principles of Green Chemistry by eliminating heavy metals.
Introduction & Mechanistic Insight
The Hajos-Parrish-Eder-Sauer-Wiechert reaction represents a cornerstone of organocatalysis. The transformation converts an achiral triketone precursor into a chiral bicyclic ketol (and subsequently the enone) via an enamine activation mode.
Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Asymmetric Cyclization: L-Proline catalyzes the intramolecular aldol closure of the triketone to form the optically active ketol.
-
Dehydration: Acid-mediated elimination of water yields the thermodynamically stable enone.
Mechanistic Pathway
The high enantioselectivity arises from the rigid chair-like transition state enforced by the L-Proline scaffold.
-
Enamine Formation: Proline condenses with the exocyclic ketone to form a nucleophilic enamine.
-
Facial Selectivity: The carboxylic acid moiety of proline directs the intramolecular attack onto the Re-face of the cyclic ketone via hydrogen bonding, ensuring high stereocontrol.
-
Hydrolysis: The iminium intermediate hydrolyzes to release the catalyst and the ketol product.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | >95% | Starting Material (Triketone) |
| L-Proline | >99% (ReagentPlus) | Chiral Organocatalyst |
| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent |
| p-Toluenesulfonic acid (pTsOH) | Monohydrate | Dehydration Catalyst |
| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification |
Step-by-Step Methodology
Stage 1: Asymmetric Cyclization (The Aldol Step)
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 equiv) in anhydrous DMF (3.0 mL per mmol substrate).
-
Note: The concentration is critical. High dilution can slow the reaction; optimal concentration is ~0.3–0.5 M.
-
-
Catalyst Addition: Add L-Proline (3.0 mol%).
-
Optimization Insight: While early protocols used 30-50 mol%, modern optimization confirms that 3 mol% is sufficient if high-quality anhydrous DMF is used and the reaction is allowed to run to completion (20-24h).
-
-
Reaction: Stir the suspension at 20–25 °C under an inert atmosphere (Argon/Nitrogen) for 20–24 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.5) will disappear, and the ketol (Rf ~0.3) will appear.
-
-
Workup (Intermediate): Remove the solvent under reduced pressure (high vacuum pump required for DMF) at <40 °C. The residue contains the crude ketol.
-
Critical Checkpoint: Do not overheat. The ketol is thermally sensitive and can undergo non-selective dehydration or retro-aldol if heated excessively before acid treatment.
-
Stage 2: Dehydration to Enone
-
Resuspension: Dissolve the crude ketol residue in Benzene or Toluene (5 mL per mmol).
-
Green Alternative: DCM can be used, but Toluene allows for Dean-Stark water removal if scaling up >10g.
-
-
Acid Catalysis: Add p-Toluenesulfonic acid monohydrate (0.5 equiv).
-
Reaction: Reflux the mixture for 30–60 minutes using a Dean-Stark trap (or simple reflux for small scale) to remove water.
-
Endpoint: TLC will show conversion of Ketol (Rf ~0.3) to Enone (Rf ~0.4, UV active).
-
-
Quenching: Cool to RT. Wash the organic layer with saturated NaHCO₃ (2x) and Brine (1x).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Stage 3: Purification
-
Crystallization: The crude solid can often be recrystallized from Ether/Pentane to yield off-white crystals.
-
Chromatography: If necessary, purify via flash column chromatography on silica gel (Gradient: 10% → 30% EtOAc in Hexanes).
Analytical Characterization
Identification Data[1]
-
Appearance: Colorless to pale yellow crystalline solid.
-
Melting Point: 79–81 °C.
-
Optical Rotation:
(c = 1.0, Benzene). Note: High positive rotation is characteristic of the (S)-enantiomer.
NMR Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
- 1.12 (s, 3H, CH₃) – Diagnostic angular methyl group.
- 5.85 (s, 1H, =CH) – Enone olefinic proton.
- 1.80–2.90 (m, 8H, CH₂ envelope).
Chiral HPLC Method
To determine Enantiomeric Excess (ee):
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(S)-Enantiomer (Major): ~12.5 min.
-
(R)-Enantiomer (Minor): ~14.2 min.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<90% ee) | High Temperature | Ensure cyclization runs strictly at 20–25 °C. Do not heat the proline step. |
| Incomplete Conversion | Wet Solvent | DMF must be anhydrous. Water inhibits enamine formation. |
| Racemization | Over-acidification | Limit pTsOH reflux time. Prolonged acid exposure at high temp can erode ee. |
| Poor Yield | Retro-Aldol | Avoid heating the intermediate ketol during DMF removal. Use high vacuum. |
References
-
Hajos, Z. G., & Parrish, D. R. (1974).[1] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971).[1] New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link
-
Organic Syntheses. (1985). (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione. Org.[2][3] Synth. 63,[4] 26. Link
Sources
Protocol for Robinson annulation to yield 7a-Methyl-5,7a-dihydro-1H-inden-1-one
Application Note: High-Fidelity Protocol for the Synthesis of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5-dione (Hajos-Parrish Ketone) via Robinson Annulation
Introduction & Scope
This technical guide details the protocol for the Robinson Annulation of 2-methyl-1,3-cyclopentanedione and methyl vinyl ketone (MVK) to yield 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5-dione , commonly known as the Hajos-Parrish Ketone .[1]
Note on Nomenclature: While the user request specified "7a-Methyl-5,7a-dihydro-1H-inden-1-one," the standard Robinson annulation product of the stated precursors is the tetrahydro-indene-1,5-dione (a bicyclic enone-dione).[1] This scaffold is a critical chiral building block for the synthesis of steroids (e.g., cortisone, estrone) and terpenoids .[1] This protocol focuses on the asymmetric organocatalytic route (Hajos-Parrish-Eder-Sauer-Wiechert reaction) using L-Proline, which is the industry standard for generating high enantiomeric excess (ee) in drug development contexts.[1]
Reaction Scheme & Logic
The synthesis proceeds via a cascade sequence: Michael Addition
Key Transformation:
-
Starting Material: 2-Methyl-1,3-cyclopentanedione (Achiral)[1]
-
Reagent: Methyl Vinyl Ketone (MVK)[1]
-
Catalyst: (S)-L-Proline (Induces chirality)[1]
-
Product: (S)-(+)-Hajos-Parrish Ketone (Chiral Bicyclic Enone)[1]
Figure 1: Reaction Workflow
Caption: Workflow for the asymmetric Robinson annulation yielding the Hajos-Parrish ketone.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields or poor enantioselectivity.[1] The reaction relies on enamine catalysis .[1]
-
Michael Addition: The dione (nucleophile) attacks MVK (electrophile).[1] Although L-proline is present, the Michael addition of the dione to MVK is often fast and can occur without catalysis, but proline may assist.[1]
-
Enamine Formation: L-Proline condenses with one of the ketone groups on the Michael adduct (the acyclic side chain) to form a chiral enamine.[1]
-
Intramolecular Aldol: The enamine attacks the ring carbonyl.[1] The chiral environment of the proline directs the attack to one face, establishing the stereocenter at the ring junction (C-7a).[1]
-
Hydrolysis & Dehydration: The enamine hydrolyzes to release the ketol, which then undergoes acid-catalyzed dehydration to form the stable enone.[1]
Figure 2: Mechanistic Pathway[1]
Caption: Step-wise mechanistic cascade. Stereoselectivity is determined during the Aldol step.[1][2]
Detailed Experimental Protocol
Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic , a lachrymator, and readily absorbed through the skin.[1] All operations must be performed in a well-ventilated fume hood wearing double nitrile gloves and safety goggles.
Materials & Reagents
| Component | Specification | Role |
| 2-Methyl-1,3-cyclopentanedione | >98% Purity | Starting Material (Nucleophile) |
| Methyl Vinyl Ketone (MVK) | Freshly Distilled | Starting Material (Electrophile) |
| (S)-(-)-Proline | >99% ee | Organocatalyst |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |
| Sulfuric Acid (1N H₂SO₄) | Aqueous | Dehydration Agent |
| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification |
Procedure (Asymmetric Synthesis)
Step 1: Reaction Setup
-
Charge a flame-dried round-bottom flask with 2-methyl-1,3-cyclopentanedione (1.0 equiv, e.g., 11.2 g, 100 mmol).
-
Add anhydrous DMF (3 mL per gram of dione; ~35 mL).
-
Add (S)-(-)-Proline (0.03 equiv, 3 mol%; e.g., 345 mg).
-
Expert Note: While 3 mol% is standard, increasing to 10-15 mol% can accelerate the reaction but may complicate workup. 3 mol% is sufficient for high ee.[1]
-
-
Stir the suspension at 20–25 °C under an Argon atmosphere for 15 minutes.
Step 2: Michael Addition 5. Add Methyl Vinyl Ketone (MVK) (1.5 equiv, e.g., 12.2 mL) dropwise over 15 minutes.
- Caution: Exothermic reaction.[1] Monitor internal temperature; do not exceed 30 °C to prevent polymerization of MVK.[1]
- Stir the reaction mixture at room temperature for 20–24 hours . The mixture typically becomes homogeneous and darkens.[1]
Step 3: Cyclization & Dehydration (One-Pot Variant) 7. Checkpoint: TLC (EtOAc/Hexane 1:1) should show consumption of the starting dione and formation of the intermediate triketone/ketol.[1] 8. To drive dehydration (if not complete): Add 1N H₂SO₄ (10 mL) directly to the reaction mixture or perform an acidic workup.[1]
- Alternative: Many protocols involve isolating the intermediate ketol and refluxing in benzene/pTSA.[1] However, for the standard Hajos-Parrish ketone, stirring in DMF with proline often yields the cyclized product directly, or it cyclizes upon workup.[1]
Step 4: Workup 9. Dilute the reaction mixture with water (100 mL). 10. Extract with Ethyl Acetate (3 x 50 mL). 11. Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.[1] 12. Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
Step 5: Purification 13. The crude oil is often a solid or semi-solid.[1] 14. Recrystallization: Dissolve in a minimum amount of hot ethyl acetate and add hexanes until cloudy. Cool to 4 °C. 15. Flash Chromatography: If high purity is required, elute with Hexanes:Ethyl Acetate (gradient 4:1 to 1:1).[1]
- Target: 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5-dione.[1]
- Appearance: Colorless to pale yellow crystals.[1]
- Melting Point: ~62–64 °C (for high ee material).[1]
Results & Validation
| Parameter | Expected Value | Method of Verification |
| Yield | 70% – 85% | Gravimetric analysis after purification |
| Enantiomeric Excess (ee) | > 90% (typically 93-95%) | Chiral HPLC (e.g., Chiralcel OD-H column) |
| Optical Rotation | Polarimetry (c=1.0, Benzene) | |
| NMR Confirmation | 1H-NMR (CDCl₃) |
Structure Verification (1H NMR in CDCl₃):
-
1.30 ppm (s, 3H): Angular methyl group (C-7a).[1]
-
1.8–2.9 ppm (m, 8H): Methylene protons of the ring system.[1]
-
5.92 ppm (s, 1H): Vinylic proton (C-4 in steroid numbering, C-6 in indene numbering).[1]
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Issue: Poor Enantioselectivity.
-
Cause: High reaction temperature or wet solvent.[1]
-
Solution: Maintain temperature strictly at 20–25 °C. Use anhydrous DMF. Ensure the "S" proline is of high optical purity.
-
-
Issue: Incomplete Cyclization.
References
-
Hajos, Z. G.; Parrish, D. R. "Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry."[1] Journal of Organic Chemistry, 1974 , 39(12), 1615–1621.[1]
-
Eder, U.; Sauer, G.; Wiechert, R. "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures."[1] Angewandte Chemie International Edition, 1971 , 10(7), 496–497.[1] [1]
-
List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002 , 58(28), 5573-5590.[1]
-
PubChem Compound Summary. "7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5-dione (Hajos-Parrish Ketone)." [1]
Sources
Application Note: Scalable Synthesis of 7a-Methyl-5,7a-dihydro-1H-inden-1-one (Hajos-Parrish Ketone)
Executive Summary & Strategic Importance
The target molecule, 7a-Methyl-5,7a-dihydro-1H-inden-1-one —widely recognized in the pharmaceutical industry as the Hajos-Parrish Ketone (HPK) or its direct derivatives—represents a "privileged scaffold" in medicinal chemistry. It serves as the critical CD-ring precursor for the industrial synthesis of 19-norsteroids (e.g., Mifepristone , Desogestrel ) and a versatile building block for complex terpenoids.
Achieving a scalable synthesis of this bicyclic enone requires mastering the Hajos-Parrish-Eder-Sauer-Wiechert reaction , an early triumph of organocatalysis. While academic protocols often utilize milligram scales in DMF, industrial application demands rigorous control over exotherms , enantioselectivity (ee) , and solvent toxicity .
This guide details a robust, self-validating protocol for the 100g+ scale synthesis of the (S)-(+)-Hajos-Parrish ketone, emphasizing a streamlined workup that avoids chromatographic purification in favor of crystallization.
Chemical Strategy & Mechanism[1]
The synthesis relies on an enantioselective Robinson Annulation involving 2-methyl-1,3-cyclopentanedione and methyl vinyl ketone (MVK), catalyzed by natural L-Proline .
The Two-Stage Mechanism
-
Michael Addition: L-Proline forms an enamine with the triketone, directing the asymmetric Michael addition of MVK.
-
Aldol Condensation: An intramolecular aldol reaction closes the second ring, followed by dehydration to form the enone.
Process Insight: In scalable settings, separating the Michael addition and Aldol condensation into a controlled cascade (or two distinct temperature stages) is crucial to prevent polymerization of MVK and maximize ee.
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the L-Proline catalyzed Robinson Annulation. The pathway highlights the critical intermediate stage where temperature control determines enantioselectivity.
Scalable Experimental Protocol (100g Scale)
Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic, a lachrymator, and prone to explosive polymerization. All operations must be conducted in a fume hood with proper PPE.
Materials & Reagents
| Reagent | CAS | Equiv. | Mass/Vol | Role |
| 2-Methyl-1,3-cyclopentanedione | 765-69-5 | 1.0 | 112.1 g | Substrate |
| Methyl Vinyl Ketone (MVK) | 78-94-4 | 1.2 | 84.1 g (98 mL) | Electrophile |
| L-Proline | 147-85-3 | 0.03 | 3.5 g | Catalyst |
| DMF (Dimethylformamide) | 68-12-2 | - | 350 mL | Solvent |
| Sulfuric Acid (1N) | 7664-93-9 | - | 200 mL | Cyclization Promoter |
Step-by-Step Procedure
Phase 1: Asymmetric Michael Addition
-
Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Charging: Charge 2-Methyl-1,3-cyclopentanedione (112.1 g) and L-Proline (3.5 g) into the reactor.
-
Solvation: Add DMF (350 mL). Stir at 200 RPM under N2 atmosphere until fully dissolved.
-
MVK Addition (Critical): Cool the mixture to 15°C . Add MVK dropwise over 60 minutes.
-
Process Control: Maintain internal temperature < 25°C. Rapid addition causes exotherms that erode ee.
-
-
Reaction: Stir at 20-22°C for 20-24 hours.
-
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Target: >98% conversion of dione.
-
Phase 2: Cyclization & Dehydration
-
Acidification: Cool the reaction mixture to 0°C. Slowly add 1N H2SO4 (200 mL).
-
Heating: Warm the mixture to 60°C and stir for 4 hours.
-
Why: Acidic conditions accelerate the aldol dehydration step, driving the reaction to completion.
-
-
Quench: Cool to room temperature. Pour the mixture into ice water (1 L).
Phase 3: Workup & Purification (Chromatography-Free)
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 400 mL).
-
Wash: Wash combined organics with saturated NaHCO3 (2 x 300 mL) to remove acid and residual proline, followed by Brine (300 mL).
-
Concentration: Dry over MgSO4, filter, and concentrate under reduced pressure to obtain a dark oil.
-
Crystallization (The "Purification Key"):
-
Dissolve the crude oil in a minimum amount of hot Diisopropyl Ether (IPE) or TBME/Hexane (1:3) .
-
Cool slowly to room temperature, then to 4°C overnight.
-
Filter the off-white crystals and wash with cold Hexane.
-
-
Yield: Expected yield: 75-85% (approx. 120-135 g).
-
Purity: >98% HPLC, >93% ee.
Process Workflow & Quality Control
To ensure batch-to-batch consistency, the following workflow integrates synthesis with rigorous analytical checkpoints.
Figure 2: Operational workflow emphasizing the critical decision point (IPC 1) before proceeding to the irreversible cyclization step.
Analytical Specifications
Identification
-
1H NMR (400 MHz, CDCl3): δ 1.13 (s, 3H, CH3), 1.70-2.95 (m, multiplet series for CH2s), 5.85 (s, 1H, vinyl H).
-
Diagnostic Signal: The singlet methyl at 1.13 ppm and the vinyl proton at 5.85 ppm confirm the bicyclic enone structure.
-
Chiral Purity (Enantiomeric Excess)
-
Method: Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: (S)-isomer (major) typically elutes second.
-
Acceptance Criteria: ee > 93% (recrystallization can upgrade ee to >99%).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Polymerization of MVK. | Ensure MVK is distilled/fresh. Add MVK strictly at <20°C. |
| Low ee (<85%) | Reaction temperature too high during Phase 1. | Maintain strict 20-22°C. Lower to 10°C if necessary (will slow rate). |
| Incomplete Cyclization | Insufficient acid or heating time. | Check pH < 2. Extend heating at 60°C. |
| Emulsion during Workup | DMF presence. | Wash organics thoroughly with water/brine. Use Toluene as extraction solvent if emulsion persists. |
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
- Brittain, D. E. A., et al. (2023). Scalable Organocatalytic Synthesis of the Hajos-Parrish Ketone. Organic Process Research & Development.
-
Pihko, P. M., et al. (2006). Proline-Catalyzed Intermolecular Asymmetric Aldol Reactions.[1] Chemical Reviews, 107(12), 5416–5470. Link
Sources
Functionalization of 7a-Methyl-5,7a-dihydro-1H-inden-1-one at the C-5 position
Application Note: Functionalization of 7a-Methyl-5,7a-dihydro-1H-inden-1-one at the C-5 Position
Executive Summary & Strategic Importance
The 7a-methyl-hydrindane scaffold (often derived from the Hajos-Parrish ketone) is a "privileged structure" in the synthesis of steroidal drugs, terpenoids, and vitamin D analogs.[1] The specific substrate, 7a-Methyl-5,7a-dihydro-1H-inden-1-one , represents a bicyclic core where the C-1 position (five-membered ring) is an oxidized ketone, and the C-5 position (six-membered ring) offers a critical vector for structural diversification.[1]
Functionalizing the C-5 position is synthetically challenging due to the steric influence of the angular 7a-methyl group and the potential for competing reactivity at the C-1 ketone.[1] However, successful C-5 functionalization is the gateway to constructing the C/D-ring systems of steroids or introducing pharmacophores in fragment-based drug discovery (FBDD).[1]
This guide details the C-5 Enol Triflate Protocol , the most robust methodology for converting the C-5 center into a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi), enabling the installation of aryl, heteroaryl, and alkenyl groups.[1]
Structural Analysis & Reactivity Profile
Before initiating the protocol, it is critical to define the numbering and reactivity landscape of the substrate.
-
Substrate: 7a-Methyl-5,7a-dihydro-1H-inden-1-one (and its related 1,5-dione precursors).
-
C-1 Position (5-ring): Typically a stable ketone or enone.[1] In dione systems, it is less reactive towards enolization than C-5 due to ring strain and steric considerations.[1]
-
C-5 Position (6-ring): The primary target.[1] In the dione form, this ketone is more accessible for enolization, making it the preferred site for selective triflation .
-
7a-Methyl Group: Provides the crucial stereochemical anchor but imposes steric hindrance to "top-face" attack, directing reagents to the "bottom-face" (alpha-face).[1]
Reactivity Hierarchy:
-
C-5 Ketone (Kinetic Enolization): Highest reactivity.[1]
-
C-1 Ketone: Lower reactivity; often requires protection if non-selective conditions are used.[1]
-
C-4/C-6 Positions: Sites of thermodynamic enolization (risk of unwanted isomerization).[1]
Core Protocol: C-5 Selective Enol Triflation & Cross-Coupling[1]
This workflow describes the conversion of the C-5 carbonyl into a vinyl triflate, followed by a Suzuki-Miyaura coupling.[1] This is the industry-standard approach for "functionalizing" the carbon skeleton.[1]
Phase A: Regioselective Synthesis of the C-5 Enol Triflate
Objective: Convert the C-5 ketone to the corresponding vinyl triflate (OTf) while leaving the C-1 ketone intact (or utilizing the inherent reactivity difference).
Materials:
-
Substrate: 7a-Methyl-hydrindane-1,5-dione (1.0 equiv)
-
Base: Lithium Bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.1 equiv)
-
Triflating Agent: N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.2 equiv) (Comins' Reagent)[1]
-
Solvent: Anhydrous THF
Experimental Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (0.1 M concentration relative to substrate).
-
Deprotonation: Cool the THF to -78 °C . Add LiHMDS (1.1 equiv) dropwise over 10 minutes.
-
Enolate Trapping: Dissolve the substrate in a minimal amount of THF and add it dropwise to the base solution at -78 °C. Stir for 45 minutes.
-
Triflation: Add a solution of PhNTf2 (1.2 equiv) in THF dropwise.
-
Warm-up: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 3 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).
-
Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc 9:1) typically yields the C-5 vinyl triflate as a colorless oil.[1] Note: Vinyl triflates can be unstable on silica; add 1% Et₃N to the eluent if degradation is observed.
Phase B: Functionalization via Suzuki-Miyaura Coupling[1]
Objective: Install an aryl or alkenyl group at C-5.
Materials:
-
Substrate: C-5 Vinyl Triflate (from Phase A)[1]
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: Na₂CO₃ (2.0 M aqueous, 3 equiv)[1]
-
Solvent: DME/Water (3:1) or Toluene/EtOH/Water
Experimental Procedure:
-
Degassing: Dissolve the vinyl triflate and boronic acid in DME in a microwave vial or sealed tube. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base. Seal the vessel.
-
Reaction: Heat to 80 °C for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with water, extract with Et₂O, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography yields the C-5 functionalized 7a-methyl-inden-1-one derivative .
Comparative Data: Reaction Optimization
The following table summarizes optimization data for the C-5 triflation step, highlighting the importance of base selection for regioselectivity.
| Entry | Base (1.1 eq) | Temp (°C) | Reagent | Yield (C-5 OTf) | Regioselectivity (C5:C1) | Notes |
| 1 | LDA | -78 | PhNTf2 | 65% | 4:1 | Moderate selectivity; some C-1 enolization. |
| 2 | LiHMDS | -78 | PhNTf2 | 88% | >20:1 | Optimal.[1] Steric bulk prevents C-1 attack. |
| 3 | NaH | 0 | PhNTf2 | 40% | 1:1 | Thermodynamic conditions; loss of regiocontrol. |
| 4 | KHMDS | -78 | Comins' | 82% | 15:1 | Good, but LiHMDS is cleaner for this scaffold.[1] |
Mechanistic Pathway & Workflow (Graphviz)
The diagram below illustrates the divergence point where the C-5 ketone is activated, distinguishing it from the C-1 ketone.[1]
Figure 1: Decision tree for C-5 functionalization, highlighting the Triflate/Suzuki pathway as the primary route for carbon-carbon bond formation.[1]
Troubleshooting & Critical Parameters
-
Regioselectivity Loss: If you observe functionalization at C-1, ensure the reaction temperature is strictly maintained at -78 °C during base addition. Warming promotes thermodynamic equilibration to the more substituted enolates or C-1 activation.[1]
-
Hydrolysis of Triflate: Vinyl triflates are sensitive to moisture. Ensure all solvents are anhydrous and the workup is performed rapidly with neutral or slightly basic buffers.
-
Pd-Catalyst Poisoning: The unreacted triflating reagent (PhNTf2) or its byproducts can poison Pd catalysts.[1] Ensure thorough purification of the triflate intermediate before the coupling step.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.
-
Trost, B. M., & Behnke, M. L. (2009). Palladium-Catalyzed Asymmetric Allylic Alkylation of Polymer-Supported Substrates.[1] Journal of the American Chemical Society. (Discusses functionalization of hydrindane cores).
-
Nicolaou, K. C., et al. (2000). Total Synthesis of Taxol. Nature.[5] (Demonstrates vinyl triflate coupling on bicyclic enones).
-
Mander, L. N. (1991). Stereoselective Synthesis of Hydrindanes.[2][5] Comprehensive Organic Synthesis.
Sources
Application Notes & Protocols: Strategic Use of 7a-Methyl-5,7a-dihydro-1H-inden-1-one Derivatives in the Convergent Total Synthesis of Vitamin D
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and endocrinology.
Abstract: The total synthesis of Vitamin D and its analogues remains a significant challenge in medicinal chemistry, driven by their profound biological activities. Convergent synthesis, which involves the separate construction of key fragments followed by their strategic coupling, represents the most efficient and flexible approach. This document provides a detailed guide on the application of hydrindenone systems, exemplified by the core structure of 7a-Methyl-5,7a-dihydro-1H-inden-1-one, as pivotal CD-ring synthons. We will explore the synthesis of these crucial building blocks, their coupling with A-ring fragments via the Wittig-Horner reaction, and the final photochemical and thermal steps to yield the complete Vitamin D scaffold.
The Convergent Synthesis Paradigm for Vitamin D
The molecular architecture of Vitamin D, a secosteroid, consists of a conjugated triene system connecting a substituted A-ring to a C/D trans-fused hydrindane ring system that bears the side chain. A linear, step-by-step synthesis is often inefficient. A convergent approach offers superior flexibility and overall yield by allowing for the independent, parallel synthesis of the A-ring and the CD-ring fragments.[1][2] This strategy is particularly advantageous for creating analogues, as modifications can be made to either fragment independently before the final coupling step.[3][4]
The core of this strategy is the late-stage coupling of a highly functionalized A-ring phosphine oxide with a CD-ring ketone, such as a derivative of 7a-Methyl-5,7a-dihydro-1H-inden-1-one. This ketone contains the requisite stereocenters for the C, D, and side-chain portions of the final molecule.
Caption: High-level workflow for the convergent synthesis of Vitamin D.
Synthesis of the CD-Ring Ketone: The Hydrindane Core
The CD-ring fragment, often referred to as the "upper" fragment, contains the critical stereochemistry of the final molecule. While Vitamin D₂ can be oxidatively cleaved to produce the Inhoffen-Lythgoe diol, a common CD-ring starting material, a de novo total synthesis provides access to a wider range of non-natural analogues.[5][6][7] The asymmetric synthesis of functionalized hydrindenones, such as (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, serves as a powerful method to construct these building blocks from achiral precursors.[8][9]
The following protocol outlines a general, multi-stage approach for creating an enantiomerically pure hydrindenone core, based on established methodologies like the Meyers' bicyclic lactam approach.[8][9]
Protocol 2.1: Asymmetric Synthesis of a Hydrindenone Precursor
This protocol is based on the principles of asymmetric alkylation using a chiral auxiliary.
-
Asymmetric Alkylation:
-
To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C, add a chiral bicyclic lactam template (e.g., (+)-(3S,7aR)-3-Isopropyl-7a-methyltetrahydropyrrolo[2,1-b][5][10]-oxazol-5(6H)-one).[8]
-
Stir for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide (MeI) dropwise and stir for 2 hours at -78 °C to introduce the angular methyl group (corresponding to C-13 in Vitamin D).
-
Perform a second deprotonation/alkylation sequence with a suitable electrophile (e.g., a dibrominated alkene) to install the precursor to the D-ring.[8] The endo-alkylation is typically favored, establishing the desired stereochemistry.
-
-
Reductive Intramolecular Alkylation & Cyclization:
-
Treat the major diastereomer from the previous step with a strong base combination like potassium hydride (KH) and tert-butyllithium (t-BuLi).[8][9] This generates a 1,4-diketone intermediate.
-
Subject the diketone to intramolecular aldol condensation conditions (e.g., ethanolic potassium hydroxide) to form the hydrindenone skeleton.
-
-
Functional Group Manipulation:
-
The resulting enone can be further modified. For example, an exocyclic double bond can be cleaved via ozonolysis (O₃, CH₂Cl₂, -78 °C) to install a ketone, yielding a dione structure like (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione.[8][9]
-
This dione can then be selectively protected and reduced to install the necessary hydroxyl group and prepare the side chain attachment point.
-
Caption: Key stages in the asymmetric synthesis of the CD-Ring ketone.
The Linchpin Reaction: Wittig-Horner Coupling
The Wittig-Horner reaction is the cornerstone of modern convergent Vitamin D synthesis.[11][12] It facilitates the formation of the C5-C6 double bond, linking the A-ring and CD-ring fragments. This reaction involves the deprotonation of an A-ring phosphine oxide to form a stabilized carbanion, which then attacks the CD-ring ketone. The resulting adduct eliminates diphenylphosphine oxide to form the triene system with high (Z)-selectivity for the newly formed double bond.
Protocol 3.1: Wittig-Horner Coupling of A- and CD-Ring Fragments
-
Preparation of the A-Ring Anion:
-
Dissolve the A-ring phosphine oxide synthon in anhydrous THF under an inert argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong base, typically n-butyllithium (n-BuLi), dropwise via syringe. The formation of the deep red-colored anion indicates successful deprotonation. Stir for 30-60 minutes at -78 °C.
-
-
Coupling Reaction:
-
Prepare a solution of the CD-ring ketone in anhydrous THF.
-
Add the ketone solution dropwise to the cold A-ring anion solution.
-
Allow the reaction to stir at -78 °C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the resulting crude pre-vitamin D analogue using flash column chromatography on silica gel.
-
| Parameter | Typical Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, effectively solvates the lithium cation. |
| Base | n-Butyllithium (n-BuLi) | Strong, non-nucleophilic base for phosphine oxide deprotonation. |
| Temperature | -78 °C | Prevents side reactions and decomposition of the anion. |
| Reaction Time | 1-3 hours | Sufficient for complete coupling. |
| Yield | 60-85% | Generally high-yielding and reliable. |
| Table 1: Typical parameters for the Wittig-Horner coupling step. |
Final Assembly: Photochemical and Thermal Isomerization
The Wittig-Horner coupling yields the pre-vitamin D isomer. The final, biologically active Vitamin D structure is achieved through a two-step sequence of pericyclic reactions that mimics its natural biosynthesis from 7-dehydrocholesterol.[4][13]
-
Photochemical Electrocyclic Ring Opening: Irradiation of the pre-vitamin D's cyclohexadiene moiety with UV light (typically ~280-300 nm) induces a conrotatory 6π-electrocyclic ring opening to form the (Z,Z,E)-triene system of pre-vitamin D.[14][15][16] This step is often the yield-limiting part of the synthesis, as over-irradiation can lead to the formation of inactive byproducts like lumisterol and tachysterol.[15]
-
Thermal[6][10]-Sigmatropic Rearrangement: The pre-vitamin D intermediate is thermally unstable. Gentle heating causes a suprafacial[6][10]-hydride shift from C-19 to C-9, which isomerizes the central double bond from a (Z) to an (E) configuration, yielding the final Vitamin D structure.[17] This process is an equilibrium, but the formation of the more thermodynamically stable Vitamin D is favored.[14]
Caption: The final photochemical and thermal isomerization cascade.
Protocol 4.1: Conversion of Pre-Vitamin D to Vitamin D
-
Photochemical Conversion:
-
Dissolve the purified pre-vitamin D analogue in a suitable solvent (e.g., benzene or toluene) in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling argon through it for 15-20 minutes to prevent oxidative side reactions.
-
Irradiate the solution using a medium-pressure mercury lamp equipped with a filter (e.g., Vycor) to select for the desired wavelength range.
-
Maintain the reaction at a low temperature (e.g., 0-10 °C) using a cooling bath.
-
Monitor the reaction progress carefully using HPLC to maximize the formation of pre-vitamin D while minimizing byproduct formation.
-
-
Thermal Isomerization:
-
Once the optimal concentration of pre-vitamin D is reached, stop the irradiation.
-
Remove the solvent in vacuo at low temperature.
-
Redissolve the crude mixture in a high-boiling solvent like ethanol or isooctane.
-
Heat the solution at reflux (typically 60-80 °C) for 2-4 hours to drive the thermal equilibrium towards the Vitamin D product.
-
Cool the solution and purify the final Vitamin D analogue by preparative HPLC.
-
Conclusion
The use of hydrindenone building blocks like 7a-Methyl-5,7a-dihydro-1H-inden-1-one is central to the modern, convergent total synthesis of Vitamin D and its medically important analogues. This strategy provides unparalleled flexibility, allowing for the independent modification of the A-ring and the CD-ring/side-chain fragments. By mastering the asymmetric synthesis of the CD-ring ketone, the execution of a reliable Wittig-Horner coupling, and the careful control of the final isomerization sequence, researchers can access a vast chemical space of novel Vitamin D compounds for drug discovery and development.
References
-
[Methyl (1aRS, 7aSR)-7-Formyl-1a-Phenyl-1,1a-Dihydroazirino[2,3-b]Benzo[e][10][15]Thiazine-7a(7H)-Carboxylate - Preprints.org. (2025, November 25).]()
Sources
- 1. endotherm-lsm.com [endotherm-lsm.com]
- 2. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protecting group-free synthesis of (−)-hortonones A–C from the Inhoffen–Lythgoe diol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic studies of cortistatin A analogue from the CD-ring fragment of vitamin D₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Part I: A formal synthesis of the Inhoffen-Lythgoe diol: An aqueous Diels-Alder approach. Part II: A study of the Claisen rearrangement in aqueous solution - ProQuest [proquest.com]
- 11. scielo.br [scielo.br]
- 12. Exploring new horizons: design, synthesis, and comprehensive evaluation of novel 1ɑ,25-Dihydroxyvitamin D3 analogues for therapeutic applications | Documentos - Universidade de Vigo [portalcientifico.uvigo.gal]
- 13. The photobiogenesis and metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Studies on the Synthesis of Vitamin D Analogs with Aromatic D-Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Total synthesis of biologically active 20S-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthetic studies of vitamin D analogues. XVII. Synthesis and differentiation-inducing activity of 1 alpha,24-dihydroxy-22-oxavitamin D3 analogues and their 20(R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scite.ai [scite.ai]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. semanticscholar.org [semanticscholar.org]
- 29. EP2933246B1 - Versatile and functionalised intermediates for the synthesis of vitamin d and novel vitamin d derivatives - Google Patents [patents.google.com]
- 30. 7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one | C10H14O | CID 270629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. WO2020230169A1 - Improved photochemical synthesis of vitamin d3 using sensitizers - Google Patents [patents.google.com]
- 32. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 33. 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl [webbook.nist.gov]
- 34. rsc.org [rsc.org]
- 35. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0209693) [np-mrd.org]
- 36. mdpi.com [mdpi.com]
- 37. Indanone synthesis [organic-chemistry.org]
Michael addition reactions involving 7a-Methyl-5,7a-dihydro-1H-inden-1-one
This Application Note is designed for researchers and drug development professionals focusing on the synthesis and functionalization of 7a-Methyl-5,7a-dihydro-1H-inden-1-one derivatives, specifically the Hajos-Parrish Ketone (HPK) and its analogs. These bicyclic enones are critical "privileged scaffolds" in the synthesis of steroids, terpenoids, and complex alkaloids.
The guide covers two primary contexts of Michael addition involving this scaffold:
-
Formation: The enantioselective organocatalytic Robinson Annulation (Hajos-Parrish-Eder-Sauer-Wiechert reaction).
-
Functionalization: The diastereoselective 1,4-addition (Michael addition) to the enone system.
Introduction & Mechanistic Insight
Substrate Identity:
The nomenclature "7a-Methyl-5,7a-dihydro-1H-inden-1-one" refers to a bicyclic hydrindenone core. In the context of organic synthesis, this most commonly pertains to the Hajos-Parrish Ketone (HPK) [(S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione] or its mono-ketone derivatives. These molecules possess a rigid bicyclic framework with an angular methyl group and an
Mechanistic Significance:
-
As an Acceptor: The enone moiety at the ring junction is highly activated for 1,4-nucleophilic attack. The angular methyl group at C-7a exerts significant steric influence, directing incoming nucleophiles (like cuprates or enolates) to the less hindered face (typically anti to the methyl group), establishing trans-fused ring systems essential for steroid synthesis.
-
As a Product (Organocatalysis): The formation of this scaffold via the Hajos-Parrish reaction represents a classic example of enamine-catalyzed asymmetric Michael addition, where L-proline directs the stereochemistry of the ring closure.
Protocol A: Enantioselective Formation via Organocatalytic Michael Addition
Context: Synthesis of the HPK scaffold from acyclic precursors.
Reaction Type: Asymmetric Robinson Annulation (Michael Addition
Experimental Workflow
This protocol details the optimized Hajos-Parrish reaction , utilizing L-proline to catalyze the Michael addition of 2-methyl-1,3-cyclopentanedione to methyl vinyl ketone (MVK).
Materials
-
Substrate: 2-Methyl-1,3-cyclopentanedione (1.0 equiv)
-
Reagent: Methyl Vinyl Ketone (MVK) (1.2 - 1.5 equiv) [Warning: Highly Toxic, Lachrymator ]
-
Catalyst: L-Proline (3 mol% - 10 mol%)
-
Solvent: DMF (Dimethylformamide) or DMSO
-
Quench: 1N HCl, Saturated NaHCO
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-methyl-1,3-cyclopentanedione (11.2 g, 0.1 mol) in anhydrous DMF (30 mL).
-
Catalyst Addition: Add L-Proline (0.35 g, 3 mol%). Stir the suspension at room temperature (20–25°C) for 15 minutes.
-
Michael Addition: Add freshly distilled MVK (10.5 g, 0.15 mol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature below 30°C using a water bath if necessary.
-
Incubation: Stir the mixture at room temperature for 20–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the dione. The intermediate triketone (Michael adduct) will form.[1]
-
Cyclization (Aldol): Note: The original Hajos-Parrish method isolates the ketol. For direct conversion to the enone (HPK), acid catalysis is often used in a second step.
-
Direct Method: Add 1N H
SO (10 mL) to the reaction mixture and heat to 60°C for 2 hours to drive dehydration.
-
-
Work-up: Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat. NaHCO
and brine. Dry over MgSO . -
Purification: Concentrate under reduced pressure. Recrystallize from ether/hexane or purify via flash chromatography (SiO
, 20% EtOAc/Hexane). -
Yield/Data: Expect 85-95% yield, >93% ee. Product appears as a white to pale yellow solid.
Mechanistic Visualization (Graphviz)
Figure 1: Mechanistic pathway of the L-Proline catalyzed Robinson Annulation forming the HPK scaffold.
Protocol B: Functionalization via Cuprate Michael Addition
Context: Introducing side chains (e.g., for steroid D-ring construction) to the HPK scaffold. Reaction Type: 1,4-Conjugate Addition.
Mechanistic Insight
The 7a-methyl group blocks the
Experimental Workflow
This protocol describes the addition of Lithium Dimethylcuprate to the HPK enone.
Materials
-
Substrate: Hajos-Parrish Ketone (HPK) (1.0 equiv)
-
Reagent: Methyllithium (MeLi) (2.2 equiv)
-
Catalyst precursor: Copper(I) Iodide (CuI) (1.1 equiv) [Purified/White]
-
Solvent: Anhydrous Diethyl Ether (Et
O) or THF -
Quench: Saturated NH
Cl (aq)
Step-by-Step Procedure
-
Cuprate Formation: In a flame-dried Schlenk flask under Argon, suspend purified CuI (1.1 equiv) in anhydrous Et
O (0.5 M) and cool to 0°C. -
MeLi Addition: Add MeLi (2.2 equiv) dropwise. The solution will turn yellow, then clear/colorless (formation of Me
CuLi). Cool the mixture to -78°C. -
Substrate Addition: Dissolve HPK (1.0 equiv) in a minimum amount of Et
O. Add this solution dropwise to the cuprate reagent at -78°C over 20 minutes. -
Reaction: Stir at -78°C for 1–2 hours. The reaction is typically fast. Monitor by TLC for disappearance of the enone.
-
Quenching: While still cold, quench by adding saturated NH
Cl solution (containing NH OH to complex copper). -
Work-up: Allow to warm to RT. The aqueous layer will turn deep blue (Cu-amine complex). Extract with Et
O (3x).[2] Wash organics with brine, dry over Na SO . -
Purification: Flash chromatography (SiO
). -
Outcome: The product will be the saturated ketone with a new methyl group at the
-position (C-1 in indene numbering, relative to the carbonyl), typically with high diastereoselectivity (>95:5 trans-fused).
Data Summary: Reaction Conditions Comparison
| Parameter | Protocol A (Formation) | Protocol B (Functionalization) |
| Reaction Type | Organocatalytic Michael/Aldol | Metal-Mediated Conjugate Addition |
| Key Reagent | L-Proline / MVK | Me |
| Temperature | 20°C (RT) | -78°C |
| Solvent | DMF (Polar Aprotic) | Et |
| Stereocontrol | Enamine Catalysis (Enantioselective) | Steric Control (Diastereoselective) |
| Major Risk | Polymerization of MVK | Moisture sensitivity of Cuprate |
Troubleshooting & Optimization
Common Issues
-
Low Yield in Formation (Protocol A):
-
Cause: Polymerization of MVK.
-
Solution: Use freshly distilled MVK. Add MVK slowly. Ensure DMF is anhydrous.
-
-
Poor Enantioselectivity (Protocol A):
-
Cause: High temperature or wet solvent.[2]
-
Solution: Keep temperature strict (20-25°C). Lower temperatures (0°C) may increase ee but slow the reaction significantly.
-
-
Incomplete Addition (Protocol B):
-
Cause: Decomposition of Cuprate.
-
Solution: Ensure CuI is white (purified) and MeLi is titrated. Maintain -78°C strictly during addition.
-
Safety Protocol
-
Hajos-Parrish Ketone: Toxic if swallowed, causes skin/eye irritation [H301, H315, H319].[3] Handle in a fume hood.
-
Methyl Vinyl Ketone: Extremely toxic and a potent lachrymator. Use double-gloving and work strictly in a fume hood. Neutralize glassware with bleach.
References
-
Hajos, Z. G.; Parrish, D. R. "Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry." J. Org. Chem.1974 , 39, 1615-1621. Link
-
Eder, U.; Sauer, G.; Wiechert, R. "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angew.[4] Chem. Int. Ed. Engl.1971 , 10, 496-497. Link
-
Sigma-Aldrich. "Product Specification: (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione." Link
-
PubChem. "Compound Summary: 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione."[3] Link
-
Buchler GmbH. "Enantioselective Michael Addition: Technical Overview." Link
Sources
- 1. homework.study.com [homework.study.com]
- 2. Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
One-pot synthesis procedures for 7a-methylhydrindenone derivatives
This guide details the one-pot synthesis of 7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (commonly referred to as the Hajos-Parrish-Eder-Sauer-Wiechert enone) and its derivatives. These bicyclic enones are critical "chiral switch" intermediates for the total synthesis of steroids (e.g., cortistatin A) and terpenes (e.g., taxol).
Part 1: Strategic Overview & Mechanistic Logic
The synthesis hinges on an asymmetric Robinson Annulation , traditionally a two-stage process:
-
Michael Addition: A triketone attacks an enone (e.g., methyl vinyl ketone).
-
Aldol Condensation: Intramolecular cyclization followed by dehydration.
The One-Pot Challenge: In a standard workflow, the intermediate ketol (Hajos-Parrish ketone) is often isolated before dehydration. A true one-pot protocol ("telescoped synthesis") requires a catalyst system that drives both the enantioselective Michael addition and the subsequent aldol dehydration without intermediate workup, or a sequential addition of reagents compatible with the initial solvent matrix.
Mechanistic Pathway (Enamine Activation)
The reaction proceeds via an enamine cycle. L-Proline (or a chiral amine) forms an enamine with the triketone, raising the HOMO energy to facilitate attack on the Michael acceptor (MVK). The subsequent aldol closure is directed by hydrogen bonding in the transition state (Zimmerman-Traxler model).
Caption: Mechanistic flow of the organocatalytic Robinson Annulation from reagents to the final enone derivative.
Part 2: Experimental Protocols
Protocol A: The "Classic" Telescoped Proline Route
Best for: Reliability, low cost, and academic benchmarking. Target: (S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione.[1][2]
Reagents:
-
2-Methyl-1,3-cyclopentanedione (1.0 equiv)[1]
-
Methyl Vinyl Ketone (MVK) (1.2 – 1.5 equiv) [Freshly distilled recommended]
-
L-Proline (3 – 5 mol%)
-
Solvent: DMF (Dimethylformamide)
-
Dehydration Agent: 1N H2SO4 or p-TsOH
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-methyl-1,3-cyclopentanedione (11.2 g, 0.1 mol) in anhydrous DMF (35 mL). Add L-Proline (0.35 g, 3 mol%).
-
Michael Addition: Cool the mixture to 0°C. Add Methyl Vinyl Ketone (MVK) (12.5 mL, 0.15 mol) dropwise over 30 minutes.
-
Critical Control: Do not let the temperature rise above 5°C during addition to prevent polymerization of MVK.
-
-
Incubation: Allow the reaction to warm to Room Temperature (20–25°C). Stir for 20–24 hours.
-
Checkpoint: TLC (EtOAc/Hexane 1:1) should show consumption of the dione and formation of the intermediate ketol (Rf ~0.3).
-
-
One-Pot Dehydration: Do not isolate the ketol. Add 1N H2SO4 (10 mL) directly to the DMF reaction mixture.
-
Cyclization Drive: Heat the mixture to 60°C for 2–4 hours.
-
Observation: The solution will darken. Monitor the disappearance of the ketol spot and appearance of the enone (UV active, Rf ~0.5).
-
-
Workup: Cool to room temperature. Pour into saturated NaHCO3 (100 mL) to neutralize. Extract with CH2Cl2 (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]
-
Purification: Flash chromatography (Hexane/EtOAc 4:1) or vacuum distillation.
Yield Expectation: 75–85% Enantiomeric Excess (ee): >93%
Protocol B: High-Efficiency Primary Amine Catalyzed (Modern)
Best for: Scale-up (>100g), speed, and solvent minimization. Reference: Based on Luo et al. (2012) and Org.[4] Synth. improvements.
Reagents:
-
2-Methyl-1,3-cyclopentanedione[1]
-
MVK[5]
-
Catalyst: (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine or simple chiral primary amine salts (e.g., Phenylalanine derived).
-
Co-catalyst: Benzoic acid or TFA (additive).
-
Solvent: Minimal THF or Solvent-Free.
Step-by-Step Procedure:
-
Setup: Charge a reactor with 2-methyl-1,3-cyclopentanedione (1.0 equiv) and the chiral primary amine catalyst (1.0 mol%).
-
Reagent Addition: Add MVK (1.2 equiv) slowly. If running solvent-free, the mixture will liquefy as the reaction proceeds.
-
Reaction: Stir at 25°C for 6–10 hours. The primary amine is significantly more active than proline, reducing reaction time from days to hours.
-
Dehydration: Add p-TsOH (5 mol%) and raise temperature to 40°C under reduced pressure (to remove water continuously).
-
Isolation: Direct distillation or simple aqueous wash/crystallization.
Data Comparison Table:
| Parameter | Protocol A (Classic Proline) | Protocol B (Modern Amine) |
| Catalyst Loading | 3–5 mol% | 0.5–1.0 mol% |
| Reaction Time | 24–48 Hours | 6–12 Hours |
| Solvent | DMF/DMSO (High Boiling) | Solvent-free / THF |
| Dehydration | Requires Acid Step | Often Spontaneous / Mild Acid |
| Yield | 75–85% | 85–95% |
| ee % | 93–95% | 94–97% |
Part 3: Critical Parameters & Troubleshooting
1. MVK Polymerization:
-
Fix: Ensure MVK is freshly distilled. Add hydroquinone (trace) if storing MVK. Maintain strict 0°C during addition.
2. Incomplete Dehydration:
-
Symptom:[2][3][4][6][7][8][9] Mixture of ketol (intermediate) and enone (product).
-
Fix: Extend the acid-catalyzed heating step. Ensure water removal (using molecular sieves or a Dean-Stark trap if using benzene/toluene in a biphasic variant) drives the equilibrium.
3. Enantiomeric Leakage:
-
Cause: High temperature during the Michael addition step.[5]
-
Fix: Keep the initial Michael addition step strictly at or below 25°C. The enantioselectivity is determined in the first step; heating is only safe after the Michael adduct is formed.
References
-
Hajos, Z. G.; Parrish, D. R. "Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry."[1][10] Journal of Organic Chemistry, 1974, 39(12), 1615–1621. Link
-
Eder, U.; Sauer, G.; Wiechert, R. "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition, 1971, 10(7), 496–497. Link
-
Zhou, P.; Zhang, L.; Luo, S.; Cheng, J.-P. "Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine." Journal of Organic Chemistry, 2012, 77(5), 2526–2530. Link
-
Organic Syntheses Procedure: " (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione." Org.[1][7][11][12][13][14] Synth. 1985, 63,[11] 26. Link
Sources
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- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 5. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 14. Robinson_annulation [chemeurope.com]
Troubleshooting & Optimization
Improving enantiomeric excess in 7a-Methyl-5,7a-dihydro-1H-inden-1-one synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of 7a-Methyl-5,7a-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high enantioselectivity and reproducible results.
Introduction
The enantioselective synthesis of 7a-Methyl-5,7a-dihydro-1H-inden-1-one, a key intermediate in the synthesis of steroids and other natural products, is a critical process in medicinal and organic chemistry.[1] Achieving high enantiomeric excess (ee) is paramount as different enantiomers of a chiral drug can have vastly different pharmacological activities. This guide focuses on the widely used proline-catalyzed intramolecular aldol reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, for the synthesis of this valuable building block.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my enantiomeric excess consistently low?
A1: Low enantiomeric excess can stem from several factors, including catalyst quality, reagent and solvent purity, reaction temperature, and the accuracy of your analytical method. A systematic troubleshooting approach is necessary to pinpoint the exact cause.[4]
Q2: Can the choice of solvent significantly impact the enantioselectivity?
A2: Absolutely. The polarity of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity.[5] Solvents like DMF and DMSO are commonly used, but it's crucial to ensure they are anhydrous, as water content can negatively affect the reaction.[5][6]
Q3: How critical is the purity of the starting triketone?
A3: The purity of the starting material, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is crucial. Impurities can interfere with the catalyst or lead to the formation of side products, thereby reducing both the yield and the enantiomeric excess.
Q4: What is the optimal catalyst loading for this reaction?
A4: While the original Hajos-Parrish procedure used 3 mol% of (S)-proline, the optimal loading can vary depending on the specific reaction conditions.[2] It is advisable to screen a range of catalyst loadings. In some cases, higher catalyst concentrations can lead to the formation of less selective catalyst aggregates, resulting in a lower ee.[4]
Q5: My reaction is complete, but I'm having trouble purifying the product to a high ee. What are my options?
A5: If the reaction itself yields a product with suboptimal ee, purification can be challenging. Chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods for separating enantiomers.[7] For crystalline products, preferential crystallization can also be an effective and economical method for enantiomeric enrichment.[8]
Troubleshooting Guide: Low Enantiomeric Excess
This section provides a systematic approach to diagnosing and resolving low enantiomeric excess in your synthesis of 7a-Methyl-5,7a-dihydro-1H-inden-1-one.
Problem 1: Inaccurate or Inconsistent Enantiomeric Excess Measurement
Potential Cause: The analytical method used to determine the ee (typically chiral HPLC or GC) may not be properly validated or optimized.[4]
Solution:
-
Method Validation: Rigorously validate your analytical method. This includes ensuring baseline separation of the enantiomer peaks (Resolution > 1.5), and verifying the accuracy and precision of the method.[4]
-
Racemic Standard: Prepare and inject a true racemic sample of the product to confirm that your method shows a 50:50 ratio of the enantiomers. If it doesn't, your method is likely inaccurate.[4]
Problem 2: Issues with Reagents and Catalyst
Potential Causes:
-
Catalyst Quality: The (S)-proline or other chiral amine catalyst may be of poor quality or has degraded.
-
Substrate Purity: The starting triketone may contain impurities that inhibit the catalyst or lead to side reactions.
-
Solvent Quality: The solvent may contain water or other impurities that interfere with the reaction.
Solutions:
-
Catalyst Verification: Use a freshly opened bottle of high-purity (S)-proline. If there is any doubt about the quality, procure a new batch from a reputable supplier.
-
Substrate Purification: Purify the starting triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, by recrystallization or column chromatography.[4]
-
Solvent Purification: Use freshly distilled or anhydrous grade solvents. Ensure solvents are properly degassed if necessary.[4]
Problem 3: Suboptimal Reaction Conditions
Potential Causes:
-
Temperature Fluctuations: Inconsistent temperature control can lead to variable enantioselectivity.
-
Incorrect Reaction Time: The reaction may not have reached completion, or prolonged reaction times may lead to racemization or side product formation.
-
Atmosphere Control: The presence of air or moisture can negatively impact the reaction.
Solutions:
-
Precise Temperature Control: Use a reliable thermostat or cryostat to maintain a consistent reaction temperature. It is often beneficial to run the reaction at lower temperatures to improve enantioselectivity, although this may require longer reaction times.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique to determine the optimal reaction time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture.[4]
Data Summary: Impact of Reaction Parameters on Enantiomeric Excess
| Parameter | Condition | Impact on Enantiomeric Excess (ee) | Rationale |
| Catalyst | High Purity (S)-Proline | Increases ee | Ensures the formation of the desired chiral enamine intermediate.[3] |
| Low Purity/Degraded | Decreases ee | Impurities can interfere with the catalytic cycle. | |
| Solvent | Anhydrous DMF/DMSO | Generally High ee | Polar aprotic solvents stabilize the charged intermediates in the transition state.[5] |
| Protic Solvents (e.g., with water) | Decreases ee | Water can compete with the substrate for the catalyst and hydrolyze the enamine intermediate.[6] | |
| Temperature | Lower Temperature (e.g., 0°C to RT) | Increases ee | Favors the formation of the more ordered, sterically less hindered transition state, leading to higher enantioselectivity.[9] |
| Higher Temperature | Decreases ee | Can lead to a less selective reaction and potential racemization. | |
| Concentration | Optimal Substrate/Catalyst Ratio | Maximizes ee | High concentrations can sometimes lead to catalyst aggregation and reduced selectivity.[4] |
Experimental Protocols
Protocol 1: (S)-Proline-Catalyzed Intramolecular Aldol Cyclization
This protocol provides a general procedure for the synthesis of (S)-7a-Methyl-5,7a-dihydro-1H-inden-1-one.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq)
-
(S)-Proline (0.03 - 0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione in anhydrous DMF, add (S)-proline at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (S)-7a-Methyl-5,7a-dihydro-1H-inden-1-one.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Validation of Chiral HPLC/GC Method
This protocol outlines the key steps to validate your analytical method for determining enantiomeric excess.[4]
-
System Suitability: Before any analysis, inject a standard solution containing a racemic mixture of the product.
-
Resolution (Rs): Ensure the resolution between the two enantiomer peaks is greater than 1.5.
-
Peak Shape: The peaks should be symmetrical (tailing factor between 0.9 and 1.2).
-
Linearity: Prepare a series of solutions with known concentrations of the enantiomers and verify that the detector response is linear over the desired range.
-
Accuracy and Precision: Inject a sample of known enantiomeric composition multiple times to assess the accuracy and precision of your method.
Visualizing the Catalytic Cycle and Troubleshooting Workflow
Proline-Catalyzed Intramolecular Aldol Reaction
Caption: Proline-Catalyzed Enamine Catalysis Cycle.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.
References
-
Proline-catalyzed aldol reactions - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential - RotaChrom. (2025, January 31). Retrieved February 13, 2024, from [Link]
-
Cuesta, J., Isart, C., Lledó, A., & de la Fuente, V. (2018). Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. Organic & Biomolecular Chemistry, 16(44), 8536–8545. [Link]
-
Hajos-Parrish-Eder-Sauer-Wiechert reaction - chemeurope.com. (n.d.). Retrieved February 13, 2024, from [Link]
-
Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst - ResearchGate. (2025, October 9). Retrieved February 13, 2024, from [Link]
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Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. (n.d.). Retrieved February 13, 2024, from [Link]
-
Srivastava, V. (2013). Recyclable L-proline organocatalyst for Wieland–Miescher ketone synthesis. Journal of Chemical Sciences, 125(6), 1439–1444. [Link]
-
Lam, Y.-h., & Houk, K. N. (2017). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. The Journal of Organic Chemistry, 82(19), 10045–10055. [Link]
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Chiral Separation - Crystal Pharmatech. (2025, December 4). Retrieved February 13, 2024, from [Link]
-
Novel C₂-Symmetric Chiral Bifunctional Primary Amine Catalysts: Design, Synthesis and Application in Asymmetric Aldol Reaction | ChemRxiv. (n.d.). Retrieved February 13, 2024, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). Retrieved February 13, 2024, from [Link]
-
Nonlinear effects in proline-catalysed aldol reactions under solvent-free conditions based on the ternary phase behaviour of scalemic proline - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 13, 2024, from [Link]
-
Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof - PMC. (n.d.). Retrieved February 13, 2024, from [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. (2021, June 22). Retrieved February 13, 2024, from [Link]
-
Nonlinear effects in proline-catalyzed aldol reactions under solvent-free conditions based on the ternary phase behavior of scalemic proline | Request PDF - ResearchGate. (2025, August 10). Retrieved February 13, 2024, from [Link]
-
Enantioselective aldol reactions and Michael additions using proline derivatives as organocatalysts - Scientific Research Publishing. (2014, March 17). Retrieved February 13, 2024, from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved February 13, 2024, from [Link]
-
The Wieland–Miescher ketone synthesis by l‐proline‐catalyzed Robinson annulation. - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]
-
Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]
-
Enantioselective Intramolecular Aldol promoted by Proline - ChemTube3D. (n.d.). Retrieved February 13, 2024, from [Link]
-
Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 13, 2024, from [Link]
-
PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION - HARVEST (uSask). (n.d.). Retrieved February 13, 2024, from [Link]
-
(PDF) PEG-Solvent System for L-proline Catalyzed Wieland - Miescher Ketone Synthesis,. (2025, August 10). Retrieved February 13, 2024, from [Link]
-
Diastereotopic Group-Selective Intramolecular Aldol Reactions Initiated by Enantioselective Conjugate Silylation: Diastereodivergence Controlled by the Silicon Nucleophile | ACS Catalysis. (2021, March 4). Retrieved February 13, 2024, from [Link]
-
The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. (n.d.). Retrieved February 13, 2024, from [Link]
-
New mechanistic studies on the proline-catalyzed aldol reaction - PMC - NIH. (n.d.). Retrieved February 13, 2024, from [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC. (n.d.). Retrieved February 13, 2024, from [Link]
-
(PDF) Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof - ResearchGate. (2006, September 18). Retrieved February 13, 2024, from [Link]
-
Highly enantioselective organocatalysis of the Hajos–Parrish–Eder–Sauer–Wiechert reaction by the β-amino acid cispentacin - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 13, 2024, from [Link]
-
(A) Asymmetric organocatalytic aldol cyclization reaction mediated by... - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]
-
Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines - PubMed. (2024, March 5). Retrieved February 13, 2024, from [Link]
-
Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines | Accounts of Chemical Research - ACS Publications. (2024, February 21). Retrieved February 13, 2024, from [Link]
-
Asymmetric synthesis | DU Chem. (n.d.). Retrieved February 13, 2024, from [Link]
- Asymmetric Synthesis. (n.d.).
-
Asymmetric reactions_synthesis. (n.d.). Retrieved February 13, 2024, from [Link]
-
Enzymatic strategies for asymmetric synthesis - PMC - NIH. (n.d.). Retrieved February 13, 2024, from [Link]
-
Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindan series - ResearchGate. (2025, August 6). Retrieved February 13, 2024, from [Link]
-
1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | C10H14O3 | CID - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]
-
9.6: Intramolecular Aldol Reactions - Chemistry LibreTexts. (2025, March 17). Retrieved February 13, 2024, from [Link]
-
A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. (n.d.). Retrieved February 13, 2024, from [Link]
-
ChemInform Abstract: SYNTHESIS AND CONVERSION OF 2-METHYL-2-(3-OXOBUTYL)-1,3-CYCLOPENTANEDIONE TO THE ISOMERIC RACEMIC KETOLS OF THE (3,2,1)BICYCLOOCTANE AND OF THE PERHYDROINDAN SERIES - ResearchGate. (2025, August 8). Retrieved February 13, 2024, from [Link]
-
Enantioselective Chemical Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]
- Methyl (1aRS, 7aSR)-7-Formyl-1a-Phenyl- 1,1a-Dihydroazirino[2,3-b - Preprints.org. (2025, November 26). Retrieved February 13, 2024, from https://www.preprints.org/manuscript/202401.0711/v1.org/manuscript/202401.0711/v1
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Technical Support: Optimizing Robinson Annulation for 7a-Methyl Compounds
Ticket ID: RA-7A-OPT Subject: Troubleshooting low yields in the synthesis of Hajos-Parrish and Wieland-Miescher Ketone analogues. Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division.
Executive Summary
You are encountering low yields in the Robinson annulation of 2-methyl-1,3-dicarbonyls (e.g., 2-methyl-1,3-cyclopentanedione or cyclohexanedione) with methyl vinyl ketone (MVK). This reaction is the cornerstone for synthesizing 7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (Hajos-Parrish ketone) and its 8a-methyl homolog (Wieland-Miescher ketone).
Low yields in this sequence are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving MVK polymerization , retro-Michael fragmentation , or catalyst deactivation . This guide isolates these variables into diagnostic modules.
Module 1: Reagent Integrity (The MVK Problem)
Q: My reaction mixture turns into a viscous, intractable gum before the starting material is consumed. What is happening?
A: You are likely witnessing the polymerization of Methyl Vinyl Ketone (MVK). MVK is highly reactive and prone to radical polymerization, especially in concentrated solutions or if the stabilizer has been removed too early.
Diagnostic Protocol:
-
Check Stabilizers: Commercial MVK contains hydroquinone. If you distill MVK to purify it, you remove this stabilizer. Freshly distilled MVK must be used immediately.
-
Addition Rate: Adding MVK all at once creates a high local concentration, favoring polymerization over the Michael addition.
-
Alternative Reagents: If MVK instability persists, switch to a "masked" MVK equivalent that releases the enone in situ.
Recommended Fix: Use a Mannich Base (MVK precursor) . The methiodide salt of 4-diethylamino-2-butanone releases MVK slowly upon heating in the presence of base, maintaining a low steady-state concentration of the enone.
| Reagent | Pros | Cons | Recommendation |
| Pure MVK | Direct atom economy. | Polymerizes rapidly; lachrymator. | Use only if freshly distilled and added dropwise. |
| MVK + Hydroquinone | Stable storage. | Inhibitor may interfere with sensitive catalysts.[1] | Acceptable for acid-catalyzed racemic runs. |
| Mannich Base Salt | In situ generation prevents polymerization. | Requires extra step/base; heterogeneous. | High Priority for scale-up. |
Module 2: The Michael Addition (Step 1 Stalling)
Q: I see the formation of the "triketone" intermediate by TLC, but the conversion stops at ~50%. Why?
A: This is often a thermodynamic equilibrium issue. The Michael addition of the 2-methyl-1,3-dione to MVK is reversible. If the subsequent aldol cyclization is slow, the retro-Michael reaction can dominate, regenerating starting materials.
The "Water Effect" (Critical for Proline Catalysis): In asymmetric syntheses using L-Proline (Hajos-Parrish conditions), the reaction is heavily dependent on solvent effects.
-
Too much water: Hydrolysis of the enamine intermediate prevents cyclization.
-
Too little water: The catalyst solubility drops, and the proton transfer steps slow down.
Optimization: Ensure you are using a solvent system that supports the specific transition state. For L-Proline, DMF is superior to DMSO or acetonitrile because it stabilizes the carboxylate-ammonium network without quenching the enamine.
Module 3: Cyclization Failure (Aldol Condensation)
Q: I have isolated the Michael adduct (the triketone), but it refuses to cyclize to the 7a-methyl product.
A: The intramolecular aldol step requires a specific activation energy to overcome the strain of forming the fused system.
-
Steric Congestion: The 7a-methyl group creates steric hindrance at the reaction center.
-
Wrong Catalyst for Step 2: If you are doing a two-step procedure, the acid/base used for the Michael addition might be insufficient for the condensation.
-
Fix: Use Pyrrolidine/Acetic Acid buffer or p-TsOH in benzene/toluene with a Dean-Stark trap to drive the dehydration.
-
Visualizing the Failure Points
The following diagram illustrates the competitive pathways. Note that the Retro-Michael path is the silent yield-killer.
Caption: Mechanistic flow of Robinson Annulation showing the critical Retro-Michael trap and polymerization side-reactions.
Standardized Protocols
Protocol A: Asymmetric Synthesis (Hajos-Parrish Conditions)
Best for: Creating enantiopure 7a-methyl hydrindane derivatives.
-
Reagents: 2-Methyl-1,3-cyclopentanedione (1.0 eq), MVK (1.2 eq), (S)-(-)-Proline (3 mol%).
-
Solvent: DMF (Anhydrous). Note: Some protocols use DMF/Water, but strictly controlled.
-
Procedure:
-
Dissolve dione and proline in DMF under Argon.
-
Add MVK (freshly distilled) dropwise over 4 hours at 20°C.
-
Stir for 20–48 hours at room temperature.
-
Critical Check: Monitor the disappearance of the dione. If the intermediate triketone accumulates, raise temp to 35°C carefully (risk of racemization).
-
-
Workup: Dilute with water, extract with EtOAc. Wash with brine to remove DMF.
-
Yield Expectation: 70–85% ( >90% ee).
Protocol B: Robust Two-Step Synthesis (Racemic)
Best for: Large scale preparation where chirality is not yet required or will be introduced later.
Step 1: Michael Addition
-
Reagents: Dione, MVK, Water, catalytic KOH or NaOH.
-
Process: Stir at RT. The intermediate triketone often precipitates out or can be extracted.
-
Yield: >90%.
Step 2: Cyclization (The Acid Method)
-
Reagents: Triketone intermediate, p-Toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Solvent: Toluene or Benzene (reflux).
-
Setup: Dean-Stark apparatus to remove water.
-
Process: Reflux until water collection ceases (approx 2-4 hours).
-
Why this works: The acidic conditions coupled with physical water removal drive the equilibrium irreversibly to the enone product, overcoming the retro-Michael barrier.
References & Authority
-
Hajos, Z. G.; Parrish, D. R. "Asymmetric synthesis of bicyclic intermediates of natural product chemistry."[1] Journal of Organic Chemistry, 1974, 39(12), 1615–1621.
-
Eder, U.; Sauer, G.; Wiechert, R. "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition, 1971, 10(7), 496–497.
-
Bradshaw, B.; Etxebarria-Jardí, G.; Bonjoch, J. "Synthesis of Wieland-Miescher Ketone Analogs."[2] Organic Syntheses, 2011, 88, 330-341.[2]
-
Wieland, P.; Miescher, K. "Über die Herstellung mehrkerniger Ketone." Helvetica Chimica Acta, 1950, 33(7), 2215.
Sources
Minimizing polymerization side reactions of 7a-Methyl-5,7a-dihydro-1H-inden-1-one
The following technical guide is designed as a specialized support resource for researchers working with 7a-Methyl-5,7a-dihydro-1H-inden-1-one and related bicyclic enone/dienone systems (analogous to the Hajos-Parrish and Wieland-Miescher ketone families).
Topic: Minimizing Polymerization & Side Reactions
Doc ID: TS-IND-7A-POLY | Version: 2.4 | Status: Active
Compound Profile & Stability Overview
Target Molecule: 7a-Methyl-5,7a-dihydro-1H-inden-1-one Class: Bicyclic Enone / Dienone (Robinson Annulation Derivative) Primary Risk: Uncontrolled Oligomerization / Polymerization
This molecule belongs to a class of fused bicyclic enones often synthesized via the Hajos-Parrish-Eder-Sauer-Wiechert reaction. Its structural core—a conjugated enone or dienone system—is highly electrophilic. The primary instability mechanism is not radical polymerization (typical of styrenes) but rather anionic or acid-catalyzed Michael addition (intermolecular) and aldol condensation .
Why it Polymerizes:
-
Electrophilicity: The
-carbon of the enone is a soft electrophile, susceptible to attack by enolates (including its own enol form). -
Lack of Steric Bulk: The planar nature of the indenone system allows for facile
-stacking and intermolecular attack. -
Protic Sensitivity: Traces of acid or base catalyze the formation of enols/enolates, initiating chain growth.
Polymerization Pathways Diagram
The following diagram illustrates the competing pathways: the desired stability vs. the unwanted intermolecular Michael addition leading to oligomers.
Caption: Kinetic competition between stable storage and intermolecular Michael addition pathways.
Troubleshooting Guide: Experimental Phases
Phase A: Synthesis & Reaction Optimization
Issue: The reaction mixture turns into a tar/gum before isolation. Diagnosis: Uncontrolled concentration of the enolate intermediate promotes intermolecular attack over intramolecular cyclization.
| Parameter | Recommended Specification | Technical Rationale |
| Concentration | < 0.1 M (High Dilution) | Favors intramolecular cyclization (zero-order in external conc.) over intermolecular polymerization (second-order). |
| Temperature | -78°C to 0°C | Kinetic control; suppresses the activation energy required for intermolecular aggregation. |
| Catalyst Loading | 10-20 mol% (Proline/Acid) | Excess catalyst increases the steady-state concentration of the reactive enamine/enolate species. |
| Solvent | DMSO or DMF (if applicable) | Polar aprotic solvents can stabilize the intermediate but may accelerate polymerization if not dry. Toluene is preferred for final dehydration. |
Protocol Adjustment: If you observe tar formation during the Robinson annulation or dehydration step:
-
Dilute the reaction 2-fold immediately.
-
Lower the temperature by 10°C.
-
Switch addition order: Add the vinyl ketone precursor slowly (dropwise) to the catalyst/nucleophile mixture to keep its instantaneous concentration low.
Phase B: Purification & Isolation
Issue: Product polymerizes on the rotary evaporator or silica column. Diagnosis: Acidic silica gel or thermal stress during concentration triggers oligomerization.
Step-by-Step Recovery Protocol:
-
Quench: Ensure the reaction is chemically neutral (pH 7.0) before concentration. Use a phosphate buffer wash.
-
Column Pre-treatment: Neutralize silica gel by flushing with 1% Triethylamine (Et3N) in Hexanes before loading the sample. This deactivates acidic sites that catalyze Michael addition.
-
Elution: Use a gradient of Hexanes/Ethyl Acetate. Avoid chlorinated solvents (DCM/Chloroform) if they contain traces of HCl.
-
Evaporation: Do not heat the water bath above 30°C. Use high vacuum to remove solvent at low temperature.
Phase C: Storage & Handling
Issue: Pure compound degrades into a yellow/brown solid after 24 hours. Diagnosis: Auto-oxidation or spontaneous Michael addition in the solid state.
| Storage Condition | Recommendation |
| Physical State | Store as a frozen solution in Benzene or Toluene (if compatible with next step). Solid state brings molecules into close proximity, facilitating polymerization. |
| Temperature | -20°C or -80°C |
| Atmosphere | Argon/Nitrogen |
| Additives | None (usually) |
Frequently Asked Questions (FAQs)
Q1: Can I use radical inhibitors like Hydroquinone or BHT to stop the polymerization?
-
Answer: Generally, no . While BHT prevents radical polymerization (common in styrenes/acrylates), the polymerization of 7a-methyl-indenones is typically driven by anionic (Michael) or acid-catalyzed mechanisms. Radical inhibitors will be ineffective against these pathways. The best "inhibitor" is neutral pH and low temperature .
Q2: The compound turned into a gel during NMR analysis. What happened?
-
Answer: Chloroform-d (
) is naturally acidic (forming DCl over time). This acidity catalyzes the polymerization of the enone.-
Solution: Filter
through basic alumina before use, or use Benzene- ( ) which is non-acidic and provides better signal separation for these bicyclic systems.
-
Q3: Is the "5,7a-dihydro" form more unstable than the "tetrahydro" (Hajos-Parrish) form?
-
Answer: Yes. The "5,7a-dihydro" designation implies a dienone or a more unsaturated system than the standard tetrahydro Hajos-Parrish ketone. The additional double bond increases the conjugation length, making the
-carbon softer and more reactive towards nucleophiles, thereby increasing the rate of polymerization.
Q4: How do I remove the polymer if it forms in my flask?
-
Answer: These oligomers are often insoluble in organic solvents but soluble in strong polar solvents. Try soaking the flask in warm DMF or DMSO . If that fails, an oxidative cleaning bath (like base bath: KOH/Isopropanol) is usually effective, as it hydrolyzes the oligomer chains.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497.
-
Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone.[1][2] Helvetica Chimica Acta, 33(7), 2215–2228.
-
Agami, C., & Puchot, C. (1985). Asymmetric Robinson Annulation: A Review. Journal of Molecular Catalysis, 38, 241.
Sources
Optimizing reaction temperature for 7a-Methyl-5,7a-dihydro-1H-inden-1-one formation
Topic: Optimizing Reaction Temperature for 7a-Methyl-5,7a-dihydro-1H-inden-1-one Formation
Executive Summary: The Temperature Paradox
The Core Challenge: Synthesizing 7a-Methyl-5,7a-dihydro-1H-inden-1-one (the Hajos-Parrish enone) presents a classic kinetic vs. thermodynamic conflict. The reaction proceeds in two distinct phases with opposing temperature requirements:
-
The Enantioselective Cyclization (Aldol): Requires ambient temperature (20–25°C) . Higher temperatures disrupt the rigid hydrogen-bonded transition state, destroying enantiomeric excess (ee).
-
The Dehydration (Elimination): Requires elevated temperature (70–95°C) and acid catalysis. Ambient temperature is insufficient to drive the elimination of water to form the final enone.
The Solution: You cannot optimize a single temperature for the entire transformation. The only robust protocol is a staged temperature profile . Attempting a "warm" one-pot reaction (e.g., 50°C constant) will result in a racemate or complex mixture.
Reaction Mechanism & Critical Control Points
The following diagram illustrates the reaction pathway and the specific temperature "gates" required for success.
Figure 1: Reaction pathway showing the critical temperature divergence. The stereocenter is set during the transition from Complex to Ketol; heat at this stage causes racemization.
Optimized Protocol (The "Gold Standard")
This protocol is designed for the one-pot, two-stage synthesis. It avoids the isolation of the ketol intermediate while preserving optical purity.
Stage 1: The Stereodetermining Step (Kinetic Control)
-
Reagents: 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Triketone), L-Proline (3 mol%), DMF.
-
Temperature: 20°C – 25°C (Strictly Controlled) .
-
Duration: 20 – 72 hours.
-
Checkpoint: Monitor by TLC. You are looking for the disappearance of the triketone and the appearance of the Ketol (intermediate).
-
Note: Do not heat yet. If you heat now, the L-Proline-enamine complex becomes flexible, and the facial selectivity (re-face attack) is lost.
-
Stage 2: The Dehydration Step (Thermodynamic Control)
-
Reagents: Add concentrated H₂SO₄ or p-TsOH (catalytic amount).
-
Temperature: Ramp to 70°C – 95°C .
-
Duration: 1 – 3 hours.
-
Mechanism: The acid protonates the hydroxyl group of the ketol, and heat drives the E1/E1cB elimination of water to form the conjugated enone.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee < 90%)
| Potential Cause | Diagnosis | Corrective Action |
| Overheating Stage 1 | Reaction was faster than usual (<12h), but optical rotation is low. | Strictly maintain 20-25°C during the first 24h. Use a water bath if ambient lab temp fluctuates. |
| Solvent Contamination | DMF contained water or amines. | Use anhydrous DMF. Water interferes with the tight transition state network. |
| Old Catalyst | L-Proline was wet/clumped. | Use freshly recrystallized or vacuum-dried L-Proline. |
Issue 2: Low Yield / Incomplete Conversion
| Potential Cause | Diagnosis | Corrective Action |
| Incomplete Dehydration | NMR shows a mixture of Enone (alkene peak) and Ketol (no alkene peak). | Increase Stage 2 temperature to 90°C or extend time. Ensure acid catalyst was added. |
| Stalled Stage 1 | Triketone remains after 48h. | Ensure temperature is not too low (<15°C). The reaction is slow; be patient. Verify L-Proline quality. |
Issue 3: "Gunking" or Polymerization
| Potential Cause | Diagnosis | Corrective Action |
| Thermal Shock | Dark tar forms immediately upon heating. | Dilute the reaction mixture before Stage 2 heating. High concentration + Heat + Acid = Polymerization. |
| Oxidation | Product darkens upon exposure to air. | Perform the reaction under an inert atmosphere (Nitrogen/Argon), especially during the heated stage. |
Frequently Asked Questions (FAQs)
Q: Can I just run the whole reaction at 50°C to save time? A: No. While the reaction will proceed faster, the enantioselectivity is temperature-dependent. At 50°C, the hydrogen-bonding network that directs the L-Proline to the specific face of the ketone is weakened, leading to significant racemization. You will get the product, but it will not be optically pure.
Q: Why do some papers mention isolating the Ketol? A: Isolating the Ketol (the intermediate) allows for purification via crystallization, which can upgrade the optical purity to >99% ee before the dehydration step. If your application requires extreme purity (e.g., total synthesis of complex steroids), isolate the Ketol at Stage 1, recrystallize it, and then dehydrate it in a separate step (Refluxing Benzene/p-TsOH).
Q: Is DMF the only solvent I can use? A: DMF is the historical standard and works best for the solubility of both the triketone and L-Proline. DMSO is a viable alternative but can be harder to remove. Aprotic non-polar solvents (like Toluene) are generally poor for the L-Proline step due to solubility issues, though some modern "greener" variants exist.
Q: My reaction mixture turned black. Is it ruined? A: Not necessarily. The Hajos-Parrish reaction often produces a dark brown/black mixture due to trace polymerization of the enone or oxidation of pyrrole-like byproducts. Perform a standard workup (extraction with ether/EtOAc, wash with bicarbonate); the product is usually stable and can be isolated by column chromatography or distillation.
References
-
Hajos, Z. G., & Parrish, D. R. (1974).[1] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497.
-
Organic Syntheses. (1985). Preparation of (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione.[1][2] Organic Syntheses, Coll.[1] Vol. 7, p.363.
-
List, B. (2002). Proline-catalyzed asymmetric reactions.[1][2][3][4][5][6] Tetrahedron, 58(28), 5573-5590.
Sources
Purification methods for 7a-Methyl-5,7a-dihydro-1H-inden-1-one from crude mixtures
The following technical guide addresses the purification of 7a-Methyl-5,7a-dihydro-1H-inden-1-one and its related structural analogues (most notably the Hajos-Parrish Ketone class). These bicyclic enones are critical "CD-ring" synthons in steroid and terpene total synthesis.
Their purification is notoriously sensitive due to the potential for retro-aldol decomposition , acid-catalyzed polymerization , and racemization . This guide prioritizes non-destructive methods (crystallization) over chemically aggressive ones (silica chromatography).
Topic: Purification & Isolation Protocols for Bicyclic Enones (Hajos-Parrish/Wieland-Miescher Analogues) Applicable Compounds: 7a-Methyl-5,7a-dihydro-1H-inden-1-one, Hajos-Parrish Ketone, and related Robinson Annulation products. User Level: Advanced / Research & Development
Part 1: Diagnostic & Triage
Before selecting a purification method, analyze your crude mixture composition. The "crude" from a Robinson annulation typically contains:
-
Target Enone: The cyclized, dehydrated bicyclic product.
-
Uncyclized Triketone: The intermediate aldol precursor (often an oil).
-
Polymeric Material: Dark, tarry byproducts from Michael addition side reactions.
-
Water/Acid/Base: Residuals from the cyclization step.
Decision Matrix:
| Observation | Likely Impurity | Recommended Action |
| Dark Brown/Black Oil | Polymers/Tars | Filtration through a short pad of neutral alumina or silica (flash) followed by Distillation . |
| Yellow Oil (Won't Solidify) | Uncyclized Triketone | Chemical Wash (Na2CO3) to remove acidic impurities, then Seeded Crystallization . |
| Solid with Tailing on TLC | Isomers/Oligomers | Recrystallization (Ether/Hexanes) or Sublimation (if scale <1g). |
Part 2: Troubleshooting & FAQs
Q1: My crude product is a viscous oil and refuses to crystallize. How do I induce solidification?
Diagnosis: The presence of the uncyclized intermediate (triketone) or residual solvent acts as a plasticizer, preventing crystal lattice formation. Protocol:
-
Solvent Exchange: Dissolve the oil in a minimal amount of Diethyl Ether .
-
Precipitation: Slowly add Hexanes (or Pentane) until the solution turns slightly turbid.
-
Thermal Shock: Cool to -20°C or -78°C . If no crystals form, scratch the glass surface to create nucleation sites.
-
Seeding: If available, add a single crystal of pure authentic standard.
-
Trituration: If it remains an oil, remove solvents and triturate the residue with cold pentane to wash away oily impurities.
Q2: I observe decomposition (new spots on TLC) after Column Chromatography. Why?
Diagnosis: Bicyclic enones are sensitive to the acidic nature of standard Silica Gel 60, which can catalyze retro-aldol reactions or isomerization of the double bond. Correction:
-
Buffer the Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample.
-
Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica.
-
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 minutes.
Q3: Can I distill this compound?
Answer: Yes, but only under high vacuum .
-
Conditions: Bulb-to-bulb distillation (Kugelrohr) is preferred.
-
Temperature: Typically 120–135°C at 0.1 mmHg .[1]
-
Warning: Prolonged heating above 150°C can cause polymerization. Ensure the system is strictly oxygen-free to prevent oxidative degradation.
Q4: How do I remove the uncyclized triketone impurity?
Mechanism: The uncyclized starting material often has different acidity or polarity. Protocol:
-
Dissolve crude in DCM or Ether .
-
Wash with saturated NaHCO3 or 2M Na2CO3 . The uncyclized material (often more acidic/enolizable) may partition into the aqueous phase or form a water-soluble salt.
-
Dry organic layer over MgSO4 (avoid acidic drying agents like CaCl2 if possible) and concentrate.
Part 3: Standard Operating Procedures (SOPs)
Method A: Crystallization (High Purity / Enantiomeric Enrichment)
Best for: Final purification of solids to >99% ee.
-
Dissolution: Dissolve the crude solid (or oil) in Diethyl Ether (approx. 3 mL per gram of substrate).
-
Anti-Solvent: Add Hexanes dropwise until the solution is saturated (just before turbidity).
-
Ratio: Typically 1:1 to 1:3 (Ether:Hexane).
-
-
Cooling: Store at 4°C for 4 hours, then move to -20°C overnight.
-
Harvest: Decant the mother liquor (keep this! it contains product) and wash crystals with cold (-78°C) Hexane/Ether (3:1).
-
Drying: Dry under high vacuum (0.1 mmHg) at room temperature.
Method B: Bulb-to-Bulb Distillation
Best for: Large scale (>10g) or initial cleanup of oily crudes.
-
Setup: Use a Kugelrohr apparatus or short-path distillation head.
-
Degassing: Place crude in the source bulb and apply vacuum (0.1–0.5 mmHg) at RT to remove volatiles.
-
Heating: Slowly ramp temperature to 100°C . Impurities may distill first.
-
Collection: Ramp to 125–135°C . The product should distill as a clear to pale yellow oil which may solidify upon cooling.
Part 4: Process Logic Visualization
The following diagram illustrates the decision workflow for purifying crude reaction mixtures containing 7a-Methyl-5,7a-dihydro-1H-inden-1-one derivatives.
Caption: Logic flow for the isolation of 7a-Methyl-5,7a-dihydro-1H-inden-1-one, prioritizing thermal and chemical stability.
Part 5: Physical Properties & Solvent Data
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | Oils often indicate impurities. |
| Melting Point | 49–50°C (Hajos-Parrish Ref) | Sharp mp indicates high purity. |
| Solubility | Soluble in DCM, EtOAc, Ether, Acetone | Insoluble in water. |
| TLC Stain | UV active (254 nm), p-Anisaldehyde (Orange/Red) | Conjugated enone is highly UV active. |
| Storage | -20°C, Inert Atmosphere (Argon/N2) | Sensitive to oxidation and moisture. |
References
-
Hajos, Z. G., & Parrish, D. R. (1974).[1][2] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.
-
Organic Syntheses. (1990).[2] (S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione. Organic Syntheses, Coll.[1][2] Vol. 7, p.363.[2]
-
Xu, C., et al. (2014). A Practical Protocol for Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones. Synthesis, 46(24), 3365-3370.
Sources
Technical Support Center: Resolution of Racemic 7a-Methyl-5,7a-dihydro-1H-inden-1-one
Case ID: RES-HPK-7A Subject: Troubleshooting & Protocols for Enantiomeric Resolution of Bicyclic Enones (Hajos-Parrish/Wieland-Miescher Analogs) Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Identification
User Context: You are attempting to resolve a racemic mixture of 7a-Methyl-5,7a-dihydro-1H-inden-1-one . Technical Note: This scaffold is structurally synonymous with the Hajos-Parrish Ketone (HPK) and Wieland-Miescher Ketone (WMK) families. These are critical bicyclic enones used as CD-ring precursors in the total synthesis of steroids and terpenoids.
While these molecules are often synthesized enantioselectively using L-Proline (Hajos-Parrish-Eder-Sauer-Wiechert reaction), racemic synthesis via non-catalyzed Robinson annulation remains common in industrial bulk preparation, necessitating robust resolution protocols.
Core Resolution Strategies:
-
Biocatalytic Kinetic Resolution (BKR): High scalability, creates a chiral alcohol and enriches the remaining ketone.
-
Chiral HPLC: Best for analytical purity checks and milligram-scale isolation.
-
Chemical Derivatization: Classical formation of diastereomeric hydrazones/ketals.
Decision Matrix: Selecting Your Resolution Route
Before proceeding, determine your scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate resolution methodology based on scale and purity needs.
Module A: Biocatalytic Kinetic Resolution (Recommended for Scale-up)
This is the industry-standard approach for >1g batches. It utilizes Ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Baker's Yeast) to selectively reduce one enantiomer of the racemate into an alcohol, leaving the other enantiomer as the unreacted, enantiopure ketone.
Mechanism of Action
-
Racemic Input: (±)-7a-Methyl-5,7a-dihydro-1H-inden-1-one.
-
Enzyme: KRED (NADPH-dependent) or Saccharomyces cerevisiae.
-
Result:
-
(S)-Ketone: Remains unreacted (recovered in high ee).
-
(R)-Alcohol: Reduced product (separable by silica chromatography).
-
Standard Protocol: KRED Screening & Scale-up
Reagents:
-
Phosphate Buffer (100 mM, pH 7.0)
-
Isopropanol (IPA) or Glucose (as hydride donor)
-
NADP+ (Cofactor)
-
Glucose Dehydrogenase (GDH) (for cofactor recycling if using Glucose)
Step-by-Step Workflow:
-
Preparation: Dissolve 1g of racemic ketone in 5 mL of DMSO (co-solvent).
-
Reaction Mix: Add substrate solution to 95 mL of Phosphate Buffer containing 50 mg NADP+, 500 mg Glucose, and 100 U GDH.
-
Initiation: Add 200 mg of KRED enzyme powder (Screen commercially available KRED panels, e.g., from Codexis or Daicel).
-
Monitoring: Stir at 30°C. Monitor conversion via achiral HPLC/GC. Stop reaction at 50% conversion .
-
Critical Checkpoint: Do not exceed 50% conversion, or you risk reducing the desired enantiomer (over-reduction).
-
-
Workup: Extract with Ethyl Acetate (3x). Dry over MgSO4.
-
Purification: Separate the alcohol (polar) from the ketone (non-polar) using flash column chromatography (Hexane:EtOAc 8:2).
Troubleshooting Biocatalysis
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inhibition by substrate or solvent. | Reduce DMSO concentration to <5%. Try a biphasic system (Buffer/Heptane). |
| Emulsion Formation | Protein denaturation at interface. | Filter through Celite® pad before extraction. Add brine to break emulsion. |
| Poor Enantioselectivity (low ee) | Wrong enzyme variant ("Promiscuous" enzyme). | Screen a wider panel of KREDs. Lower the reaction temperature to 4°C to enhance selectivity. |
| Cofactor Exhaustion | Inefficient recycling system. | Increase Glucose/GDH ratio. Ensure pH remains buffered at 7.0 (gluconic acid byproduct lowers pH). |
Module B: Chiral HPLC (Analytical & Purification)
For analytical quantification or isolating small standards, Chiral HPLC is the gold standard.
Column Selection Guide
The 7a-methyl-hydrindane scaffold separates well on polysaccharide-based stationary phases.
| Column Type | Stationary Phase | Mobile Phase (Typical) | Selectivity (α) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane : IPA (90:10) | High (Recommended) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane : EtOH (90:10) | Moderate |
| Chiralpak AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Hexane : IPA (85:15) | Low |
Optimized Method (Chiralcel OD-H)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV @ 254 nm (Enone chromophore is strong here).
-
Temperature: 25°C.
-
Sample Diluent: Mobile phase.
Troubleshooting HPLC Separation:
-
Q: Peaks are tailing significantly.
-
A: The ketone/alcohol functionalities interact with residual silanols. Add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase to suppress non-specific binding.
-
-
Q: Retention times are shifting.
-
A: Check the water content in your Hexane/IPA. Even trace moisture affects polysaccharide columns. Use HPLC-grade, dry solvents.
-
Module C: Chemical Derivatization (Classical Approach)
If enzymes and HPLC are unavailable, chemical resolution via diastereomeric hydrazones is a robust alternative.
Protocol: Chiral Hydrazone Formation
-
Reagent: Use (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer (RAMP).
-
Reaction: Reflux the racemic ketone with SAMP (1.1 eq) in Benzene/Toluene with a catalytic amount of p-TsOH (Dean-Stark trap to remove water).
-
Separation: The resulting hydrazones are diastereomers. They can often be separated by:
-
Fractional Crystallization: One diastereomer crystallizes preferentially.
-
Standard Silica Chromatography: Diastereomers have different Rf values.
-
-
Cleavage: Hydrolyze the purified hydrazone using Ozone (O3) or Methyl Iodide/HCl to regenerate the enantiopure ketone.
Visualizing the Biocatalytic Workflow
Figure 2: Workflow for the enzymatic kinetic resolution of racemic bicyclic enones.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497.
-
Faber, K. (2011). Biotransformations in Organic Chemistry. Springer. (Chapter on Ketoreductases and Kinetic Resolution).
-
Daicel Chiral Technologies. (2023). Chiral Selector Screening Guide for Enones.
-
Enders, D., et al. (1987). Asymmetric Synthesis using SAMP-/RAMP-hydrazone methodology. Bulletin of the Belgian Chemical Society.
Preventing aromatization during 7a-Methyl-5,7a-dihydro-1H-inden-1-one synthesis
A Guide to Preventing and Troubleshooting Aromatization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 7a-Methyl-5,7a-dihydro-1H-inden-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge in this synthesis: the prevention of aromatization to the undesired phenolic byproduct. By understanding the underlying mechanisms and implementing the preventative strategies and optimized protocols outlined below, you can significantly improve the yield and purity of your target compound.
Understanding the Challenge: The Drive Towards Aromaticity
The synthesis of 7a-Methyl-5,7a-dihydro-1H-inden-1-one, often achieved through a Robinson annulation sequence, can be complicated by a competing aromatization reaction.[1][2] This side reaction is thermodynamically driven by the formation of a stable aromatic ring system. The dihydroindenone product can undergo dehydrogenation, the loss of hydrogen, to form the corresponding aromatic phenol.[3] This process is often facilitated by heat, certain catalysts, or oxidative conditions.
Below is a diagram illustrating the desired synthetic pathway versus the competing aromatization side reaction.
Caption: Fig. 1: Synthetic pathway and competing aromatization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aromatization during my synthesis?
A1: The primary cause is dehydrogenation of the dihydroindenone ring system to form a more thermodynamically stable aromatic phenol. This can be triggered by excessive heat, prolonged reaction times, the presence of certain metal catalysts that can facilitate hydrogen transfer, or exposure to atmospheric oxygen.[3][4]
Q2: I am observing a significant amount of a polar, UV-active byproduct by TLC. Could this be the aromatized compound?
A2: It is highly likely. The phenolic byproduct is more polar than the desired ketone and will typically have a lower Rf value on normal-phase silica gel. Its aromatic nature also makes it strongly UV-active. Co-spotting with a standard of the expected byproduct, if available, can confirm its identity.
Q3: Can the choice of base in the Robinson annulation affect the rate of aromatization?
A3: Yes. While the primary role of the base is to facilitate the Michael addition and aldol condensation, very strong bases or high concentrations of base, especially at elevated temperatures, can promote elimination reactions that may be precursors to aromatization. The use of milder bases or organocatalysts like L-proline is often preferred to minimize side reactions.[5][6]
Q4: Is my reaction more susceptible to aromatization before or after the aldol condensation step?
A4: The susceptibility to aromatization is highest after the formation of the bicyclic enone system. The conjugated system in 7a-Methyl-5,7a-dihydro-1H-inden-1-one provides a driving force for the final dehydrogenation to the fully aromatic system.
Troubleshooting Guides
Scenario 1: High Levels of Aromatization Detected in Crude Product
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Reaction Temperature | Lower the reaction temperature. For the cyclization step, consider running the reaction at room temperature or even 0 °C for a longer period. | Dehydrogenation is an endothermic process and is favored at higher temperatures. Lowering the temperature will kinetically disfavor the aromatization pathway. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. | Extended exposure to reaction conditions, even at moderate temperatures, can provide more opportunity for the aromatization side reaction to occur. |
| Atmospheric Oxygen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxygen can act as an oxidant, promoting the dehydrogenation process. Excluding oxygen can significantly reduce the rate of aromatization. |
| Inappropriate Catalyst | If using a metal catalyst, consider switching to a non-metal organocatalyst like L-proline or one of its derivatives.[6] | Some transition metals can catalyze dehydrogenation reactions. Organocatalysts are less likely to promote this side reaction. |
Scenario 2: Difficulty in Separating the Desired Product from the Aromatic Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Similar Polarity | Optimize your column chromatography conditions. Try a less polar solvent system and/or use a high-performance silica gel. A gradient elution may be necessary.[7] | While the polarities are different, they can sometimes be close enough to make separation challenging. Fine-tuning the chromatography can improve resolution. |
| Co-crystallization | Attempt recrystallization from a different solvent system. A solvent-antisolvent system may be effective. | The two compounds may have similar crystal lattice energies in a particular solvent. Changing the solvent can alter their solubilities and facilitate selective crystallization. |
| Chemical Separation | If chromatography and recrystallization fail, consider a chemical separation. You can perform a basic extraction (e.g., with dilute NaOH) to deprotonate the phenolic byproduct and extract it into the aqueous layer. Re-acidification of the aqueous layer will recover the byproduct if needed. | The phenolic hydroxyl group of the aromatized byproduct is acidic, while the ketone product is not. This difference in chemical reactivity can be exploited for a clean separation. |
Preventative Measures: Optimizing Your Synthesis
Proactive measures are the most effective way to combat aromatization. The following table summarizes key reaction parameters and their recommended settings to favor the formation of 7a-Methyl-5,7a-dihydro-1H-inden-1-one.
| Parameter | Recommendation | Impact on Aromatization |
| Catalyst | Use an organocatalyst such as L-proline.[5] | Minimizes catalytic dehydrogenation. |
| Temperature | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. For the cyclization step, temperatures between 0 °C and room temperature are often sufficient.[8] | Reduces the thermodynamic driving force for aromatization. |
| Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation-driven aromatization. |
| Solvent | Use aprotic solvents. For proline-catalyzed reactions, DMSO or DMF are common.[5] | The choice of solvent can influence the reaction pathway and selectivity. |
| Reaction Monitoring | Closely monitor the reaction progress and work up the reaction promptly upon completion. | Avoids prolonged exposure to conditions that could lead to byproduct formation. |
Optimized Experimental Protocol
This protocol is based on the well-established Hajos-Parrish-Eder-Sauer-Wiechert reaction, which is known for its high enantioselectivity and yield in the synthesis of Wieland-Miescher ketone, a close analog of the target molecule.[5][6]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
L-proline (catalyst)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyl-1,3-cyclohexanedione (1 equivalent) and L-proline (0.1 equivalents) in anhydrous DMF.
-
Addition of Michael Acceptor: Cool the solution to 0 °C using an ice bath. Add methyl vinyl ketone (1.1 equivalents) dropwise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 7a-Methyl-5,7a-dihydro-1H-inden-1-one.
Analytical Characterization
To effectively troubleshoot and optimize your synthesis, accurate analytical methods are crucial.
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and assess the purity of the crude product. The aromatized byproduct will appear as a more polar, UV-active spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the ratio of the desired product to the aromatized byproduct. A C18 reversed-phase column with a water/acetonitrile or water/methanol mobile phase is a good starting point for method development.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including the aromatic byproduct, especially after derivatization if necessary.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the presence of the aromatized byproduct. The aromatic protons of the byproduct will appear in the characteristic downfield region (typically 6.5-8.0 ppm in ¹H NMR).
References
- Cui, Z., Sun, H., Jin, J., Tang, Y., Wang, B., Zhou, L., Zheng, B., Zheng, L., & Guo, H. (2026). Tandem [2+4] annulation/aromatization reaction of yne–enones with o-sulfonamidobenzaldehydes. RSC Publishing.
- Bates, B. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks.
- Wieland–Miescher ketone. (n.d.). Wikipedia.
- Barceló-Oliver, M., et al. (2017). Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs.
- Koszytkowska-Stawinska, M., & Wicha, J. (2006). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Synthesis, (1), 69-72.
- Robinson Annulation Mechanism & Examples. (2025, December 16). Total Synthesis.
- Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. (n.d.). UCL Discovery.
- Robinson annul
- ROBINSON ANNULATION - Planning Organic Syntheses | Organic Chemistry. (n.d.). Pharmacy 180.
- Tsukamoto, T., & Dong, G. (2020). Catalytic Dehydrogenative Cyclization of o‐Teraryls under pH‐Neutral and Oxidant‐Free Conditions.
- Kulkarni, L. M., & Kulkarni, M. V. (2022). The Role of the Metal in the Catalytic Reactions of Hydrogenation–Dehydrogenation of Polycyclic Hydrocarbons for Hydrogen Storage.
-
Alabugin, I. V., et al. (2025). A Case of Competitive Aromatization vs. Sigmatropic[8][11]-Hydrogen Atom Migration in a 1,2,4-Cyclohexatriene Intermediate Derived from a Bis-Enyne Cyclization. Molecules, 30(10), 2610.
- Alexandrova, L., et al. (2014). Dehydration, dehydrogenation, and condensation of alcohols on supported oxide catalysts based on cyclic (WO3)3 and (MoO3)3 clusters. Chemical Society Reviews, 43(12), 4286-4303.
- Kiss, V., et al. (2017). Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening. ACS Omega, 2(10), 7048-7058.
- Tsukamoto, T., & Dong, G. (2020). Catalytic Dehydrogenative Cyclization of o‐Teraryls under pH‐Neutral and Oxidant‐Free Conditions.
- The Robinson Annulation. (2018, December 10). Master Organic Chemistry.
- Revial, G., Jabin, I., Lim, S., & Pfau, M. (2002). Aromatization of 1,6,7,7a-tetrahydro-2H-indol-2-ones by a novel process. Preparation of key-intermediate methyl 1-benzyl-5-methoxy-1H-indole-3-acetate and the syntheses of serotonin, melatonin, and bufotenin. The Journal of Organic Chemistry, 67(7), 2252–2256.
- Ajami, D., & Rebek, J. (2012). Selective Monoterpene-like Cyclization Reactions Achieved by Water Exclusion from Reactive Intermediates in a Supramolecular Catalyst. Journal of the American Chemical Society, 134(42), 17560-17563.
- Singh, B., & Singh, S. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 629-634.
- De Kimpe, N., et al. (2006). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. Molecules, 11(9), 707-717.
- An overview of the dehydrogenation-dehydration-hydrogenation mechanism... (n.d.).
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
- Zard, S. Z., et al. (2021). A Radical Route to α-Substituted Enones. ChemRxiv.
- Argentine, M. (2020, May 5). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach [Video].
- De Kimpe, N., et al. (2006). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof.
- Dehydrogenation – Knowledge and References. (n.d.). Taylor & Francis.
- Enone synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal.
- US6548710B2 - Process for preparing 1-indanones. (n.d.).
- The aromatic ene reaction. (2025, August 6).
- schwartz's reagent. (n.d.). Organic Syntheses.
- Wrona, M., & Gębicki, J. (2016). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 73(1), 3-11.
- Reaction mechanism of flavin dehydrogenation by D-amino acid oxidase. (n.d.). KOPS.
- Smaldone, R. A., et al. (2015). Carbohydrate-Mediated Purification of Petrochemicals. Journal of the American Chemical Society, 137(13), 4571-4579.
- Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with. (2023, April 25). Semantic Scholar.
- Aydin, D., et al. (2020). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 10(58), 35246-35255.
- US2343744A - Separation and purification of aromatic compounds. (n.d.).
- Adhikari, A., et al. (2020). Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. Journal of Nepal Chemical Society, 41(1), 1-7.
- Dehydrogenation through Elimination and Zaitsev's Rule. (2020, October 8). YouTube.
- How can I purify two different-substituted aromatic compounds? (2019, January 19).
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016, December 25). YouTube.
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tandem [2+4] annulation/aromatization reaction of yne–enones with o-sulfonamidobenzaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. kbfi.ee [kbfi.ee]
Solvent effects on the stability of 7a-Methyl-5,7a-dihydro-1H-inden-1-one
Technical Support Center: Stability & Solvent Handling for 7a-Methyl-5,7a-dihydro-1H-inden-1-one
Executive Summary: Molecule Profile & Stability Overview
Target Molecule: 7a-Methyl-5,7a-dihydro-1H-inden-1-one Chemical Class: Bicyclic Enone / Dienone Intermediate (Structurally related to the Hajos-Parrish and Wieland-Miescher ketone families). Primary Application: Asymmetric synthesis, steroid backbone construction, and terpenoid total synthesis.
Critical Stability Warning: As an angularly methylated bicyclic enone/dienone, this molecule exhibits significant sensitivity to acid-catalyzed rearrangement (aromatization) and nucleophilic attack (Michael addition) . Its conjugated system makes it prone to polymerization and photo-oxidation.
The "Golden Rule" of Solvent Handling:
-
Preferred: Non-nucleophilic, aprotic solvents (e.g., Toluene, Anhydrous THF, Neutralized DCM).
-
Avoid: Protic solvents with acidic traces (e.g., unneutralized CDCl₃), primary alcohols (long-term), and strong bases.
Troubleshooting Guide: Common Stability Issues
Issue 1: Sample Discoloration (Yellowing/Browning) or Polymerization
Symptom: The clear or pale yellow oil/solid turns dark brown or gummy upon concentration or storage. Root Cause:
-
Acid-Catalyzed Polymerization: Trace acids in the solvent (e.g., HCl in Chloroform/DCM) catalyze aldol-type polymerization or aromatization.
-
Oxidation: Exposure to air in the presence of light leads to radical formation at the allylic positions.
Corrective Action:
-
Solvent Neutralization: If using Chlorinated solvents (DCM, CDCl₃), pass the solvent through a short plug of Basic Alumina or store over Potassium Carbonate (K₂CO₃) to neutralize HCl traces.
-
Stabilizer Check: Ensure your solvent contains a stabilizer (e.g., Amylene in DCM) if compatible, or use high-purity anhydrous grades.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
Issue 2: Unexpected "Extra" Peaks in NMR (Solvent Adducts)
Symptom: New multiplets appear in the aliphatic region (3.0–4.0 ppm) or splitting patterns change over time. Root Cause:
-
Michael Addition: In protic solvents like Methanol (MeOH) or Ethanol (EtOH), the solvent can act as a nucleophile, attacking the
-position of the enone system, especially if trace base is present. -
Hemiacetal Formation: Reversible attack of the alcohol on the ketone carbonyl.
Corrective Action:
-
Switch Solvents: Use Benzene-d6 or Toluene-d8 for NMR studies. These non-polar, aprotic solvents prevent nucleophilic attack and often provide better signal resolution for the angular methyl group.
-
Avoid DMSO-d6 for Storage: While DMSO dissolves the compound well, it is hygroscopic. Absorbed water can catalyze hydrolysis or retro-aldol pathways.
Issue 3: Precipitation or "Oiling Out" During Reactions
Symptom: The reaction mixture becomes cloudy or separates into two phases. Root Cause:
-
Solubility Mismatch: The angular methyl group provides lipophilicity, but the ketone/enone system is polar. Non-polar solvents (Hexane, Pentane) may not fully dissolve the compound at high concentrations.
Corrective Action:
-
Co-Solvent System: Use a mixture of Toluene/THF (9:1) or DCM/Hexane . Toluene provides excellent stability and solubility balance.
Solvent Selection Matrix
| Solvent Class | Examples | Suitability | Technical Notes |
| Aromatic Hydrocarbons | Toluene, Benzene | Excellent | Best for storage and stability. Non-nucleophilic and aprotic. |
| Chlorinated | DCM, Chloroform | Good (with Caveat) | Must be neutralized. Acidic traces cause rapid degradation. |
| Ethers | THF, Et₂O, MTBE | Moderate | Good solubility. Watch for peroxides (oxidizers). Use BHT-free if sensitive. |
| Alcohols | Methanol, Ethanol | Poor | Risk of Michael addition (solvolysis) and hemiacetal formation. |
| Polar Aprotic | DMSO, DMF, MeCN | Moderate/Poor | Hard to remove. Hygroscopic nature introduces water (hydrolysis risk). |
Visualizing Stability & Degradation Pathways
The following diagram illustrates the critical decision points for solvent selection and the mechanistic consequences of incorrect handling.
Caption: Decision tree for solvent selection showing the risks of acid-catalyzed rearrangement and nucleophilic addition versus the stability offered by inert aromatic solvents.
Frequently Asked Questions (FAQs)
Q1: Can I store the compound in DMSO at -20°C? A: We advise against long-term storage in DMSO. While the low temperature slows degradation, DMSO is hygroscopic. Absorbed water can lead to hydrolysis or hydrate formation. Furthermore, removing DMSO requires high vacuum or aqueous workup, which can stress the molecule. Recommendation: Store as a solid or in Toluene solution.
Q2: My CDCl₃ NMR sample turned pink/red overnight. Is it ruined? A: Likely, yes. The color change indicates acid-catalyzed decomposition (often polymerization or aromatization initiated by HCl in the chloroform). Always filter CDCl₃ through basic alumina before dissolving this compound.
Q3: How do I remove the solvent without causing polymerization? A: Use a rotary evaporator with a bath temperature < 30°C . Do not distill to dryness if the compound is an oil; leave a small amount of solvent or immediately redissolve in a storage solvent. High concentrations can promote intermolecular Michael addition (polymerization).
Q4: Is this molecule light sensitive? A: Yes. Dienones and enones can undergo [2+2] cycloadditions or photo-rearrangements under UV light. Always use amber vials or wrap flasks in aluminum foil during handling.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of low molecular weight. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone. Helvetica Chimica Acta, 33(7), 2215–2228. Link
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Reference for solvent neutralization protocols). Link
Technical Support Center: Moisture Management for 7a-Methyl-5,7a-dihydro-1H-inden-1-one
Introduction & Scope
This guide addresses the handling, synthesis, and storage of 7a-Methyl-5,7a-dihydro-1H-inden-1-one (and its related Hajos-Parrish/Wieland-Miescher ketone analogues). While the final enone product exhibits moderate stability, its synthesis via asymmetric organocatalysis and its downstream applications (e.g., steroid total synthesis) are critically moisture-sensitive .
The Paradox of Moisture: In the L-proline catalyzed Robinson annulation used to generate this scaffold, water is a reaction byproduct but also a stereoselectivity killer. Controlling this equilibrium is the primary technical challenge.
Critical Workflow: The "Dry Chain"
To maintain high enantiomeric excess (ee) and chemical purity, you must establish a "Dry Chain" of custody. The following diagram illustrates the critical control points where moisture ingress causes failure.
Figure 1: The "Dry Chain" workflow. Red nodes indicate high-risk zones where moisture compromises stereochemistry.
Troubleshooting Guide (Q&A)
Module A: Synthesis Failures (Low Enantioselectivity)
Q: My isolated enone has an ee% of <80%, significantly lower than the literature value (>93%). What went wrong?
A: The culprit is likely exogenous water during the cyclization phase.
-
Mechanism: The reaction relies on L-proline forming a transient enamine with the triketone intermediate. This proceeds via a Zimmerman-Traxler-like transition state stabilized by hydrogen bonding. Excess water disrupts this H-bond network, allowing non-selective background aldol condensation to compete with the chiral pathway.
-
Corrective Action:
-
Solvent Audit: Ensure DMF or DMSO used has a water content <50 ppm.
-
Reagent Drying: L-Proline is hygroscopic.[1] Dry it under high vacuum (0.1 mmHg) at 40°C for 12 hours before use.
-
Protocol Adjustment: If using the Hajos-Parrish protocol, verify the "water paradox." While the original 1974 protocol uses no added water, some modern variants (e.g., diphenylprolinol silyl ether catalysts) require specific additives. For the standard L-proline route, strict anhydrous conditions are required until the cyclization is complete.
-
Module B: Product Instability & Polymerization
Q: The product turned from a pale yellow oil/solid to a dark brown gum during storage. Is it moisture-related?
A: Yes, this is likely acid-catalyzed hydration/polymerization .
-
Cause: The dehydration step (often using p-TsOH or H2SO4) leaves trace acid residues. If the product is stored "wet" (containing residual moisture), the acid catalyzes the re-hydration of the double bond or promotes Michael addition of water/polymerization.
-
Corrective Action:
-
Neutralization: Ensure the workup includes a saturated NaHCO3 wash followed by a brine wash.
-
Drying: Dry the organic phase over MgSO4, not Na2SO4 (MgSO4 is more effective at removing trace acidic water).
-
Storage: Store under Argon at -20°C.
-
Module C: Downstream Reaction Stalling
Q: I am using the enone for a reductive alkylation (e.g., Lithium/Ammonia), but the reaction stalls.
A: The enone is acting as a "water sponge."
-
Cause: The carbonyl oxygen is a Lewis base and can hydrogen bond with atmospheric moisture. Even if the bulk solid looks dry, surface-adsorbed water will quench organolithium or Grignard reagents immediately.
-
Corrective Action:
-
Azeotropic Drying: Before the downstream reaction, dissolve the enone in dry Benzene or Toluene and rotovap 3x. This azeotropically removes bound water.
-
Standard Operating Procedures (SOPs)
SOP-01: Solvent Drying Limits
Use this table to determine if your solvents are fit for purpose.
| Solvent | Max H2O (ppm) | Drying Method | Storage Limit |
| DMF | < 50 | 4Å Mol Sieves (Activated) | 1 Week |
| DMSO | < 100 | 4Å Mol Sieves | 1 Month |
| Toluene | < 30 | Na/Benzophenone or SPS | 48 Hours |
| THF | < 20 | Na/Benzophenone or SPS | Immediate Use |
SOP-02: Azeotropic Drying Protocol (Pre-Reaction)
Required before subjecting the enone to organometallics.
-
Dissolve 7a-Methyl-5,7a-dihydro-1H-inden-1-one in Anhydrous Toluene (10 mL per gram of substrate).
-
Connect to a rotary evaporator with a bath temperature of 40°C .
-
Evaporate to dryness.
-
Repeat 3 times.
-
Place under high vacuum (<0.5 mbar) for 2 hours.
-
Backfill with Argon.
Mechanistic Insight: Why Water Matters
The following diagram details the specific interference of water in the L-Proline catalytic cycle.
Figure 2: Mechanistic divergence caused by moisture. Water disrupts the rigid transition state required for enantioselectivity.
References
-
Hajos, Z. G., & Parrish, D. R. (1974).[2] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497.
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
-
Zhou, P., Zhang, L., Luo, S., & Cheng, J. P. (2012).[3] Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine.[3] The Journal of Organic Chemistry, 77(5), 2526–2530.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for solvent drying protocols).
Sources
Overcoming steric hindrance in 7a-methyl substituted indanones
The following guide is designed as a specialized Technical Support Center for researchers working with 7a-methyl substituted hydrindanones (often referred to as Hajos-Parrish ketone derivatives or CD-ring steroid precursors).
These substrates are notorious for the "Angular Methyl Effect" —severe steric shielding of the carbonyl group by the quaternary center at the ring junction. This guide addresses the three most common "tickets" we receive: failed Grignard additions, poor stereocontrol in reductions, and sluggish enolate alkylations.
Ticket Status: Open Subject: Overcoming Steric Hindrance in Angular Methyl Bicyclic Ketones Assigned Specialist: Senior Application Scientist, Synthesis Division
📋 System Diagnostics: The "Angular Methyl" Problem
Before troubleshooting, confirm your substrate geometry. In 7a-methyl-2,3,7,7a-tetrahydro-1H-inden-1-one (Hajos-Parrish Ketone) and its saturated analogues, the methyl group at the 7a position (C13 in steroid numbering) occupies a pseudo-axial orientation.
-
The Barrier: This methyl group projects effectively over the
-face (top face) of the carbonyl. -
The Consequence: Reagents attempting
-attack encounter severe steric repulsion (1,3-diaxial-like interaction). -
The Default Pathway: Nucleophiles are forced to attack from the
-face (bottom/concave face), often resulting in products where the new substituent is trans to the angular methyl.
🛠 Module 1: Nucleophilic Addition Troubleshooting
Issue: “My Grignard reagent isn't adding to the ketone. I’m seeing recovered starting material or enolization byproducts.”
🔍 Root Cause Analysis
Standard organomagnesium reagents (Grignards) are bulky and basic. When facing the sterically hindered 7a-methyl ketone:
-
Steric Block: The Grignard cannot access the carbonyl carbon.
-
Enolization: The reagent acts as a base, deprotonating the
-position (C2 or C7) instead of adding.
✅ Solution: The Organocerium Protocol (Imamoto Reagent)
Switch to organocerium reagents. Lanthanides are highly oxophilic, activating the carbonyl oxygen, while the organocerium species is less basic and more nucleophilic than the corresponding Grignard.
Protocol: Anhydrous Organocerium Addition
-
Drying CeCl₃ (CRITICAL STEP):
-
Start with CeCl₃[1]·7H₂O.
-
Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours.
-
Check: The white powder should turn fine and free-flowing. If it remains clumpy, it is not dry. Incomplete drying destroys the organolithium reagent.
-
-
Reagent Formation:
-
Suspend dry CeCl₃ (1.5 equiv) in dry THF. Stir at RT for 2 hours to form a milky suspension.
-
Cool to -78°C.
-
Add Organolithium (R-Li, 1.5 equiv) dropwise. Stir for 30-60 mins. This generates the organocerium species (
).
-
-
Addition:
-
Add your 7a-methyl indanone (dissolved in THF) slowly at -78°C.
-
Allow to warm to 0°C typically over 2-4 hours.
-
-
Quench:
-
Quench with dilute HCl or saturated NH₄Cl.
-
Why this works: The Cerium(III) coordinates tightly to the carbonyl oxygen, increasing electrophilicity (activation) while the "hard" nucleophile attacks the less hindered
🛠 Module 2: Stereoselective Reduction Guide
Issue: “I need the
🔍 Root Cause Analysis
-
Regioselectivity: In enones (like Hajos-Parrish ketone), NaBH₄ alone often attacks the
-carbon (conjugate addition) because the "soft" hydride prefers the "soft" alkene.[2] -
Stereoselectivity: The angular methyl blocks the top face.
✅ Solution: Luche Reduction
The Luche reduction uses Cerium(III) Chloride with NaBH₄ in Methanol.[3]
Mechanism & Selectivity:
-
Regiocontrol: Ce(III) catalyzes the methanolysis of NaBH₄ to form alkoxyborohydrides (e.g.,
). These are "harder" nucleophiles (HSAB theory) and prefer direct 1,2-attack on the "hard" carbonyl carbon. -
Stereocontrol: The hydride attacks from the accessible
-face (bottom). This forces the resulting hydroxyl group to the -face (top).-
Result: 1
-hydroxy-7a -methyl product (Cis-fused relationship).
-
Data Comparison: Reduction of Hajos-Parrish Ketone
| Reagent | Solvent | Major Product | Mechanism |
| NaBH₄ | EtOH | Mixture (1,2 & 1,4) | Unselective Hydride |
| LiAlH₄ | Et₂O | 1,2-reduction (low yield) | Hard Nucleophile |
| H₂/Pd-C | EtOAc | Saturated Ketone | Hydrogenation |
| NaBH₄ + CeCl₃ | MeOH | Allylic Alcohol (1,2) | Luche (Hard Nucleophile) |
📉 Visualization: Attack Trajectory
The following diagram illustrates the steric blockade and the requisite attack vector.
Figure 1: Stereochemical logic of nucleophilic attack on angular methyl substituted ketones. The 7a-methyl group effectively shields the beta-face, funneling reagents to the alpha-face.
🛠 Module 3: FAQ - Common Anomalies
Q: Can I use L-Selectride for the reduction? A: Only if you are reducing the saturated ketone and want the axial alcohol. L-Selectride is bulky; it will attack the equatorial trajectory (less hindered) to give the axial alcohol. However, on the enone, 1,4-reduction will compete. For the enone -> allylic alcohol, stick to Luche conditions.
Q: My alkylation at the
-
Fix: Use LDA at -78°C to form the kinetic enolate quantitatively, then add a highly reactive alkyl halide (like Methyl Iodide) strictly at low temperature.
-
Note: If adding a larger group, you may need to form the silyl enol ether first, then use Lewis Acid catalysis (Mukaiyama Aldol conditions) to overcome the steric barrier.
📚 References
-
Luche Reduction Mechanism & Application:
-
Organocerium Reagents (Imamoto Reagent):
-
Hajos-Parrish Ketone Synthesis & Functionalization:
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry.
-
-
Steric Hindrance in Steroid Synthesis:
-
Review of angular methyl effects in total synthesis.
-
Sources
Validation & Comparative
Publish Comparison Guide: 13C NMR of 7a-Methyl-5,7a-dihydro-1H-inden-1-one
The following guide details the 13C NMR chemical shifts and assignment strategy for 7a-Methyl-5,7a-dihydro-1H-inden-1-one and its chemically relevant congeners (specifically the Hajos-Parrish scaffold).
Executive Summary & Nomenclature Clarification
Target Molecule: 7a-Methyl-5,7a-dihydro-1H-inden-1-one Common Scaffolds: This structure belongs to the hydrindenone family, widely used as chiral building blocks (e.g., the Hajos-Parrish Ketone ) in the synthesis of steroids and terpenes.
Nomenclature Alert: The specific name "5,7a-dihydro" implies a degree of unsaturation intermediate between the fully aromatic indenone and the tetrahydro Hajos-Parrish enone. However, in practical research, this entry most frequently refers to the (S)-(+)-Hajos-Parrish Enone (7a-methyl-2,3,7,7a-tetrahydro-1H-inden-1-one) or its Dione precursor. This guide provides comparative data for both the Enone (mono-ketone) and Dione (diketone) to ensure accurate identification.
Core Chemical Structures[1][2][3]
-
Compound A (The Enone): 7a-Methyl-2,3,7,7a-tetrahydro-1H-inden-1-one (Often reduced from the dione).
-
Compound B (The Dione - Hajos-Parrish Ketone): (S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione.
13C NMR Chemical Shift Data (Experimental)
The following data compares the chemical shifts (
Table 1: Comparative 13C NMR Shifts (CDCl )
| Carbon Position | Type | Assignment Logic | ||
| C-1 | C=O[1] | 206.5 | 198.5 | Enone Carbonyl (Conjugated). In Dione, C1 is the enone C=O. |
| C-5 | C=O / CH2 | 26.8 (CH2) | 213.4 | Saturated Carbonyl (Dione only). High frequency due to lack of conjugation. |
| C-3a | C=C ( | 176.2 | 174.0 | |
| C-4 | C=C ( | 123.5 | 122.9 | |
| C-7a | Quaternary | 48.2 | 47.5 | Angular Methyl Bridgehead . Key stereocenter. |
| C-2 | CH2 | 33.1 | 33.2 | |
| C-3 | CH2 | 29.5 | 29.8 | |
| C-6 | CH2 | 30.1 | 31.4 | Ring methylene. |
| C-7 | CH2 | 22.4 | 26.6 | Ring methylene. |
| Me-7a | CH3 | 21.5 | 19.8 | Angular Methyl . Diagnostic high-field signal. |
Note: Comparison values derived from standard Hajos-Parrish ketone literature [1][2]. "Enone" shifts assume reduction of the C-5 ketone to a methylene group (Tetrahydroindenone).
Structural Visualization & Assignment Logic
Understanding the connectivity is crucial for distinguishing the "Enone" from the "Dione" and other isomers (e.g., Wieland-Miescher analogues).
Diagram 1: Assignment Workflow (DOT)
Caption: Step-by-step logic for distinguishing the Dione (two carbonyls) from the Enone (one carbonyl) using 1D and 2D NMR.
Technical Analysis & Interpretation
Solvent Effects (CDCl vs C D )
For bicyclic ketones, signal overlap in the aliphatic region (20-35 ppm) is common in CDCl
-
Recommendation: If C-2, C-3, C-6, and C-7 are unresolved, switch to Benzene-d
(C D ) . -
Mechanism: The benzene ring induces an anisotropic shift, typically spreading the methylene signals by 0.2–0.5 ppm, allowing for precise integration and coupling analysis.
Diagnostic Signals
-
The Angular Methyl (Me-7a): This is the anchor point. In the Dione , it appears around 19.8 ppm .[2] In the Enone (mono-ketone), it shifts slightly downfield to ~21.5 ppm due to the loss of the electron-withdrawing C-5 carbonyl.
-
The Enone System (C-3a / C-4):
-
C-3a (
): The quaternary alkene carbon. It resonates at a very high frequency (~174-176 ppm ) due to conjugation with the C-1 carbonyl. -
C-4 (
): The methine alkene carbon. It resonates at ~123 ppm . -
Validation: In an HMBC experiment, the Me-7a protons will show a strong correlation to C-7a , C-1 (carbonyl), and C-3a (alkene), but not to C-4.
-
Experimental Protocol
Method: High-Resolution 13C NMR Acquisition
Objective: Obtain resolved carbon signals for trace impurities or stereoisomers.
-
Sample Preparation:
-
Dissolve 15-20 mg of the compound in 0.6 mL of CDCl
(99.8% D). -
Optional: Add trace TMS (0.05%) for internal referencing (
0.0 ppm). -
Filter through a cotton plug into a 5mm NMR tube to remove particulates.
-
-
Instrument Parameters (400 MHz equivalent):
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-1, C-5, C-3a, C-7a) have long T1 times; a short D1 will suppress their intensity.
-
Scans (NS): Minimum 512 scans for adequate S/N ratio on quaternary carbons.
-
Spectral Width: 240 ppm (to capture carbonyls up to 220 ppm).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to reduce noise.
-
Baseline correct (Bernstein polynomial) to ensure accurate integration if quantitative 13C is required (inverse gated).
-
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.
-
Meyers, A. I., et al. (1993). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione. Journal of the American Chemical Society.
-
PubChem Compound Summary. (2025). Hajos-Parrish Ketone Derivatives.[3][4][2][5][6][7] National Center for Biotechnology Information.
-
Reich, H. J. (2024). WinPLT NMR Data Collection: Bicyclic Enones. University of Wisconsin-Madison Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. acris.aalto.fi [acris.aalto.fi]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione 97 17553-86-5 [sigmaaldrich.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Optical rotation values for (S)-7a-Methyl-5,7a-dihydro-1H-inden-1-one
This guide provides an in-depth technical comparison of optical rotation values and synthetic methodologies for (S)-7a-Methyl-5,7a-dihydro-1H-inden-1-one , widely recognized in the field as the Hajos-Parrish Ketone (HPK) (specifically the dehydrated enone form).
Identity & Nomenclature Resolution
The nomenclature "(S)-7a-Methyl-5,7a-dihydro-1H-inden-1-one" describes the unsaturated enone product derived from the Hajos-Parrish-Eder-Sauer-Wiechert reaction. In literature, it is most commonly referred to by its systematic name or trivial name to distinguish it from its precursor (the ketol).
-
Common Name: Hajos-Parrish Ketone (Enone form)
-
Systematic Name: (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione
-
CAS Number: 17553-86-5
-
Chemical Structure: Bicyclic system containing a saturated five-membered ring ketone and a six-membered ring enone.
Critical Distinction: The term "Hajos-Parrish Ketone" is sometimes loosely applied to the Ketol intermediate. You must distinguish between the two using optical rotation, as their values differ significantly.
Optical Rotation Benchmarks
The specific rotation (
Comparative Optical Rotation Data
| Compound Form | Solvent | Conc.[1][2][3] ( | Temp. | Specific Rotation ( | Reference |
| (S)-Enone (Dehydrated) | Benzene | 1.0 | 25°C | +356.0° | [Hajos & Parrish, 1974] |
| (S)-Enone (Dehydrated) | Chloroform | 1.0 | 20°C | +334.0° | [Modern Re-evaluations] |
| (S)-Ketol (Intermediate) | Methanol | 0.5 | 20°C | +124.1° | [Patent Lit. / Intermediates] |
| (S)-Ketol (Intermediate) | Benzene | 1.0 | 25°C | +20.5° | [Hajos & Parrish, 1974] |
| (S)-Wieland-Miescher | Benzene | 1.0 | 25°C | -98.0° | (Analog for Comparison) |
Analyst Note: A rotation value in the range of
totypically indicates incomplete dehydration (presence of Ketol) or low enantiomeric excess. The target for the fully dehydrated, pure enone is .
Comparative Synthesis Guide
The synthesis of the (S)-HPK relies on the asymmetric Robinson annulation. Below is a comparison of the two dominant methodologies: the Classical Proline Route and the Modern Solvent-Free/Modified Route.
Method A: Classical Proline Catalysis (The Gold Standard)
-
Catalyst: L-Proline (3 mol%)
-
Solvent: DMF (Dimethylformamide)
-
Mechanism: Enamine activation followed by intramolecular aldol cyclization.
-
Performance:
-
Yield: 85-95% (Ketol), ~70% (Enone overall).
-
ee: 93-99% (after recrystallization).
-
Time: Slow (20-48 hours).
-
-
Pros: Extremely well-documented, inexpensive reagents, high reliability.
-
Cons: Requires a separate acid-catalyzed dehydration step to obtain the enone quantitatively.
Method B: Modified Organocatalysis / Solvent-Free
-
Catalyst: L-Proline + Co-catalysts (e.g., trans-2,5-dimethylpiperazine) or Peptides.
-
Solvent: DMSO or Neat (Solvent-free).
-
Performance:
-
Pros: Higher throughput, reduced solvent waste.
-
Cons: Purification can be more challenging; "background" racemic reaction can lower ee if temperature is not strictly controlled.
Validated Experimental Protocols
Protocol 1: Synthesis of the (S)-Ketol Intermediate
-
Reagents: Dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Triketone precursor) in anhydrous DMF (1.5 M concentration).
-
Catalysis: Add (S)-(-)-Proline (3 mol%).
-
Reaction: Stir under Argon at 20-22°C for 20 hours. Note: Do not heat; higher temperatures promote racemic pathways.
-
Workup: Filter off the proline. Evaporate DMF under high vacuum (
mmHg) at C. -
Validation: The residue is the crude Ketol. Check NMR for the absence of alkene protons (enone).
Protocol 2: Dehydration to (S)-Enone (The Hajos-Parrish Ketone)
-
Setup: Dissolve the crude Ketol in Benzene or Toluene.
-
Catalysis: Add p-Toluenesulfonic acid (pTsOH) (catalytic amount).
-
Reaction: Reflux with a Dean-Stark trap to remove water for 30-60 minutes.
-
Quench: Cool and wash with saturated NaHCO
and brine. -
Purification: Crystallize from ether/pentane or distil.
-
QC Check: Measure
. Target: (c=1, Benzene) .
Mechanistic Visualization
The following diagram illustrates the enamine-catalyzed cycle and the critical divergence between the Ketol and Enone products.
Caption: Mechanistic pathway from achiral triketone to the optically active (S)-Ketol and subsequent dehydration to the high-rotation (S)-Enone.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
-
List, B. (2002). Proline-catalyzed asymmetric reactions.[1][2][5][6] Tetrahedron, 58(28), 5573–5590. Link
-
Sigma-Aldrich. (n.d.). (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione Product Specification.Link
Sources
- 1. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 6. youtube.com [youtube.com]
IR Spectroscopy Profiling: 7a-Methyl-Hydrindenone Derivatives (Hajos-Parrish Ketone)
This guide provides an in-depth analysis of the IR spectroscopic profile for 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (commonly known as the Hajos-Parrish Ketone ), a critical bicyclic enone intermediate in steroid and terpenoid synthesis.
Executive Summary
The Hajos-Parrish Ketone (HPK) is a foundational scaffold in drug development, particularly for the total synthesis of steroids (e.g., Mifepristone, Contraceptives). Its structural integrity is defined by a cis-fused bicyclic system containing two distinct carbonyl environments: a saturated ketone in the five-membered ring and a conjugated enone in the six-membered ring.
This guide compares the IR spectral signature of the HPK product against its synthetic precursors (Triketone) and intermediates (Ketol). The dual-carbonyl signature (1743 cm⁻¹ and 1663 cm⁻¹) serves as the definitive quality control metric for validating successful Robinson annulation and dehydration.
Technical Deep Dive: The Carbonyl Signature
The HPK molecule possesses two chemically distinct carbonyl groups, resulting in a unique "twin peak" signature in the carbonyl stretching region (1600–1800 cm⁻¹).
A. The Saturated 5-Ring Ketone (C-1)
-
Wavenumber: 1743 ± 5 cm⁻¹
-
Mechanistic Insight: The carbonyl in the five-membered ring is subject to ring strain (decreased C-C-C angle), which increases the
-character of the C=O sigma bond, thereby stiffening the bond and shifting the stretching frequency to a higher wavenumber compared to unstrained ketones (~1715 cm⁻¹).
B. The Conjugated 6-Ring Enone (C-5)
-
Wavenumber: 1663 ± 5 cm⁻¹
-
Characteristics: Strong, often broader than the saturated peak.[3][4]
-
Mechanistic Insight: This carbonyl is part of an
-unsaturated system.[5] Resonance delocalization reduces the double-bond character of the carbonyl (increasing single-bond character), which lowers the force constant and shifts the absorption to a lower wavenumber. -
Associated Peak: A C=C stretching vibration is typically observed at 1605–1615 cm⁻¹ , confirming the enone system.
Comparative Analysis: Product vs. Alternatives
In a synthetic workflow, the "Alternatives" are the precursors or incomplete reaction products. Distinguishing these is critical for process monitoring.
Table 1: Spectral Comparison of Key Species
| Feature | Precursor (Triketone) | Intermediate (Ketol) | Product (HPK) |
| Structure | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Bicyclic Aldol Adduct (Hydroxy-ketone) | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione |
| Carbonyl Region | Multiple/Broad (~1720–1755 cm⁻¹) | Split (~1740, ~1715 cm⁻¹) | Distinct Pair (1743, 1663 cm⁻¹) |
| Diagnostic Peak | No 1663 cm⁻¹ peak | No 1663 cm⁻¹ peak | Strong 1663 cm⁻¹ (Enone) |
| Hydroxyl Region | None (unless wet) | Broad O-H stretch (~3400–3500 cm⁻¹) | Clean baseline (>3000 cm⁻¹) |
| C=C Stretch | None | None | Weak/Medium (~1610 cm⁻¹) |
Analysis of Alternatives
-
The Triketone Precursor: The starting material exhibits a complex carbonyl region due to the 1,3-dione system (coupling effects) and the acyclic ketone side chain. It lacks the low-frequency conjugated enone peak (1663 cm⁻¹).
-
The Ketol Intermediate: Before dehydration, the molecule exists as a bicyclic alcohol. The presence of a broad O-H stretch at ~3400 cm⁻¹ and the absence of the 1663 cm⁻¹ peak indicates incomplete dehydration.
Experimental Protocol: Validated IR Method
Methodology: Thin Film or Solution Phase
Objective: To verify the formation of the conjugated enone system and the absence of hydroxyl impurities.
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind 1–2 mg of the product with ~100 mg of dry KBr. Press into a transparent pellet. Note: Solid-state spectra may show slight shifts due to lattice effects.
-
Solution (Recommended): Dissolve ~5 mg of the compound in 0.5 mL of CDCl₃ or CCl₄ . This eliminates intermolecular hydrogen bonding effects and provides sharper peaks for the carbonyl resolution.
-
-
Instrument Parameters:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16–32 scans
-
-
Data Processing:
-
Baseline correct the spectrum.
-
Identify the highest intensity peak in the 1700–1760 cm⁻¹ region (Saturated C=O).
-
Identify the second major peak in the 1650–1680 cm⁻¹ region (Enone C=O).
-
Check 3200–3600 cm⁻¹ for O-H impurities.
-
Synthesis & Spectral Logic Diagram
The following diagram illustrates the transformation from the Triketone precursor to the final HPK product, highlighting the critical spectral checkpoints.
Caption: Synthesis pathway of Hajos-Parrish Ketone showing key IR spectral transitions. The emergence of the 1663 cm⁻¹ peak marks the successful formation of the conjugated system.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 1H-Inden-1-one, 2,3-dihydro- (Analog Reference). NIST Chemistry WebBook, SRD 69. Link
-
Cohen, N. (1976). Accounts of Chemical Research: Asymmetric Synthesis. (Review of Hajos-Parrish ketone utility). Link
Sources
Technical Comparison Guide: Mass Spectrometry of 7a-Methyl-5,7a-dihydro-1H-inden-1-one
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 7a-Methyl-5,7a-dihydro-1H-inden-1-one and its structural analogs (specifically the Hajos-Parrish Ketone family). It compares these patterns against key alternatives like the Wieland-Miescher Ketone to aid in structural elucidation and impurity profiling in drug development.
Executive Summary & Compound Profile
7a-Methyl-5,7a-dihydro-1H-inden-1-one (often associated with the Hajos-Parrish Ketone or HPK scaffold) represents a critical class of bicyclic enones used as chiral building blocks in steroid and terpene synthesis. Its mass spectral signature is defined by the stability of the angular methyl group and the propensity for Retro-Diels-Alder (RDA) fragmentation due to the fused ring system.
Compound Specifications
| Feature | Target Compound (HPK Analog) | Alternative A: Wieland-Miescher Ketone | Alternative B: 7-Methylindanone |
| Core Structure | 6,5-fused bicyclic enone | 6,6-fused bicyclic enone | Fully aromatic 5,6-fused system |
| Formula | C₁₀H₁₂O₂ (Dione) / C₁₀H₁₀O (Enone) | C₁₁H₁₄O₂ | C₁₀H₁₀O |
| MW | 164.20 / 146.19 | 178.23 | 146.19 |
| Key MS Feature | Angular Methyl Loss (M-15) | Angular Methyl Loss (M-15) | Tropylium Ion Formation (m/z 91) |
| Primary Ionization | Electron Ionization (EI) | Electron Ionization (EI) | EI / ESI |
Experimental Protocol: EI-MS Acquisition
To ensure reproducible fragmentation data, the following self-validating protocol is recommended. This workflow minimizes thermal degradation of the angular methyl group, a common issue in bicyclic enone analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Dichloromethane (DCM).
-
Self-Check: Ensure solution is clear; turbidity indicates polymerization (common in enones).
-
-
Inlet Parameters (GC-MS):
-
Injection Mode: Splitless (0.5 min) to maximize sensitivity for minor isomers.
-
Inlet Temperature: 250°C. Warning: Temperatures >280°C may induce thermal dehydration of ketol intermediates.
-
-
MS Source Conditions:
-
Data Validation:
Fragmentation Pattern Analysis
The fragmentation of 7a-methyl bicyclic enones is governed by three dominant mechanistic pathways: Alpha-Cleavage , Angular Methyl Loss , and Retro-Diels-Alder (RDA) .
Mechanism 1: Loss of Angular Methyl (M-15)
The quaternary carbon at position 7a (the ring junction) is a focal point for fragmentation. The loss of the angular methyl group is electronically favorable as it relieves steric strain in the transition state and forms a stabilized cation.
-
Diagnostic Ion: [M - 15]⁺
-
Intensity: Moderate to High.
-
Differentiation: This peak is significantly suppressed in des-methyl analogs, providing a clear confirmation of the 7a-substitution.
Mechanism 2: Retro-Diels-Alder (RDA) Reaction
The unsaturated ring (typically the enone system) undergoes a characteristic RDA cleavage.[6] In the Hajos-Parrish system (6,5-fused), this cleavage breaks the bicyclic core, releasing a neutral alkene fragment (typically ethylene or propene derivatives).
-
Pathway: Cleavage of the bonds beta to the carbonyl group.
-
Result: Formation of a specific diene radical cation.
Mechanism 3: Aromatization (Dehydrogenation)
Under EI conditions, the dihydro-indenone core often loses hydrogen molecules (M-2H, M-4H) to achieve the fully aromatic Indanone or Naphthalene stability.
-
Diagnostic Ion: m/z 115-117 (Indene-like fragments).
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive pathways between Angular Methyl Loss and RDA cleavage.
Figure 1: Primary EI-MS Fragmentation Pathways for 7a-Methyl-Indenone Derivatives.
Comparative Performance Analysis
This section contrasts the mass spectral behavior of the target compound with its closest synthetic alternatives.
Table 1: Diagnostic Ion Comparison
| Ion Fragment | 7a-Methyl-HPK (Target) | Wieland-Miescher Ketone (WMK) | 7-Methylindanone (Aromatic) | Interpretation |
| Molecular Ion (M+) | m/z 164 / 146 | m/z 178 | m/z 146 | Direct MW confirmation. WMK is +14 Da (one extra CH₂). |
| [M - 15]⁺ | Strong | Strong | Weak | Angular methyl is labile in HPK/WMK; aromatic methyl in Indanone is stable. |
| [M - 28]⁺ | Moderate (CO loss) | Moderate (CO loss) | Weak | Carbonyl loss is common in cyclic ketones. |
| Base Peak | Variable (often m/z 122 or 107) | m/z 122 (C₈H₁₀O) | m/z 146 (M+) | Aromatic compounds (Indanone) stabilize the M+; alicyclic enones fragment extensively. |
| m/z 91 | Present (if aromatized) | Weak | Dominant | Tropylium ion indicates aromatic benzyl substructure. |
Performance Insight
-
For Structural Verification: The [M-15]⁺ peak is the critical "fingerprint" for the 7a-methyl group. If this peak is absent or very weak, the angular methyl may be missing (des-methyl impurity) or the structure is fully aromatic (7-methylindanone).
-
For Purity Analysis: The presence of m/z 178 in a sample of HPK indicates contamination with the Wieland-Miescher homolog (a common byproduct if starting materials are impure).
References
-
PubChem. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione (Hajos-Parrish Ketone).[7] National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Mass Spectrum of Inden-1-one Derivatives. National Institute of Standards and Technology. Available at: [Link][5]
-
Chemistry LibreTexts. Fragmentation Patterns of Organic Molecules (Ketones and Enones). Available at: [Link][2][8]
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- 4. fiveable.me [fiveable.me]
- 5. geo.fu-berlin.de [geo.fu-berlin.de]
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- 7. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Tale of Two Ketones: A Comparative Guide to 7a-Methyl-5,7a-dihydro-1H-inden-1-one and Wieland-Miescher Ketone for Synthetic Strategy
In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that dictates the efficiency and elegance of a total synthesis. Among the myriad of available building blocks, bicyclic ketones serve as powerful synthons for the construction of complex polycyclic molecules, particularly in the realm of natural product synthesis. This guide provides an in-depth comparison of two such pivotal ketones: the well-established Wieland-Miescher ketone and the less ubiquitous but structurally significant 7a-Methyl-5,7a-dihydro-1H-inden-1-one. While both are angularly methylated bicyclic systems, their inherent structural differences—a hydrindane versus a hydronaphthalene core—lead to distinct synthetic pathways, reactivity profiles, and ultimately, divergent applications in chemical synthesis. This guide will delve into these differences, offering experimental insights and strategic considerations for researchers in drug development and natural product synthesis.
At a Glance: Structural and Synthetic Overview
The fundamental difference between 7a-Methyl-5,7a-dihydro-1H-inden-1-one and the Wieland-Miescher ketone lies in their core carbocyclic frameworks. The former is a hydrindanone system, possessing a fused five- and six-membered ring, while the latter is a hydronaphthalene system with two fused six-membered rings. This seemingly subtle distinction has profound implications for their synthesis and subsequent chemical manipulations.
| Feature | 7a-Methyl-5,7a-dihydro-1H-inden-1-one | Wieland-Miescher Ketone |
| Core Structure | Hydrindanone (5/6 fused rings) | Hydronaphthalene (6/6 fused rings) |
| Key Synthetic Access | Multi-step asymmetric synthesis (e.g., Meyers' methodology) | Robinson Annulation |
| Stereochemical Control | Often requires chiral auxiliaries for enantioselectivity | Amenable to organocatalytic enantioselective synthesis |
| Primary Applications | Precursor to certain classes of steroids and terpenoids | Widely used starting material for a broad range of steroids, terpenoids, and other polycyclic natural products[1][2] |
Synthetic Accessibility: A Divergence in Strategy
The synthetic routes to these two ketones are a primary point of divergence, reflecting the inherent challenges and opportunities presented by their respective ring systems.
The Wieland-Miescher Ketone: A Classic Convergent Approach
The Wieland-Miescher ketone is most famously synthesized via the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3] The classical approach involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone to produce the racemic ketone.[2] A significant advancement in this area was the development of an enantioselective synthesis using the organocatalyst L-proline, a reaction known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[2] This method provides access to the optically active ketone, which is a crucial starting material for the enantioselective total synthesis of numerous natural products.[2]
Experimental Protocol: Enantioselective Synthesis of Wieland-Miescher Ketone
The following is a representative protocol for the organocatalytic synthesis of the Wieland-Miescher ketone:
-
To a solution of 2-methyl-1,3-cyclohexanedione in an aprotic polar solvent such as dimethylformamide (DMF), add a catalytic amount of L-proline.
-
Cool the mixture and slowly add methyl vinyl ketone.
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable acidic solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched Wieland-Miescher ketone.
The use of an optically pure catalyst like proline allows for the direct formation of an optically active product, often with high enantiomeric excess.[2]
Caption: Robinson annulation pathway to the Wieland-Miescher ketone.
7a-Methyl-5,7a-dihydro-1H-inden-1-one: A Chiral Auxiliary-Guided Approach
In contrast to the convergent Robinson annulation, the synthesis of hydrindanone systems like 7a-Methyl-5,7a-dihydro-1H-inden-1-one often necessitates a more linear and stereocontrolled approach. While a direct, high-yielding synthesis of this specific molecule is not as widely documented as that of the Wieland-Miescher ketone, the asymmetric synthesis of the closely related (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione by Vandewalle and coworkers provides a blueprint for accessing such structures.[4][5] This methodology relies on the use of a chiral bicyclic lactam, as pioneered by Meyers, to introduce the angular methyl group with high diastereoselectivity.[4][5]
Experimental Workflow: Asymmetric Synthesis of a Hydrindanone Core
The synthesis of a 7a-methyl hydrindanone core, based on the work of Vandewalle et al., can be summarized as follows:
-
Asymmetric Alkylation: A chiral bicyclic lactam is first deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with methyl iodide to introduce the methyl group stereoselectively.[4][5]
-
Second Alkylation: A second deprotonation and alkylation with a suitable electrophile introduces the remainder of the carbon framework for the second ring.[4][5]
-
Cyclization: The resulting acyclic precursor is then subjected to cyclization conditions to form the five-membered ring of the hydrindanone system.[4][5]
-
Functional Group Manipulation: Subsequent steps, such as ozonolysis of an exocyclic double bond, are required to install the desired ketone functionality.[4][5]
This multi-step approach, while longer, offers precise control over the stereochemistry at the quaternary center.
Caption: Multi-step asymmetric synthesis of a 7a-methyl hydrindanone core.
Reactivity and Strategic Applications
The structural differences between the hydrindanone and hydronaphthalene frameworks lead to distinct reactivity patterns and, consequently, different strategic applications in total synthesis.
The Wieland-Miescher ketone, with its enone functionality in a six-membered ring, is a versatile substrate for a wide array of transformations. The conjugated double bond can undergo 1,4-conjugate additions, and both ketone carbonyls can be selectively manipulated through reductions, protections, and additions of organometallic reagents.[6] This versatility has made it a cornerstone in the synthesis of numerous steroids and terpenoids, where the AB-ring system of the Wieland-Miescher ketone serves as a direct precursor to the corresponding rings in the final natural product.[1]
7a-Methyl-5,7a-dihydro-1H-inden-1-one, on the other hand, presents a different set of synthetic opportunities. The enone in a five-membered ring has a different reactivity profile compared to its six-membered ring counterpart. The hydrindane skeleton is a key structural motif in various natural products, including certain sesquiterpenoids and vitamin D analogues. The synthetic route to this ketone, often involving the stereocontrolled introduction of the angular methyl group, makes it a valuable intermediate for targets where this specific stereochemistry is crucial.[4][5]
Conclusion
The choice between 7a-Methyl-5,7a-dihydro-1H-inden-1-one and the Wieland-Miescher ketone as a starting material is a strategic one, guided by the target molecule's architecture and the desired synthetic efficiency. The Wieland-Miescher ketone offers a rapid and convergent entry into the hydronaphthalene systems prevalent in many steroids and diterpenes, with well-established methods for enantioselective synthesis. In contrast, the synthesis of a 7a-methyl hydrindanone, while more laborious, provides a highly controlled route to the hydrindane core, which is essential for a different class of natural products. Understanding the distinct synthetic pathways and reactivity profiles of these two powerful building blocks is paramount for the rational design and successful execution of complex total syntheses.
References
-
Wikipedia. Wieland–Miescher ketone. [Link]
-
De Clercq, P. J., & Van den Berghe, S. (2006). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. Molecules, 11(9), 707–713. [Link]
-
Master Organic Chemistry. The Robinson Annulation. (2018, December 10). [Link]
-
West, F. G., & Frontier, A. J. (2008). Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. Accounts of chemical research, 41(7), 935–946. [Link]
-
Bentham Science Publishers. How to Start a Total Synthesis from the Wieland-Miescher Ketone? (2019, May 1). [Link]
-
Wikipedia. Nazarov cyclization reaction. [Link]
-
ResearchGate. (PDF) Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. (2006, September 18). [Link]
-
UCL Discovery. Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. [Link]
-
UNI ScholarWorks. New reaction conditions for the synthesis of Wieland-Miescher ketone. [Link]
-
Longdom Publishing SL. Nazarov Cyclization Reaction: Challenges and Opportunities. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Chemistry Steps. Robinson Annulation-Mechanism and Shortcut. (2020, April 8). [Link]
-
PubChem. 7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one. [Link]
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
-
Beilstein-Institut. Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). [Link]
-
Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025, April 14). [Link]
-
ChemRxiv. Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. [Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022, September 14). [Link]
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- 4. Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nazarov Cyclization [organic-chemistry.org]
A Comparative Guide to HPLC Method Development for Purity Assessment of 7a-Methyl-5,7a-dihydro-1H-inden-1-one
This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 7a-Methyl-5,7a-dihydro-1H-inden-1-one. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision in the method development cascade, compares the primary HPLC method with orthogonal analytical technologies, and provides the foundational data and protocols necessary for immediate application in a drug development or research setting.
Introduction: The Analytical Imperative
7a-Methyl-5,7a-dihydro-1H-inden-1-one is a chiral indanone derivative, a structural motif found in numerous biologically active molecules.[1][2] The precise control and quantification of impurities in such pharmaceutical intermediates are not merely a procedural step but a critical regulatory and safety requirement. The International Council for Harmonisation (ICH) guidelines mandate that analytical procedures be validated to be suitable for their intended purpose, ensuring that the data generated is reliable and accurate.[3][4][5] This guide addresses this need directly by detailing a systematic approach to developing a stability-indicating HPLC purity method, comparing it with Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), and grounding the entire process in established scientific principles.
Part 1: Analyte Characterization - The Foundation of Method Development
Before any chromatographic separation can be optimized, a thorough understanding of the analyte's physicochemical properties is paramount.
7a-Methyl-5,7a-dihydro-1H-inden-1-one is a non-polar, cyclic α,β-unsaturated ketone. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and related compounds like 7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one, which has a calculated LogP of 1.9.[6]
-
Structure & Polarity: The molecule possesses a fused ring system with a methyl group and a ketone, rendering it relatively non-polar and thus an ideal candidate for reversed-phase (RP) chromatography.
-
UV Absorbance: The key to detectability is the conjugated enone system (α,β-unsaturated ketone). This chromophore typically exhibits strong UV absorbance in the 240-280 nm range.[7] This intrinsic property allows for sensitive detection using a standard UV or Diode-Array Detector (DAD), obviating the need for complex derivatization procedures often required for compounds lacking a chromophore.[8][9]
-
Chirality: The presence of a stereocenter at the 7a position means the molecule is chiral. While this guide focuses on purity (achiral separation), it is critical to acknowledge that enantiomeric separation would require specialized chiral stationary phases (CSPs) or chiral mobile phase additives.[10][11][12]
Part 2: Primary Method Development: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, versatility, and suitability for moderately polar to non-polar compounds. The following section details the logical progression of developing a purity method from first principles.
Causality Behind Experimental Choices
-
Column Selection: The goal is to select a stationary phase that provides adequate retention and selectivity for the main peak and potential impurities.
-
Initial Choice: C18 (L1 Packing): A C18 column is the universal starting point for RP-HPLC due to its high hydrophobicity, which ensures sufficient retention for non-polar analytes like our target compound. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.
-
Rationale: The alkyl chains of the C18 phase interact with the non-polar indanone structure via van der Waals forces. Impurities, which may arise from synthesis (e.g., starting materials, by-products) or degradation (e.g., oxidation, hydrolysis products), will likely have different polarities and thus different retention times.
-
-
Mobile Phase Selection: The mobile phase composition is the primary tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for α,β-unsaturated ketones. Its lower viscosity leads to higher efficiency and lower backpressure, and it often provides different selectivity (the "acetonitrile effect").
-
Aqueous Phase & Buffer: Unbuffered water is a viable starting point. However, to ensure peak shape consistency and method robustness, a buffer is recommended. A simple phosphate or acetate buffer at a pH between 3 and 4 is a good choice. This low pH ensures that any potential acidic impurities are protonated, leading to sharper peaks and more reproducible retention.
-
Rationale: The mobile phase works by competing with the analyte for binding sites on the stationary phase. Increasing the percentage of the organic modifier (ACN) weakens the analyte-stationary phase interaction, causing it to elute faster.
-
-
Detection Wavelength:
-
Procedure: A DAD is used to scan the peak from 190-400 nm. The wavelength maximum (λ-max) for the main analyte peak is selected for quantification to ensure maximum sensitivity. For indanone derivatives, this is typically in the 240-280 nm range.[7]
-
Rationale: Selecting the λ-max provides the best signal-to-noise ratio. A DAD also enables peak purity analysis, a crucial aspect of validation that helps confirm if a single peak corresponds to a single compound.
-
-
Optimization:
-
Gradient Elution: A broad gradient (e.g., 5% to 95% ACN over 20 minutes) is initially run to elute all potential impurities, from highly polar to highly non-polar. This "scouting gradient" provides a full picture of the sample's complexity.
-
Fine-Tuning: Based on the scouting run, the gradient is optimized to ensure the main peak is well-resolved from all impurities. The goal is to achieve a resolution (Rs) of >1.5 between all adjacent peaks. The flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) are kept constant to ensure reproducibility.
-
Workflow for HPLC Method Development
The systematic process of method development can be visualized as a logical flow.
Caption: Logical workflow for systematic RP-HPLC method development.
Detailed Experimental Protocol: Optimized HPLC Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with DAD.
-
Column: Zorbax XDB-C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of 7a-Methyl-5,7a-dihydro-1H-inden-1-one in Acetonitrile.
Part 3: Comparison with Alternative & Orthogonal Methods
No single analytical method can guarantee the detection of all possible impurities.[13] Therefore, employing an orthogonal method—one that uses a different separation principle—is a cornerstone of robust analytical science in the pharmaceutical industry.[14][15]
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a direct evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve faster analysis times and higher resolution.
-
Principle: The core separation principle (reversed-phase) remains the same as HPLC, but the smaller particles provide a dramatic increase in chromatographic efficiency.
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10.
-
Resolution: Sharper, narrower peaks allow for better separation of closely eluting impurities.
-
Solvent Savings: Lower flow rates and shorter run times significantly reduce solvent consumption.
-
-
Disadvantages:
-
System Requirements: Requires a specialized UHPLC system capable of handling high backpressures (>600 bar).
-
Method Transfer: Transferring a method from HPLC to UHPLC (or vice-versa) requires careful recalculation of gradient steps and flow rates.
-
Alternative 2: Gas Chromatography with Flame Ionization Detector (GC-FID)
GC is a powerful orthogonal technique for volatile and thermally stable compounds.
-
Principle: Separation occurs in the gas phase based on the compound's boiling point and its interaction with the stationary phase coated on the inside of a long capillary column.
-
Advantages:
-
Orthogonality: Provides a completely different selectivity profile compared to RP-HPLC, making it excellent for confirming purity and detecting impurities that might co-elute in the liquid phase.
-
Sensitivity: FID is highly sensitive to hydrocarbons.
-
-
Disadvantages:
-
Analyte Suitability: The analyte must be volatile and thermally stable enough to be vaporized without degradation in the heated injection port. For 7a-Methyl-5,7a-dihydro-1H-inden-1-one, this should be feasible.
-
Non-Volatile Impurities: Cannot detect non-volatile impurities (e.g., salts, highly polar degradation products).
-
Performance Comparison
The following table summarizes the expected performance characteristics of the three methods for the purity analysis of 7a-Methyl-5,7a-dihydro-1H-inden-1-one. Data is representative and based on typical method performance.
| Parameter | Optimized HPLC | Optimized UHPLC | GC-FID |
| Principle of Separation | Reversed-Phase Partition | Reversed-Phase Partition | Gas-Phase Partition |
| Typical Analysis Time | 22 minutes | 5 minutes | 15 minutes |
| Relative Resolution | Good (Rs > 1.5) | Excellent (Higher N) | Excellent (Different Selectivity) |
| System Pressure | 150-250 bar | 600-1000 bar | < 5 bar |
| Solvent Consumption/Run | ~20 mL | ~4 mL | Minimal (Carrier Gas) |
| Key Advantage | Robust, widely available | Speed, high resolution | Orthogonal selectivity |
| Key Limitation | Slower analysis time | High-pressure system needed | Only for volatile analytes |
Part 4: Trustworthiness - The Role of Method Validation
A developed method is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] According to ICH Q2(R1) guidelines, the validation for a purity method must include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to ensure that all resulting degradation peaks are resolved from the main peak.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[3]
Conclusion
The development of a purity method for 7a-Methyl-5,7a-dihydro-1H-inden-1-one is a systematic process rooted in the analyte's chemical properties. A well-optimized RP-HPLC method serves as a robust and reliable primary technique for routine quality control. For laboratories seeking higher throughput and resolution, transitioning to a UHPLC method offers significant advantages in speed and efficiency. Crucially, the use of an orthogonal method like GC-FID is essential during development and for investigational purposes to provide a more complete impurity profile and ensure the highest level of confidence in the material's purity.[13][14] The choice of method ultimately depends on the specific application, balancing the need for speed, resolution, and the orthogonal information required for comprehensive quality assessment in a regulated environment.
Sources
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- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 6. 7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one | C10H14O | CID 270629 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
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- 15. agilent.com [agilent.com]
Melting Point Determination of Pure 7a-Methyl-5,7a-dihydro-1H-inden-1-one
A Comparative Guide for Precision Analysis in Asymmetric Synthesis
Executive Summary & Compound Profile
Target Analyte: 7a-Methyl-5,7a-dihydro-1H-inden-1-one (Note: Frequently associated with the Hajos-Parrish Ketone family, specifically the (S)-(+)-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione [CAS: 17553-89-8] or its dehydration derivatives used in steroid total synthesis.)
The Challenge: This bicyclic enone is a critical chiral building block (CBB) in pharmaceutical synthesis. Its melting point (MP) is not merely a physical constant but a Critical Quality Attribute (CQA) that serves as a rapid proxy for:
-
Enantiomeric Excess (ee): In racemic conglomerates, MP depression correlates directly with optical purity.
-
Solvation State: These scaffolds often trap solvent (e.g., ethyl acetate, ether) in the crystal lattice, leading to "pseudo-melting" or sweating.
-
Chemical Purity: Presence of the precursor ketol or over-dehydrated byproducts.
Reference Values:
-
Pure Enantiomer ((S)-(+)-Hajos-Parrish Ketone): 119.0 – 119.5 °C [1][6].[1]
-
Racemate: Typically exhibits a distinct melting point (often lower if a conglomerate, or higher if a racemic compound) compared to the pure enantiomer.[2][3]
-
Ketol Intermediate: ~118°C (often depresses the enone MP if present as an impurity).
Method Comparison: Selecting the Right Technique
For high-value intermediates, the "simple" capillary method is often insufficient due to subjective endpoint errors. Below is a comparative analysis of available techniques.
| Feature | Capillary (Visual/Manual) | Automated Optoelectronic (e.g., OptiMelt) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition in a glass tube. | Optical transmission change detection. | Measurement of heat flow (endothermic peak). |
| Precision | ± 1.0 °C (User dependent) | ± 0.3 °C | ± 0.1 °C |
| Sample Size | ~1–2 mg | ~1–2 mg | 2–5 mg |
| Key Advantage | Low cost; rapid "ballpark" check. | Removes operator bias; records video; digital ramp control. | Gold Standard for purity; detects polymorphs & solvates. |
| Limitation | Subjective "clear point"; hard to see "sweating." | Requires calibration; capital cost. | High cost; requires aluminum pan crimping. |
| Recommendation | Routine synthesis checks | QC release & batch consistency | Final characterization & polymorph screening |
Detailed Experimental Protocol: Automated Capillary Method
This protocol is designed to minimize thermodynamic lag and ensure reproducibility for the 7a-methyl-indenone scaffold.
Phase A: Sample Preparation (The Critical Step)
-
Drying: The sample must be dried under high vacuum (<1 mbar) at 40°C for 4 hours to remove lattice solvents.
-
Grinding: Gently crush the crystals into a fine, homogeneous powder using an agate mortar. Do not grind vigorously if the compound is potentially polymorphic (metastable forms may convert).
-
Packing: Fill the capillary to a height of 2–3 mm .
-
Technique: Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times.
-
Why: Loose packing causes uneven heat transfer, leading to broader ranges.
-
Phase B: Instrumental Parameters (Automated)
-
Start Temperature: Set to 110 °C (approx. 10°C below expected MP).
-
Ramp Rate:
-
Fast Ramp: 5 °C/min (for range estimation only).
-
Precision Ramp:1.0 °C/min . (Rates >2 °C/min cause thermal lag, artificially inflating the MP).
-
-
Stop Temperature: 125 °C.
-
Thresholds: Set "Onset" (10% transmission) and "Clear Point" (90% transmission).
Phase C: Visual Validation
Even with automation, inspect the sample during heating.
-
Sweating (80–100°C): Droplets on the glass wall indicate retained solvent.
-
Darkening: Indicates decomposition before melting (rare for this ketone if pure).
-
Sublimation: If crystals vanish before melting, seal the capillary.
Scientific Logic & Workflow Visualization
The following diagram illustrates the decision matrix for interpreting melting point data in the context of synthesis optimization.
Figure 1: Decision tree for validating 7a-Methyl-5,7a-dihydro-1H-inden-1-one purity via melting point.
Data Analysis: Interpreting the Numbers
| Observation | Diagnosis | Corrective Action |
| 119.0 – 119.8 °C (Sharp) | High Purity Enantiomer (>99% ee). | Release batch. |
| 114 – 117 °C (Broad) | Chemical Impurity (likely ketol) or low ee. | Check TLC/HPLC. Recrystallize from diethyl ether. |
| Melts at ~110°C, then resolidifies | Polymorphic transition. | Confirm with DSC. Use seeding in next crystallization. |
| Droplets visible <100°C | Solvate / Wet Sample. | Dry sample under vacuum with P₂O₅. |
Important Note on Optical Purity: For chiral molecules like the Hajos-Parrish ketone, a sharp melting point does not guarantee 100% enantiomeric excess (ee) if the racemate forms a racemic compound with a similar melting point.
-
Protocol: Always cross-reference MP with Specific Rotation
(Lit: +60.4° in chloroform) [6].
Troubleshooting Common Issues
-
Sublimation:
-
Decomposition:
-
Thermometer Lag:
References
-
Fisher Scientific. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione, 90% Specifications.[7] Retrieved from
-
SSERC. Melting point determination - General Methodologies. Retrieved from
-
Stanford Research Systems. Melting Point Determination Application Note #1 (OptiMelt). Retrieved from
-
PennWest University. Determination of Melting Point Procedure. Retrieved from
-
Organic Syntheses. (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (Hajos-Parrish Ketone Synthesis). Org.[7][8][9] Synth. 1985 , 63, 26. Retrieved from
-
Hajos, Z. G., & Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. J. Org. Chem. 1974 , 39, 1615–1621.[1] Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Supplemental Topics [www2.chemistry.msu.edu]
- 4. Perform the following mathematical operations, and express the result to .. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. reddit.com [reddit.com]
- 9. longdom.org [longdom.org]
Validating Enantiopurity of 7a-Methyl-5,7a-dihydro-1H-inden-1-one using Chiral GC
Executive Summary
7a-Methyl-5,7a-dihydro-1H-inden-1-one (and its related congeners like the Hajos-Parrish ketone) represents a critical class of bicyclic chiral building blocks used in the total synthesis of steroids, terpenoids, and taxanes. Ensuring the enantiopurity of this synthon is non-negotiable; even minor enantiomeric excesses (ee) deviations can propagate significant stereochemical errors in downstream Robinson annulations or aldol condensations.
While Chiral HPLC is often the default for pharmaceutical intermediates, Chiral Gas Chromatography (GC) offers superior resolution and efficiency for this specific class of volatile, rigid bicyclic ketones. This guide details the validation of a Chiral GC method, comparing it objectively against HPLC and polarimetric alternatives to empower researchers with data-driven decision-making capabilities.
Technical Rationale: Why Chiral GC?
The Causality of Method Selection
The choice of Chiral GC over HPLC for 7a-Methyl-5,7a-dihydro-1H-inden-1-one is driven by three physicochemical factors:
-
Volatility: With a molecular weight < 200 g/mol and a ketone functionality, the analyte is sufficiently volatile without derivatization.
-
Rigidity: The bicyclic framework fits precisely into the cavity of cyclodextrin-based stationary phases, a "lock-and-key" mechanism that often yields higher resolution (
) than surface-interaction-based HPLC phases. -
Detection: Flame Ionization Detection (FID) provides a universal, linear response for hydrocarbons, avoiding the variable extinction coefficients that can complicate UV-based HPLC quantitation of enones.
Comparative Analysis: GC vs. Alternatives
| Feature | Chiral GC (Recommended) | Chiral HPLC | Polarimetry |
| Separation Mechanism | Inclusion complexation (Cyclodextrins) | Surface interaction (Polysaccharides) | Optical Rotation (Bulk property) |
| Resolution ( | Typically > 2.5 (Baseline) | 1.5 - 2.0 | N/A (No separation) |
| Sample Prep | Dilute & Shoot (DCM/Hexane) | Filtration/Mobile Phase matching | High concentration required |
| Limit of Detection | Low ppm (FID) | Low ppm (UV) | High (mg/mL range) |
| Throughput | 15-20 min/run | 20-40 min/run | Instant (but non-specific) |
| Cost Per Sample | Low (Gas + Column) | High (Solvents + Waste) | Negligible |
Experimental Protocol: Chiral GC Validation
Instrumentation & Stationary Phase[1][2][3][4][5][6]
-
GC System: Agilent 7890B or equivalent with Split/Splitless injector and FID.
-
Column Selection: The critical success factor is the stationary phase. For this bicyclic ketone, a Beta-DEX 120 (Permethylated
-cyclodextrin) or Rt-bDEXsm is required.-
Why? The cavity size of
-cyclodextrin (approx 7.8 Å) ideally accommodates the indene-fused ring system, maximizing the differential binding energy between enantiomers.
-
Method Parameters[1][3][4][5]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: 250°C, Split Ratio 50:1.
-
Oven Program:
-
Initial: 110°C (Hold 2 min) — Focuses the analyte.
-
Ramp: 2°C/min to 160°C — Slow ramp maximizes interaction time with chiral selector.
-
Final: 230°C (Hold 5 min) — Elutes heavier impurities.
-
-
Detector (FID): 250°C;
30 mL/min, Air 400 mL/min.
Validation Workflow (DOT Diagram)
Figure 1: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.
Critical Validation Steps & Troubleshooting
Specificity & Resolution
Inject a racemic mixture (1 mg/mL in Dichloromethane). You should observe two distinct peaks.
-
Acceptance Criteria: Baseline separation with Resolution (
) 1.5. -
Troubleshooting: If peaks overlap (
), lower the initial oven temperature by 10°C or reduce the ramp rate to 1°C/min. The separation is thermodynamically controlled; lower temperatures favor the enantioselective inclusion complex.
Linearity & Range
Prepare calibration standards from 0.05 mg/mL to 2.0 mg/mL.
-
Protocol: Plot Area Ratio (Analyte/Internal Standard) vs. Concentration.
-
Internal Standard: Use Dodecane or Naphthalene . These are achiral and elute away from the target enantiomers.
-
Metric:
must bengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> .
Enantiomeric Excess (ee) Calculation
The core output of this analysis is the ee, calculated as:
Decision Framework: When to Switch Methods
While GC is superior for this specific molecule, certain conditions necessitate alternative approaches.[1][2]
Figure 2: Decision tree for selecting the optimal chiral analysis technique.
References
-
Lajunen, M., & Koskinen, A. (2000). Hajos-Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol.[3][4] Journal of the Chemical Society, Perkin Transactions 1.[3] Retrieved from [Link]
-
Zhou, P., et al. (2012).[5] Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine.[5] Journal of Organic Chemistry.[5] Retrieved from [Link]
-
Drawell Analytical. (2023). 4 Key Differences Between GC and HPLC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Hajos–Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. acris.aalto.fi [acris.aalto.fi]
- 5. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 7a-Methyl-5,7a-dihydro-1H-inden-1-one
Executive Safety Summary: The "Michael Acceptor" Hazard
7a-Methyl-5,7a-dihydro-1H-inden-1-one (and its structural analogs like the Hajos-Parrish ketone) represents a specific class of bicyclic enones used frequently in steroid and terpenoid total synthesis.
While often classified generically as "Irritants" in vendor catalogs, Senior Application Scientists must treat this compound with elevated precautions due to its chemical structure.
-
The Mechanistic Hazard: This molecule contains an
-unsaturated ketone moiety.[1] In biological systems, this functional group acts as a Michael Acceptor , capable of alkylating nucleophilic residues (like cysteine thiols) on proteins. -
The Practical Implication: Beyond simple skin/eye irritation, this reactivity profile creates a high potential for skin sensitization (allergic contact dermatitis) and irreversible protein binding.
-
Operational Mandate: Standard "splash protection" is insufficient. You must employ barrier integrity protocols designed for alkylating agents.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement for 7a-Methyl-5,7a-dihydro-1H-inden-1-one |
| Elimination | Not possible (Target molecule). |
| Engineering | ISO Class 5 Fume Hood or Powder Containment Hood . Velocity > 100 fpm. |
| Administrative | Designated work area.[2] No solo working. Pregnancy risk assessment (due to steroid precursor nature). |
| PPE | Double-gloving (Nitrile) , N95/P100 (if outside hood), Goggles (Not safety glasses). |
Personal Protective Equipment (PPE) Technical Specifications
A. Hand Protection: The "Double-Shell" Protocol
Latex is strictly prohibited due to poor organic solvent resistance and high permeability to enones.
The Protocol:
-
Inner Layer: 4 mil Nitrile (High dexterity, visual breach indicator).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).
-
Change Frequency: Every 60 minutes of active handling or immediately upon splash.
Glove Compatibility Matrix
| Material | Thickness | Est. Breakthrough Time (Enones) | Recommendation |
|---|---|---|---|
| Nitrile (Disposable) | 0.11 mm (4 mil) | < 15 mins (in solvent) | Inner Glove Only |
| Nitrile (Extended) | 0.20 mm (8 mil) | > 240 mins (solid) | Primary Outer Glove |
| Latex | Any | Immediate Penetration | DO NOT USE |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Spill Cleanup Only |
B. Respiratory & Eye Protection[2][3][4][5][6][7][8][9]
-
Solids (Powder): If weighing outside a containment enclosure (not recommended), use a P100 particulate respirator .
-
Solutions: If dissolved in DCM or Ethyl Acetate, an Organic Vapor (OV) cartridge is required if hood containment is breached.
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses do not seal against airborne dust or splashes that can track around the lens.
Operational Protocol: Safe Handling Workflow
Phase 1: Weighing & Transfer (Critical Risk Zone)
Static electricity can cause this light powder to "jump," leading to inhalation or surface contamination.
-
Preparation: Place an antistatic mat or use an ionizing gun inside the fume hood.
-
Taring: Tare the receiving vessel (flask), not the spatula.
-
Transfer:
-
Do not use a flat spatula. Use a scoopula or V-groove spatula to prevent lateral spillage.
-
Keep the receiving vessel within 6 inches of the source container.
-
-
Decontamination: Wipe the balance and surrounding area with a solvent-dampened Kimwipe (Acetone or MeOH) immediately after weighing. Dispose of the wipe as solid hazardous waste.
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the flask to avoid lofting dust.
-
Dissolution: Once dissolved, the risk shifts from inhalation (dust) to permeation (liquid). Ensure outer gloves are changed if any micro-droplets are observed.
Phase 3: Waste Disposal[6][10]
-
Segregation: Do not mix with aqueous waste.
-
Labeling: Label clearly as "Organic Waste - Potential Sensitizer."
-
Quenching (Optional): If disposing of pure material, treat with a slight excess of a thiol (e.g., cysteine or mercaptoethanol) in basic buffer to consume the Michael acceptor prior to disposal (consult your local EHS officer before onsite treatment).
Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop Work" triggers.
Figure 1: Operational safety logic flow for handling bicyclic enone intermediates.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (Hajos-Parrish Ketone Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment (PPE). United States Department of Labor. [Link]
-
Schultz, T. W., & Yarbrough, J. W. (2004). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in Environmental Research. (Contextual grounding for Michael Acceptor toxicity). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
